molecular formula C9H12N2O B1284538 3-amino-N,2-dimethylbenzamide CAS No. 926254-13-9

3-amino-N,2-dimethylbenzamide

Cat. No.: B1284538
CAS No.: 926254-13-9
M. Wt: 164.2 g/mol
InChI Key: OBWSXRKRUNIISS-UHFFFAOYSA-N
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Description

3-Amino-N,2-dimethylbenzamide (Molecular Formula: C 9 H 12 N 2 O, Molecular Weight: 164.20) is a substituted benzamide derivative offered for research and development purposes. This compound serves as a valuable organic synthetic intermediate in the preparation of more complex molecules . Chemically related anthranilamide (2-aminobenzamide) derivatives are of significant interest in scientific research due to their broad biological activities, which include insecticidal, antibacterial, antifungal, and antiviral properties . As such, this compound provides a versatile building block for researchers in medicinal and agrochemical discovery. It can be utilized in the synthesis of various pharmacologically active compounds, including those related to anthranilic diamide insecticides like Chlorantraniliprole . The molecular structure of related compounds in this family often features intramolecular and intermolecular hydrogen bonding, which can influence their crystalline form and physical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSXRKRUNIISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588230
Record name 3-Amino-N,2-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926254-13-9
Record name 3-Amino-N,2-dimethylbenzamide
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Record name 3-amino-N,2-dimethylbenzamide
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Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N,2-dimethylbenzamide (CAS 926254-13-9): A Research Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-amino-N,2-dimethylbenzamide is a substituted benzamide of interest in chemical synthesis and potential drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and potential applications, drawing insights from related structural analogs due to the limited publicly available data on this specific compound. The document aims to serve as a foundational resource for researchers initiating projects involving this molecule.

Introduction and Chemical Identity

This compound, with the CAS number 926254-13-9, is an organic compound characterized by a benzamide core structure.[1] Key structural features include an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and a dimethylated amide group. This arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.

While specific research on this compound is not extensively documented in peer-reviewed literature, its structural similarity to other aminobenzamides, such as the isomeric 2-amino-N,3-dimethylbenzamide, allows for informed postulations regarding its chemical behavior and potential utility.[2][3][4] The broader class of anthranilamide derivatives has been noted for a range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[4] This contextual information provides a logical starting point for investigating the potential applications of this compound.

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are computational predictions and should be confirmed through empirical testing.[5]

PropertyValueSource
CAS Number 926254-13-9CyclicPharma[1]
Molecular Formula C9H12N2OCyclicPharma[1]
Molecular Weight 164.20 g/mol CyclicPharma[1]
Boiling Point (Predicted) 310.4 ± 35.0 °CChemicalBook[5]
Density (Predicted) 1.106 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 15.31 ± 0.46ChemicalBook[5]

Proposed Synthesis Protocol

Workflow for Proposed Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3-amino-2-methylbenzoic_acid 3-amino-2-methylbenzoic acid Acid_Chloride_Intermediate 3-amino-2-methylbenzoyl chloride 3-amino-2-methylbenzoic_acid->Acid_Chloride_Intermediate Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acid_Chloride_Intermediate Reagent Target_Compound This compound Acid_Chloride_Intermediate->Target_Compound Reaction Dimethylamine Dimethylamine ((CH3)2NH) Dimethylamine->Target_Compound Reagent

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Formation of 3-amino-2-methylbenzoyl chloride

  • To a stirred solution of 3-amino-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • Dissolve the crude 3-amino-2-methylbenzoyl chloride in an inert solvent like dichloromethane.

  • Cool the solution to 0 °C and add a solution of dimethylamine (in a suitable solvent like THF or as an aqueous solution) dropwise.

  • Stir the reaction mixture at room temperature until completion.

  • Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Potential Applications and Research Directions

Given the biological activities of related anthranilamide derivatives, this compound represents a valuable starting point for further investigation in several areas:

  • Pharmaceutical Intermediate: Its structure suggests it could serve as a key building block in the synthesis of novel therapeutic agents. The amino group provides a reactive handle for further functionalization, enabling the creation of a library of derivatives for screening against various biological targets.[4][7]

  • Agrochemical Research: The known insecticidal properties of some anthranilamides make this compound a candidate for the development of new pesticides.[4]

  • Material Science: The benzamide structure can be incorporated into polymers and other materials to impart specific properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazard classifications of its isomers, it should be handled with care. For instance, 2-amino-N,3-dimethylbenzamide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is therefore recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for application in both pharmaceutical and agrochemical research. While direct experimental data for this compound is limited, a logical and evidence-based approach to its synthesis and potential utility can be formulated by examining its structural analogs. This guide provides a foundational framework to aid researchers in their exploration of this promising molecule.

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774. [Link]

  • National Center for Biotechnology Information. 2-Amino-N,3-dimethylbenzamide. [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PubChem. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. [Link]

  • ResearchGate. (PDF) 2-Amino-N,3-dimethyl-benzamide. [Link]

  • Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]

  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • SpringerLink. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

Sources

Navigating Isomeric Complexity: A Technical Guide to the Physicochemical Properties of Substituted Aminodimethylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of substituted aminodimethylbenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. Acknowledging the isomeric ambiguity inherent in a request for "3-amino-N,2-dimethylbenzamide," for which public data is scarce, this document focuses on two well-characterized and likely intended isomers: 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide . By presenting a side-by-side analysis, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding the subtle yet critical differences imparted by substituent placement. We delve into structural elucidation, purity assessment, thermal stability, solubility, and lipophilicity, providing both established data and field-proven experimental protocols. Furthermore, we explore the potential biological significance of these scaffolds, drawing insights from the broader class of benzamide derivatives.

Introduction: Clarifying Isomeric Identity

The precise arrangement of functional groups on an aromatic ring is a cornerstone of rational drug design, profoundly influencing a molecule's interaction with biological targets. The query for "this compound" presents a challenge due to the limited availability of specific data for this exact isomer in scientific literature and chemical databases. However, this nomenclature strongly suggests an interest in two closely related, well-documented isomers:

  • 3-amino-N,N-dimethylbenzamide (CAS: 33322-60-0): An isomer where the amino group is at the meta-position, and two methyl groups are on the amide nitrogen.

  • 2-amino-N,3-dimethylbenzamide (CAS: 870997-57-2): An isomer with the amino group at the ortho-position and methyl groups on the amide nitrogen and at the meta-position of the phenyl ring.

This guide will proceed with a detailed characterization of these two compounds. This approach provides a valuable comparative analysis, illustrating how minor structural shifts can significantly alter key physicochemical parameters, which in turn dictate a compound's suitability for further development.

Figure 1: Chemical structures of the two primary isomers discussed in this guide.

Physicochemical Profile: 3-amino-N,N-dimethylbenzamide

This isomer features a meta-amino group, which influences its electronic properties and potential for hydrogen bonding, distinct from its ortho-substituted counterpart.

Core Properties

The fundamental physicochemical properties of 3-amino-N,N-dimethylbenzamide are summarized below. These values are critical for initial assessment in drug discovery pipelines, influencing aspects from synthetic workup to preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

PropertyValueSource(s)
CAS Number 33322-60-0[1][2]
Molecular Formula C₉H₁₂N₂O[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Solid[1]
Calculated LogP 0.3 - 0.97[3]
Topological Polar Surface Area (TPSA) 46.3 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]
Structural Elucidation and Purity Assessment

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research and development. The following protocols provide a robust workflow for the characterization of 3-amino-N,N-dimethylbenzamide.

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. ¹H NMR will confirm the proton environment, including the number and connectivity of aromatic and methyl protons, while ¹³C NMR will verify the carbon skeleton.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Acquire a standard 1D proton spectrum.

    • Expected Resonances: Signals corresponding to the aromatic protons (multi-peak pattern in the ~6.5-7.5 ppm range), the N,N-dimethyl protons (a singlet around 3.0 ppm), and the amino protons (a broad singlet).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances: Signals for the aromatic carbons (typically 110-150 ppm), the carbonyl carbon (~170 ppm), and the N-methyl carbons (~35-40 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if assignments are ambiguous.

Expertise & Experience: Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, further confirming the compound's identity and providing insights into its structure.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The expected [M+H]⁺ ion should be observed at m/z 165.1028.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern, which can be used to confirm the connectivity of the benzamide structure.

a2_workflow cluster_workflow Structural Elucidation Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc Purity Assessment (HPLC-UV) synthesis->hplc confirmed Confirmed Structure & Purity >95% nmr->confirmed ms->confirmed ftir->confirmed hplc->confirmed

Figure 2: A self-validating workflow for structural confirmation and purity assessment.

Physicochemical Profile: 2-amino-N,3-dimethylbenzamide

The ortho-positioning of the amino group in this isomer introduces the potential for intramolecular hydrogen bonding, which can significantly alter its physical properties compared to the 3-amino isomer.

Core Properties

The distinct substitution pattern of 2-amino-N,3-dimethylbenzamide results in different physicochemical characteristics, including a notable increase in its boiling point.

PropertyValueSource(s)
CAS Number 870997-57-2[5][6]
Molecular Formula C₉H₁₂N₂O[5][6]
Molecular Weight 164.20 g/mol [5][6]
Appearance Pale yellow to white solid
Boiling Point 309.8 ± 35.0 °C at 760 mmHg[7]
Calculated LogP 1.4[6]
Topological Polar Surface Area (TPSA) 55.1 Ų[6]
Density 1.1 ± 0.1 g/cm³[7]
Thermal and Solubility Characterization

Understanding a compound's thermal stability and solubility is fundamental for formulation development, dosage form design, and ensuring stability during storage and manufacturing.

Expertise & Experience: Differential Scanning Calorimetry (DSC) is used to determine melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition profiles.[8][9] Running these in tandem provides a comprehensive thermal profile.[10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC/TGA pan.

  • Instrumentation: Use a simultaneous DSC-TGA instrument.

  • DSC Acquisition:

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a point beyond its melting temperature (e.g., 25 °C to 250 °C) at a controlled rate (e.g., 10 °C/min).

    • The melting point will be observed as an endothermic peak.

  • TGA Acquisition:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Monitor the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • Data Analysis: Determine the peak temperature of the melting endotherm from the DSC curve. From the TGA curve, determine the temperature at which 5% weight loss occurs (Tₔ₅), a common indicator of thermal stability.

Expertise & Experience: The shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a specific medium.[11][12]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.

Potential Biological Significance and Signaling Pathways

While specific biological activity data for the titled isomers are not extensively reported, the broader benzamide class is rich in pharmacologically active compounds.[13][14] The related compound, 3-aminobenzamide, is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[15][16][17][18] PARP inhibitors are a clinically important class of anticancer agents.

Mechanism of Action Insight: PARP enzymes detect single-strand DNA breaks. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. In cancer cells with deficiencies in other repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. Given their structural similarity, it is plausible that 3-amino-N,N-dimethylbenzamide and its isomers could be investigated for PARP inhibitory activity.

PARP_Inhibition_Pathway cluster_pathway Potential Mechanism: PARP Inhibition dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Synthesis (PARylation) parp->par repair Recruitment of DNA Repair Proteins par->repair repair_ok DNA Repair repair->repair_ok apoptosis Cell Death (Apoptosis) repair->apoptosis Blocked in BRCA-deficient cells inhibitor 3-Aminobenzamide Derivative? inhibitor->inhibition Inhibits inhibition->parp

Figure 3: Hypothesized signaling pathway for aminobenzamide derivatives as PARP inhibitors.

Conclusion

This technical guide has systematically detailed the physicochemical properties of two key isomers, 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide , providing a foundational dataset for researchers. By presenting standardized, self-validating protocols for essential analytical procedures, we have established a framework for the rigorous characterization of these and related benzamide derivatives. The subtle structural differences between these isomers lead to distinct physicochemical profiles, underscoring the importance of precise isomeric identification in the early stages of chemical and pharmaceutical development. The potential link to PARP inhibition highlights a promising avenue for future biological investigation of this compound class.

References

  • Przybyłek, M., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 26(16), 4995. Retrieved from [Link]

  • Ryan, M. T., & Bentley, F. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Eugene-Osoikhia, T., et al. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Journal of Science Research, 14(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS | Request PDF. Retrieved from [Link]

  • University of Ibadan Journals. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • Al-lami, M., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(21), 7247. Retrieved from [Link]

  • Slovak Chemical Society. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]

  • SpectraBase. (n.d.). o-Aminobenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Differential actions of substituted benzamides on pre‐ and postsynaptic dopamine receptor mechanisms in the nucleus accumbens. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Cuzzocrea, S., et al. (2004). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Pharmacological Research, 49(5), 439-450. Retrieved from [Link]

  • Cuzzocrea, S., et al. (1999). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British Journal of Pharmacology, 127(4), 923-933. Retrieved from [Link]

  • Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 969569. Retrieved from [Link]

  • Schwartz, J. L., et al. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377-382. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

  • Asakawa, D., et al. (2017). 2-Aminobenzamide and 2-Aminobenzoic Acid as New MALDI Matrices Inducing Radical Mediated In-Source Decay of Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 28(9), 1847-1856. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Request PDF. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. Retrieved from [Link]

  • FTIR Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • James, T. D., et al. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Organic & Biomolecular Chemistry, 10(4), 736-740. Retrieved from [Link]

  • University of Bath. (2020). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Amino-N,dimethylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. This is of particular importance in drug discovery and development, where the interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit. This guide provides a detailed exploration of the molecular structure and conformational landscape of amino-N,dimethylbenzamide isomers. Due to a greater availability of empirical data for 2-amino-N,3-dimethylbenzamide , this isomer will be presented as a case study to illustrate the principles of conformational analysis in this chemical series. While specific experimental data for 3-amino-N,2-dimethylbenzamide is not extensively available in the current body of scientific literature, the principles discussed herein provide a robust framework for understanding its likely conformational preferences.

Introduction: The Significance of Conformation in Drug Design

The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, such as a protein or nucleic acid. This recognition is not merely a matter of chemical composition but is exquisitely sensitive to the three-dimensional arrangement of the molecule's constituent atoms. Rotational freedom around single bonds allows a molecule to adopt a multitude of conformations, yet it often has one or a few low-energy, preferred conformations in which it predominantly exists. Understanding these conformational preferences is paramount for rational drug design, as it enables the optimization of molecular shape to enhance binding affinity and selectivity, thereby improving potency and reducing off-target effects.

The aminobenzamide scaffold is a common motif in medicinal chemistry, and the conformational interplay between the aromatic ring and the amide substituent can significantly influence a molecule's interaction with its biological partners. This guide will delve into the structural nuances of amino-N,dimethylbenzamide isomers, with a particular focus on the experimentally characterized structure of 2-amino-N,3-dimethylbenzamide.

Isomeric Landscape of Amino-N,dimethylbenzamide

The constitutional isomers of amino-N,dimethylbenzamide are distinguished by the substitution pattern of the amino and methyl groups on the benzamide core. The specific isomer dictates the steric and electronic environment around the central scaffold, which in turn governs the preferred molecular conformation.

The initially requested isomer, This compound , and the better-characterized 2-amino-N,3-dimethylbenzamide represent two such variations. A systematic analysis of a well-defined isomer provides a strong foundation for predicting the conformational behavior of related structures.

Molecular Structure and Conformation of 2-Amino-N,3-dimethylbenzamide: A Crystallographic Case Study

The most definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. A published crystal structure of 2-amino-N,3-dimethylbenzamide provides invaluable, high-resolution insights into its three-dimensional architecture.[1]

Key Conformational Feature: The Amide-Aryl Dihedral Angle

A critical conformational parameter in benzamides is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle dictates the degree of conjugation between the amide and the ring, as well as the overall shape of the molecule.

In the crystal structure of 2-amino-N,3-dimethylbenzamide, the mean plane of the amide group (C8/C9/O1/N2) and the benzene ring are not coplanar. They form a significant dihedral angle of 33.93 (7)° .[1] This deviation from planarity is a result of the steric hindrance imposed by the ortho-amino and ortho-methyl substituents on the benzene ring, which prevents the amide group from adopting a fully conjugated, coplanar arrangement.

cluster_0 Synthesis and Crystallization Workflow A 3-Methylisatoic Anhydride + Aqueous Methylamine B Stirring at Room Temperature A->B C Reaction Monitoring (TLC) B->C D Filtration C->D E Recrystallization (Ethanol) D->E F Slow Evaporation E->F G Single Crystal of 2-Amino-N,3-dimethylbenzamide F->G cluster_1 Computational Workflow for Conformational Analysis H Build 3D Structure of Isomer I Conformational Search (Rotate Bonds) H->I J Geometry Optimization (DFT) I->J K Frequency Calculation J->K L Analyze Relative Energies and Geometries K->L M Predicted Low-Energy Conformations L->M

Sources

synthesis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-amino-N,2-dimethylbenzamide

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable building block in medicinal chemistry and drug development. The primary strategy detailed herein involves a robust two-step process: the initial formation of an amide bond to create the precursor, N,2-dimethyl-3-nitrobenzamide, followed by the selective reduction of the aromatic nitro group. This document offers an in-depth analysis of the causality behind experimental choices, presents detailed, field-proven protocols, and compares different methodologies for the critical reduction step, including catalytic hydrogenation and metal-acid reductions. By grounding all claims in authoritative sources and providing clear, visual representations of workflows and mechanisms, this guide serves as an essential resource for researchers and professionals in organic synthesis.

Introduction: Strategic Approach to Synthesis

This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of pharmacologically active molecules. The strategic disconnection of this target compound logically points to a precursor, N,2-dimethyl-3-nitrobenzamide. This retrosynthetic analysis simplifies the challenge into two distinct and well-established transformations: (1) the creation of a stable amide linkage and (2) the reduction of an aromatic nitro group. The nitro group serves as a masked amine, allowing for its introduction late in the synthetic sequence, thereby avoiding potential side reactions associated with a free aniline moiety.

This guide will first detail the synthesis of the nitro-substituted precursor and then explore and compare the most effective methods for its subsequent reduction to the desired final product.

G Final_Product This compound Precursor N,2-dimethyl-3-nitrobenzamide Final_Product->Precursor Nitro Group Reduction (Key Step) Starting_Material 2-methyl-3-nitrobenzoic acid Precursor->Starting_Material Amide Bond Formation Methylamine Methylamine (CH3NH2) Precursor->Methylamine Amide Bond Formation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Precursor: N,2-dimethyl-3-nitrobenzamide

The foundational step in this synthesis is the formation of the amide bond between 2-methyl-3-nitrobenzoic acid and methylamine. While direct coupling is possible, a more reliable and higher-yielding approach involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. This electrophilically activated intermediate reacts readily with methylamine to form the desired benzamide.

Causality of the Acyl Chloride Pathway

The conversion of the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective strategy. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this into a highly reactive chlorosulfite intermediate, which then collapses, releasing sulfur dioxide and a chloride ion to form the acyl chloride. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine. This two-step, one-pot procedure ensures a rapid and generally irreversible reaction, driving the equilibrium towards the stable amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid 2-methyl-3-nitrobenzoic acid R-COOH Thionyl SOCl₂ Acid->Thionyl Intermediate Acyl Chloride Intermediate R-COCl Thionyl->Intermediate Activation Amine Methylamine CH₃NH₂ Intermediate->Amine Product N,2-dimethyl-3-nitrobenzamide R-CONHCH₃ Amine->Product Nucleophilic Attack

Caption: Workflow for the synthesis of N,2-dimethyl-3-nitrobenzamide.

Experimental Protocol: Acyl Chloride Method

Objective: To synthesize N,2-dimethyl-3-nitrobenzamide from 2-methyl-3-nitrobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-methyl-3-nitrobenzoic acid181.1510.0 g0.055
Thionyl chloride (SOCl₂)118.976.0 mL0.083
Dichloromethane (DCM)-100 mL-
Methylamine (40% in H₂O)31.0612.8 mL0.165
Sodium Bicarbonate (NaHCO₃)-Sat. aq. solution-
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Activation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol) and dry dichloromethane (100 mL). Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (6.0 mL, 0.083 mol) dropwise over 15 minutes.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Amidation: Cool the resulting acyl chloride solution back to 0 °C in an ice bath. In a separate beaker, prepare a solution of methylamine (12.8 mL, 0.165 mol) in 50 mL of water.

  • Add the aqueous methylamine solution to the reaction flask dropwise, ensuring the temperature remains below 10 °C. A precipitate will form.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure N,2-dimethyl-3-nitrobenzamide as a solid. The expected yield is typically in the range of 85-95%.

Part 2: Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group is the critical final step. The choice of reducing agent is paramount to ensure high yield and purity, without affecting the amide functionality.[1] We will explore two primary, reliable methods: catalytic hydrogenation and a dissolving metal reduction using tin(II) chloride.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups.[2][3] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen is activated and transferred to the nitro group.[4] A key advantage is the simple work-up, as the byproducts (water) and catalyst are easily removed.

Causality & Mechanistic Insight: The reaction occurs on the palladium surface, where diatomic hydrogen (H₂) undergoes dissociative chemisorption to form active palladium-hydride species. The nitro compound also adsorbs onto the catalyst surface. The reduction proceeds stepwise through nitroso and hydroxylamine intermediates before yielding the final amine.[5] The process is highly selective for the nitro group, leaving the amide bond and aromatic ring intact under standard conditions.

G cluster_0 Catalytic Cycle Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2[H] Amine Ar-NH₂ Hydroxylamine->Amine +2[H] Catalyst Pd/C Surface + H₂ Amine->Catalyst Desorption Catalyst->Nitro Adsorption & H₂ Activation

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

Objective: To reduce N,2-dimethyl-3-nitrobenzamide to this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N,2-dimethyl-3-nitrobenzamide194.195.0 g0.026
Palladium on Carbon (10% Pd)-250 mg-
Methanol (MeOH) or Ethanol (EtOH)-100 mL-
Hydrogen (H₂) gas2.02Balloon or Parr shaker-

Procedure:

  • Setup: Add N,2-dimethyl-3-nitrobenzamide (5.0 g, 0.026 mol) and methanol (100 mL) to a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask).

  • Carefully add 10% Pd/C (250 mg, 5% w/w) under a stream of nitrogen to prevent ignition of the catalyst in air.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi for a Parr apparatus) or maintain a positive pressure with a hydrogen balloon for atmospheric pressure hydrogenation.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product is often of high purity but can be further purified by recrystallization if necessary.

Method 2: Tin(II) Chloride Reduction

Reduction with metals in acidic media is a classic and reliable method for converting aromatic nitro compounds to anilines.[6] Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a particularly effective and milder alternative to harsher systems like Sn/HCl.[2][7][8]

Causality & Mechanistic Insight: Tin(II) is a good reducing agent that donates electrons in a stepwise manner. In the acidic medium, the oxygen atoms of the nitro group are protonated, making them good leaving groups (as water). The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[9] The tin is oxidized from Sn(II) to Sn(IV) in the process. A basic work-up is required to neutralize the excess acid and deprotonate the anilinium salt formed in the reaction to liberate the free amine.[9]

Objective: To reduce N,2-dimethyl-3-nitrobenzamide using tin(II) chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N,2-dimethyl-3-nitrobenzamide194.195.0 g0.026
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6317.5 g0.078
Ethanol (EtOH)-75 mL-
Concentrated Hydrochloric Acid (HCl)-~15 mL-
Sodium Hydroxide (NaOH)-3 M aq. solution-
Ethyl Acetate---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N,2-dimethyl-3-nitrobenzamide (5.0 g, 0.026 mol) in ethanol (75 mL).

  • Add tin(II) chloride dihydrate (17.5 g, 0.078 mol, 3 equivalents) to the solution.

  • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 3 M aqueous NaOH solution until the pH is basic (pH > 9). A thick white precipitate of tin hydroxides will form.

  • Filter the mixture through a Celite® pad to remove the tin salts, washing the pad thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Comparative Analysis
FeatureCatalytic Hydrogenation (Pd/C, H₂)Tin(II) Chloride Reduction (SnCl₂)
Selectivity Excellent; mild conditions preserve most functional groups.Very good; generally does not affect amides or esters.
Work-up Simple filtration to remove catalyst.More complex; requires neutralization, filtration of tin salts, and extraction.
Byproducts Water.Tin salts, which require proper disposal.
Safety Requires handling of flammable H₂ gas and potentially pyrophoric catalyst.Involves corrosive concentrated acid and exothermic neutralization.
Scalability Highly scalable, common in industry.Can be cumbersome on a large scale due to waste generation.
Cost Palladium catalyst can be expensive, but is used in catalytic amounts.Tin reagents are relatively inexpensive but used in stoichiometric amounts.

Part 3: Purification and Characterization

Regardless of the synthetic method chosen, the final product, this compound, must be purified and its identity confirmed.

  • Purification: The primary method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. If necessary, column chromatography on silica gel can be employed.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Appearance of new signals in the aromatic region due to the change in electronic environment, and the appearance of a broad singlet corresponding to the -NH₂ protons. The signals for the N-methyl and aryl-methyl groups should remain.

    • ¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon bearing the amino group.

    • IR Spectroscopy: Appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹. Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₂N₂O (164.21 g/mol ).

Part 4: Safety and Handling

All procedures described must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Concentrated Acids/Bases: Corrosive. Handle with care, especially during neutralization steps which can be highly exothermic.

  • Hydrogen Gas: Highly flammable and explosive. Ensure there are no ignition sources and the system is properly sealed and purged.[12]

  • Palladium on Carbon: Can be pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench carefully.[13][14]

  • Solvents: Organic solvents like DCM, methanol, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.[15]

References

  • Organic Chemistry Portal. "Nitro Reduction." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives." Available at: [Link]

  • Master Organic Chemistry. "Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl)." Available at: [Link]

  • ResearchGate. "Reduction of nitroaromatic compounds in tin(II) chloride..." Available at: [Link]

  • National Institutes of Health. "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." Available at: [Link]

  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education. Available at: [Link]

  • SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Available at: [Link]

  • Oakwood Chemical. "MATERIAL SAFETY DATA SHEET - 3-Amino-N-methylbenzamide." Available at: [Link]

  • YouTube. "Reduction of Nitrobenzenes to Aromatic Amines." Available at: [Link]

  • YouTube. "Catalytic Hydrogenation." Available at: [Link]

Sources

potential biological activity of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-N,2-dimethylbenzamide

Foreword: Unveiling the Potential of a Novel Aminobenzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, aminobenzamides have emerged as particularly fruitful starting points for the discovery of novel drugs with activities spanning from antithrombotic to antimicrobial and anticancer. This guide focuses on a specific, yet-to-be-fully-characterized molecule: this compound. While direct biological data for this compound is scarce in publicly available literature, its structural similarity to other well-documented aminobenzamides provides a strong foundation for hypothesizing its potential therapeutic applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-pronged approach to systematically investigate the biological activities of this compound. We will delve into the rationale behind selecting specific biological targets, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the interpretation of potential outcomes. Our narrative is grounded in established scientific principles and draws upon the wealth of knowledge surrounding the broader class of aminobenzamides to construct a logical and scientifically rigorous framework for discovery.

Compound Profile: this compound

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC9H12N2OPubChem
Molecular Weight164.20 g/mol [1][2]
XLogP31.4[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Note: Some properties are predicted based on the structure as this specific isomer is not extensively documented in databases like PubChem. The data for the 2-amino isomer is used as a close reference.

Hypothesized Biological Activities and Rationale

Based on the known pharmacological profiles of structurally related aminobenzamides, we propose the following primary areas of investigation for this compound.

Antithrombotic Activity via Factor Xa Inhibition

Rationale: A significant body of research has identified 2-aminobenzamide derivatives as potent and orally active antithrombotic agents, with some exhibiting inhibitory activity against Factor Xa (fXa), a critical enzyme in the coagulation cascade.[3][4] The general structure of these inhibitors often features a central benzamide core with various substitutions. The presence of the amino and methyl groups on the phenyl ring of this compound, along with the N,N-dimethylamide moiety, warrants investigation into its potential as an fXa inhibitor.

Antimicrobial and Antifungal Activity

Rationale: Anthranilamide (2-aminobenzamide) derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[5][6] The specific substitutions on the benzamide scaffold play a crucial role in determining the potency and spectrum of this activity. Therefore, it is logical to screen this compound against a panel of clinically relevant bacterial and fungal strains.

Antiproliferative Activity

Rationale: Fused heterocyclic compounds derived from aminobenzamides, such as benzimidazoles, have shown significant antiproliferative activity against various cancer cell lines.[7][8] The planar aromatic structure of the benzamide core is a feature it shares with many DNA intercalating agents. While this compound is not a fused heterocyclic itself, it could serve as a key intermediate for the synthesis of such compounds, or it may possess intrinsic antiproliferative properties.

Serotonergic (5-HT4 Receptor) Activity

Rationale: Certain aminobenzamides are known to act as prokinetic agents through their interaction with serotonin 5-HT4 receptors.[9] These compounds typically possess a substituted benzamide moiety. While the substitution pattern of this compound differs from classic 5-HT4 agonists, the general structural motif suggests that an evaluation of its activity at this receptor is warranted, particularly in the context of gastrointestinal motility disorders.

Proposed Experimental Workflows

The following sections provide detailed, step-by-step methodologies for investigating the hypothesized biological activities of this compound.

Workflow for Assessing Antithrombotic Activity

This workflow is designed to systematically evaluate the potential of this compound as a Factor Xa inhibitor.

Antithrombotic_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation fXa_assay Factor Xa Inhibition Assay prothrombin_time Prothrombin Time (PT) Assay fXa_assay->prothrombin_time Positive Hit aptt Activated Partial Thromboplastin Time (aPTT) Assay prothrombin_time->aptt selectivity Protease Selectivity Panel aptt->selectivity Confirmed Activity thrombosis_model Rodent Thrombosis Model selectivity->thrombosis_model Selective Compound bleeding_time Bleeding Time Assay thrombosis_model->bleeding_time

Caption: Workflow for antithrombotic activity assessment.

3.1.1. In Vitro Factor Xa Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on purified human Factor Xa.

Protocol:

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Rivaroxaban)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 96-well plate, add 20 µL of the test compound dilutions or control.

    • Add 50 µL of Factor Xa solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 30 µL of the chromogenic substrate.

    • Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

    • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

3.1.2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

Objective: To assess the effect of the compound on the extrinsic and intrinsic pathways of coagulation in human plasma.

Protocol:

  • Reagents and Materials:

    • Pooled normal human plasma

    • PT reagent (thromboplastin)

    • aPTT reagent (e.g., cephalin and an activator)

    • Calcium chloride solution

    • Coagulometer

  • Procedure:

    • Incubate aliquots of plasma with varying concentrations of this compound for a specified time.

    • For PT: Add the PT reagent to the pre-warmed plasma sample and measure the time to clot formation.

    • For aPTT: Add the aPTT reagent to the pre-warmed plasma sample, incubate, and then add calcium chloride to initiate clotting. Measure the time to clot formation.

    • Compare the clotting times of the treated samples to a vehicle control.

Workflow for Assessing Antimicrobial Activity

This workflow outlines the screening of this compound for antibacterial and antifungal properties.

Antimicrobial_Workflow mic_screening Minimum Inhibitory Concentration (MIC) Screening mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_screening->mbc_mfc Activity Detected cytotoxicity Mammalian Cell Cytotoxicity Assay mic_screening->cytotoxicity Parallel Assessment time_kill Time-Kill Kinetic Assay mbc_mfc->time_kill

Caption: Workflow for antimicrobial activity assessment.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound (dissolved in DMSO)

    • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • 96-well microplates

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive and negative growth controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Workflow for Assessing Antiproliferative Activity

This workflow details the investigation of the potential anticancer effects of this compound.

Antiproliferative_Workflow cluster_cell_based Cell-Based Assays cluster_mechanistic Mechanistic Studies cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity_assay->cell_cycle Potent Compound apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis dna_binding DNA Binding Studies (e.g., Fluorescence) apoptosis->dna_binding western_blot Western Blot for Apoptotic Markers apoptosis->western_blot

Caption: Workflow for antiproliferative activity assessment.

3.3.1. MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Data Interpretation and Future Directions

The data generated from these initial screens will provide a comprehensive preliminary profile of the biological activities of this compound.

  • Positive Antithrombotic Hits: If the compound shows potent and selective fXa inhibition with a favorable profile in plasma-based clotting assays, further studies would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo efficacy testing in animal models of thrombosis.[3]

  • Promising Antimicrobial Activity: For compounds exhibiting low MIC values and a favorable therapeutic index (ratio of cytotoxicity to antimicrobial activity), mechanism of action studies would be initiated. This could involve investigating its effects on cell wall synthesis, protein synthesis, or nucleic acid replication.

  • Significant Antiproliferative Effects: If the compound demonstrates potent cytotoxicity against cancer cell lines, subsequent efforts would focus on elucidating its mechanism of action. This could involve investigating its interaction with DNA, its effect on specific signaling pathways, and its ability to induce apoptosis.[8]

Proposed Synthesis of this compound

Synthesis_Pathway start 2-Methyl-3-nitrobenzoic acid intermediate1 2-Methyl-3-nitrobenzoyl chloride start->intermediate1 SOCl2 or (COCl)2 intermediate2 N,N,2-Trimethyl-3-nitrobenzamide intermediate1->intermediate2 HN(CH3)2 final_product This compound intermediate2->final_product Reduction (e.g., H2/Pd-C or SnCl2)

Caption: Proposed synthesis of this compound.

Conclusion

This compound represents a novel chemical entity with the potential for diverse biological activities, drawing from the well-established therapeutic relevance of the aminobenzamide scaffold. The systematic and hypothesis-driven research framework presented in this guide provides a clear and efficient path to unlocking its therapeutic potential. The proposed workflows, from initial in vitro screening to preliminary mechanistic studies, are designed to be both comprehensive and resource-conscious, enabling a thorough evaluation of this promising compound. The insights gained from this research program could pave the way for the development of new lead compounds in the fields of thrombosis, infectious diseases, and oncology.

References

  • Patel, D. et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1mg. (2025). Pruvict 2 Tablet: View Uses, Side Effects, Price and Substitutes. Available at: [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • Zhang, P. et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. Available at: [Link]

  • PubChem. N-(3-amino-2-pyridinyl)-N,3-dimethylbenzamide. Available at: [Link]

  • Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
  • Wikipedia. Carbohydrate. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • Google Patents. (2014). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • PubChem. 2-amino-N,3-dimethylbenzamide. Available at: [Link]

  • NIH. (2012). 2-Amino-N,3-dimethylbenzamide. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Available at: [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. Available at: [Link]

  • PubChem. N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide. Available at: [Link]

Sources

An In-depth Technical Guide to the Speculated Mechanism of Action of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 3-amino-N,2-dimethylbenzamide is a novel chemical entity with no currently characterized biological activity. This guide addresses this knowledge gap by proposing two plausible mechanisms of action based on structural analogy to well-documented benzamide derivatives. We speculate that this compound may function as either an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) or as an agonist of the Sigma-1 receptor (S1R). For each hypothesis, this document provides a detailed scientific rationale, a comparative pharmacophore analysis, and a comprehensive, step-by-step experimental plan designed to rigorously test the speculation. Furthermore, we outline an unbiased, label-free target identification strategy to uncover potentially novel mechanisms. This guide is intended to serve as a foundational roadmap for researchers initiating the pharmacological investigation of this and other uncharacterized small molecules.

Introduction and Structural Postulate

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. However, the specific compound, this compound, remains uncharacterized in scientific literature. The purpose of this technical guide is to synthesize existing knowledge from related compounds to construct logical, testable hypotheses regarding its mechanism of action (MoA).

Given the absence of an entry for this compound in major chemical databases like PubChem, we must first postulate its structure based on IUPAC nomenclature. The name implies a benzamide core with three substituents: an amino group (-NH₂) at position 3 of the benzene ring, a methyl group (-CH₃) at position 2 of the ring, and a methyl group (-CH₃) on the amide nitrogen.

Postulated Structure of this compound:

(Note: This is a simplified representation. The benzene ring is aromatic.)

This structure, featuring a substituted aromatic ring and a secondary amide, shares features with two major classes of pharmacologically active benzamides: IMPDH inhibitors and Sigma-1 receptor modulators. The following sections will explore these possibilities in depth.

Hypothesis I: Inhibition of IMP Dehydrogenase (IMPDH)

2.1. Scientific Rationale

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] Its inhibition leads to the depletion of GTP and dGTP pools, which are essential for DNA/RNA synthesis and cellular signaling. This makes IMPDH a validated target for anticancer, immunosuppressive, and antiviral therapies.[1][3] Several benzamide-containing molecules, such as benzamide riboside, are known to be metabolized into active NAD analogues that potently inhibit IMPDH. The core benzamide structure of our target molecule makes IMPDH a primary suspect for its potential biological activity.

2.2. Pharmacophore Analysis

A validated pharmacophore model for IMPDH inhibitors generally consists of key chemical features that mediate binding within the enzyme's active site. A common model includes one hydrogen-bond donor, one hydrogen-bond acceptor, one aromatic ring, and one hydrophobic feature.[4]

Pharmacophore FeaturePresence in this compound
Hydrogen-Bond Donor Yes (Amine -NH₂, Amide N-H)
Hydrogen-Bond Acceptor Yes (Carbonyl C=O, Amine -NH₂)
Aromatic Ring Yes (Substituted benzene ring)
Hydrophobic Feature Yes (2-methyl group on ring)

The postulated structure of this compound aligns well with this pharmacophore, supporting the plausibility of IMPDH inhibition.

2.3. Proposed Signaling Pathway

Inhibition of IMPDH directly disrupts the synthesis of guanine nucleotides, affecting numerous downstream cellular processes.

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis Signal Transduction GTP->DNA_RNA Inhibitor This compound (Hypothesized) IMPDH_Target Inhibitor->IMPDH_Target

Figure 1. Hypothesized inhibition of the guanine nucleotide synthesis pathway.

2.4. Experimental Validation Plan

To rigorously test this hypothesis, a multi-step validation process is required, moving from direct enzyme interaction to cellular effects.

2.4.1. Protocol: In Vitro IMPDH Enzymatic Assay

  • Objective: To determine if this compound directly inhibits the enzymatic activity of purified human IMPDH (type I and type II).

  • Methodology:

    • Reagents: Recombinant human IMPDH1 and IMPDH2, Inosine-5'-monophosphate (IMP) substrate, β-Nicotinamide adenine dinucleotide (NAD⁺) cofactor, assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA), this compound, Mycophenolic acid (MPA) as a positive control.

    • Procedure: The assay measures the production of NADH, which absorbs light at 340 nm.

    • Prepare a 96-well UV-transparent plate.

    • Add 180 µL of assay buffer containing IMP (e.g., 200 µM) and NAD⁺ (e.g., 400 µM) to each well.

    • Add 10 µL of this compound diluted in DMSO to achieve final concentrations ranging from 1 nM to 100 µM. Include wells for a vehicle control (DMSO only) and a positive control (MPA).

    • Initiate the reaction by adding 10 µL of purified IMPDH enzyme.

    • Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.

    • Measure the rate of increase in absorbance at 340 nm over 15-30 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.4.2. Protocol: Cell-Based Proliferation Assay

  • Objective: To assess if the compound inhibits the growth of rapidly dividing cells, a hallmark of IMPDH inhibition.

  • Methodology:

    • Cell Line: Use a leukemia cell line known to be sensitive to IMPDH inhibitors (e.g., K562).

    • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.

    • Add this compound at various concentrations (e.g., 0.1 µM to 200 µM). Include vehicle and positive controls (MPA).

    • To confirm the mechanism, include "rescue" wells that are co-treated with the compound and exogenous guanosine (100 µM), which bypasses the need for de novo synthesis.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition). A significant rightward shift in the GI₅₀ curve in the presence of guanosine is strong evidence for on-target IMPDH inhibition.[5]

IMPDH_Validation cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation EnzymeAssay IMPDH Enzymatic Assay (Determine IC₅₀) KineticStudy Enzyme Kinetics Study (Determine Ki, MoA) EnzymeAssay->KineticStudy If IC₅₀ < 10 µM ProlifAssay Cell Proliferation Assay (Determine GI₅₀) RescueExp Guanosine Rescue Experiment ProlifAssay->RescueExp If GI₅₀ < 50 µM GTP_Pool Measure Intracellular GTP Levels RescueExp->GTP_Pool If rescue observed Conclusion Conclusion: Compound is a likely IMPDH inhibitor GTP_Pool->Conclusion Start Compound: This compound Start->EnzymeAssay Start->ProlifAssay

Figure 2. Experimental workflow for validating IMPDH inhibition.

Hypothesis II: Sigma-1 Receptor (S1R) Agonism

3.1. Scientific Rationale

The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[6] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it an important target for CNS disorders like depression, anxiety, and neurodegenerative diseases.[7] A diverse range of small molecules, including some with a benzamide core, have been identified as S1R ligands.[8] The structural features of this compound are consistent with known S1R pharmacophores, presenting a second plausible MoA.

3.2. Pharmacophore Analysis

The generally accepted pharmacophore for S1R ligands consists of a central basic amino group flanked by two hydrophobic regions.[7][9]

Pharmacophore FeaturePresence in this compound
Basic Nitrogen Center Yes (The 3-amino group can be protonated)
Hydrophobic Region 1 Yes (The dimethylated benzamide portion)
Hydrophobic Region 2 Yes (The benzene ring itself)

The molecule fits the general S1R ligand model, making this a viable hypothesis to explore, particularly if the compound exhibits any effects in neuronal cell lines or animal models of CNS disorders.

3.3. Proposed Signaling Pathway

S1R agonists are thought to promote the dissociation of S1R from its binding partner BiP (Binding Immunoglobulin Protein), allowing the monomeric S1R to translocate and modulate the function of "client" proteins such as ion channels.[10][11]

S1R_Pathway cluster_ER ER Membrane S1R_BiP S1R-BiP Complex (Inactive State) S1R_mono Monomeric S1R (Active Chaperone) S1R_BiP->S1R_mono Dissociation BiP BiP Agonist This compound (Hypothesized Agonist) Agonist->S1R_BiP Client Client Proteins (e.g., Ion Channels) S1R_mono->Client Chaperoning Modulation Modulation of Ca²⁺ Signaling & Cell Survival Client->Modulation

Figure 3. Hypothesized agonism at the Sigma-1 Receptor.

3.4. Experimental Validation Plan

Validation of S1R activity requires binding confirmation followed by functional characterization.

3.4.1. Protocol: Radioligand Competitive Binding Assay

  • Objective: To determine if this compound binds to S1R and to quantify its binding affinity (Kᵢ).

  • Methodology:

    • Reagents: Guinea pig liver membranes (high source of S1R), [³H]-(+)-pentazocine (a selective S1R radioligand), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), this compound, Haloperidol (for non-specific binding determination), and a known S1R agonist like PRE-084 as a positive control.[12]

    • Procedure:

    • In a 96-well plate, combine membrane homogenate (e.g., 100 µg protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and varying concentrations of the test compound (1 pM to 100 µM).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM Haloperidol).

    • Incubate for 120 minutes at 37°C.[13]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

3.4.2. Protocol: S1R-BiP Interaction Assay (NanoBiT®)

  • Objective: To functionally characterize the compound as an agonist or antagonist by measuring its effect on the S1R-BiP interaction.[10]

  • Methodology:

    • Cell System: Use a stable cell line (e.g., HEK293T) co-expressing S1R fused to the LgBiT subunit and BiP fused to the SmBiT subunit of the NanoLuc® luciferase.

    • Procedure:

    • Plate the engineered cells in a white, opaque 96-well plate.

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure baseline luminescence.

    • Add this compound across a range of concentrations. Add a known agonist (PRE-084) and antagonist (Haloperidol) as controls.

    • Monitor luminescence kinetically. Agonists will cause a rapid, transient decrease in luminescence as the S1R-BiP complex dissociates. Antagonists typically do not cause dissociation and may even increase the signal over a longer incubation period.

    • Data Analysis: Plot the change in luminescence over time. For agonists, a dose-response curve can be generated from the nadir of the luminescence signal to determine the EC₅₀.

S1R_Validation cluster_binding Binding Characterization cluster_functional Functional Characterization BindingAssay Radioligand Binding Assay (Determine Kᵢ) BiPAssay S1R-BiP Interaction Assay (Determine Agonist/Antagonist Profile) BindingAssay->BiPAssay If Kᵢ < 1 µM CaFlux Calcium Flux Assay BiPAssay->CaFlux If agonist activity Conclusion Conclusion: Compound is a likely S1R Agonist CaFlux->Conclusion Start Compound: This compound Start->BindingAssay

Figure 4. Experimental workflow for validating S1R agonism.

Unbiased Target Identification Strategy

When investigating a novel compound, a hypothesis-driven approach should be complemented by an unbiased strategy to identify all potential binding partners. This protects against missing a completely novel mechanism of action. Drug Affinity Responsive Target Stability (DARTS) is a powerful, label-free method for this purpose.[8][14]

4.1. Rationale and Workflow

The DARTS method is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it less susceptible to proteolytic degradation.[15] By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, one can identify the stabilized protein target(s) using mass spectrometry.

DARTS_Workflow Lysate Prepare Cell Lysate Split Split Lysate into Two Aliquots Lysate->Split Treat Treat with Vehicle (DMSO) or Compound Split->Treat Proteolysis Limited Proteolysis (e.g., with Pronase) Treat->Proteolysis Quench Stop Digestion Proteolysis->Quench SDS_PAGE Run SDS-PAGE Quench->SDS_PAGE Excise Excise Protected Bands SDS_PAGE->Excise Bands unique to compound lane MS In-gel Digestion & LC-MS/MS Analysis Excise->MS Identify Identify Protected Protein(s) MS->Identify Validate Validate Target(s) with Orthogonal Assays Identify->Validate

Figure 5. Workflow for unbiased target identification using DARTS.

4.2. Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Objective: To identify the direct binding protein(s) of this compound from a complex proteome.

  • Methodology:

    • Lysate Preparation: Grow a relevant cell line (e.g., HeLa or a neuronal line like SH-SY5Y) to confluence. Harvest and lyse the cells in non-denaturing M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation.

    • Compound Treatment: Divide the lysate into two main groups: vehicle control (e.g., 1% DMSO) and compound treatment (e.g., 100 µM this compound). Incubate for 1 hour at room temperature.

    • Proteolysis: Add a protease, such as Pronase, to each tube at a predetermined optimal concentration (e.g., 1:1000 protease-to-protein ratio). Incubate for a set time (e.g., 30 minutes) at room temperature.

    • Quenching and Sample Prep: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

    • Gel Electrophoresis: Separate the protein digests on a large-format SDS-PAGE gel. Stain the gel with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Band Excision and Mass Spectrometry: Carefully compare the lanes. Excise protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle lane. Perform in-gel trypsin digestion on these bands.

    • Protein Identification: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a database search algorithm (e.g., Mascot, Sequest) to identify the protein(s) from the protected bands.

    • Validation: Once a candidate target is identified, its interaction with the compound must be validated using the targeted, hypothesis-driven approaches described in the previous sections (e.g., enzymatic assays, binding assays).

Conclusion

While this compound is currently an uncharacterized molecule, its benzamide core provides a strong basis for rational speculation about its mechanism of action. This guide has detailed two primary hypotheses: inhibition of IMPDH and agonism of the Sigma-1 receptor. Both are supported by pharmacophore analysis and are prevalent mechanisms for this class of compounds. The experimental workflows provided offer a clear and rigorous path to validate or refute these hypotheses, moving from direct biochemical interaction to cell-based functional consequences. Finally, the inclusion of an unbiased DARTS protocol ensures that novel or unexpected mechanisms are not overlooked. This comprehensive strategy provides the necessary framework for the scientific community to begin the crucial work of elucidating the pharmacological profile of this compound.

References

  • Chen, L., et al. (2011). A three-dimensional pharmacophore model for IMPDH inhibitors. Chemical Biology & Drug Design, 78(1), 175-82. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available at: [Link]

  • Semo, B., et al. (2016). Representation of the sigma-1 receptor pharmacophore. ResearchGate. Available at: [Link]

  • Gómez-Soler, M., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 533. Available at: [Link]

  • Al-Mokhna, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research, 16(1), 211. Available at: [Link]

  • Li, W., et al. (2015). In silico design of human IMPDH inhibitors using pharmacophore mapping and molecular docking approaches. BioMed Research International, 2015, 418767. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute Website. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Semantic Scholar. Available at: [Link]

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini Reviews in Medicinal Chemistry, 5(10), 927-40. Available at: [Link]

  • Fontanilla, D., et al. (2009). Sigma-1 receptor ligand pharmacophore and binding affinities. ResearchGate. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. Available at: [Link]

  • Gargantini, C., et al. (2014). Validation of IMP Dehydrogenase Inhibitors in a Mouse Model of Cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 58(3), 1603-14. Available at: [Link]

  • De Rienzo, F., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Navarro, G., et al. (2018). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Sensors, 3(8), 1536-1543. Available at: [Link]

  • Eltahan, R., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16997. Available at: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 145-156. Available at: [Link]

  • Liu, X., et al. (2020). IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia. EMBO Molecular Medicine, 12(11), e12938. Available at: [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. Available at: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. Available at: [Link]

  • Mesangeau, C., et al. (2012). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, Chapter 1, Unit1.22. Available at: [Link]

  • Hedstrom, L. (2009). The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors. Current Opinion in Investigational Drugs, 10(2), 164-70. Available at: [Link]

  • Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 6(7), 545-60. Available at: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Website. Available at: [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. PubChem Database. CID 424774. Available at: [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide. PubChem Database. CID 16770689. Available at: [Link]

Sources

A Methodological Guide to the Comprehensive Solubility and Stability Characterization of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Predicting Challenges from Structure

3-amino-N,2-dimethylbenzamide is a substituted aromatic amide featuring three key functional groups: a tertiary benzamide, a secondary aromatic amine, and two methyl substitutions on the aromatic ring and amide nitrogen, respectively. The interplay of these groups dictates its chemical behavior.

  • The Tertiary Amide: The N,2-dimethylbenzamide core is sterically hindered. While amides are susceptible to hydrolysis, particularly under strong acidic or basic conditions, the N-methyl group and the ortho-methyl group may provide some steric protection, potentially rendering it more stable than a primary or secondary amide.

  • The Aromatic Amine: The amino group at the 3-position is a potential site for oxidation, a common degradation pathway for anilines, which can lead to coloration and the formation of complex impurities.[1] This group also imparts basicity to the molecule, making its solubility highly dependent on pH.

  • Lipophilicity: The presence of two methyl groups and the benzene ring suggests a degree of lipophilicity, which may result in low aqueous solubility.

Understanding these structural liabilities is the first step in designing a logical and efficient characterization plan. This guide provides the necessary protocols to empirically determine these critical properties.

Physicochemical Property Assessment

A foundational analysis of a molecule's properties begins with predicting its ionization constant (pKa) and partition coefficient (LogP). These values are crucial for designing relevant solubility and stability experiments and for interpreting their results.

Predicted Physicochemical Properties

Based on the structure of this compound and data from similar isomers, we can estimate key parameters that will govern experimental design.

ParameterPredicted Value/RangeRationale & Implication for Experiments
pKa (Basic) 3.5 - 4.5The aromatic amine is the primary basic center. Its pKa will be in the weakly basic range, typical for anilines. This dictates that the compound's solubility will significantly increase at pH values below its pKa. Solubility testing must be conducted across a range of pH buffers.
LogP 1.0 - 2.0The calculated LogP for the isomer 2-amino-N,3-dimethylbenzamide is 1.08[2], while for 3-amino-N,N-dimethylbenzamide it is 0.3[3]. A value in this range suggests moderate lipophilicity and likely low intrinsic aqueous solubility, necessitating evaluation in organic solvents and potentially requiring enabling formulation strategies.
Molecular Weight 164.20 g/mol The molecular weight is consistent with that of its isomers.[3][4] This value is essential for preparing solutions of known molarity.

Aqueous and Organic Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability. We will outline protocols for determining both thermodynamic and kinetic solubility, as they provide different but equally vital insights for discovery and development phases.

Causality Behind the Method: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound. It is the gold standard for formulation development, representing the maximum concentration achievable under equilibrium conditions. The Shake-Flask Method is the definitive protocol for this measurement.[5]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This mimics the conditions of many high-throughput screening assays and provides an early indication of potential solubility issues when a compound is rapidly diluted into an aqueous environment.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_analysis Analysis start Weigh Compound stock Prepare 10 mM DMSO Stock (For Kinetic Solubility) start->stock thermo_prep Add excess solid to various solvents (e.g., Water, PBS pH 7.4, SGF pH 1.2) start->thermo_prep kinetic_prep Add DMSO stock to aqueous buffers (e.g., PBS pH 7.4) stock->kinetic_prep thermo_shake Equilibrate (e.g., 24-48h) with shaking/stirring thermo_prep->thermo_shake thermo_filter Filter (0.45 µm) or Centrifuge to remove undissolved solid thermo_shake->thermo_filter analysis Quantify concentration in supernatant/filtrate via calibrated HPLC-UV thermo_filter->analysis kinetic_shake Incubate (e.g., 1-2h) with shaking kinetic_prep->kinetic_shake kinetic_measure Measure turbidity (Nephelometry) or filter & analyze supernatant kinetic_shake->kinetic_measure kinetic_measure->analysis result Report Solubility (µg/mL or µM) analysis->result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 1-2 mg) to a series of 1.5 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent. A recommended starting set includes:

    • Purified Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Methanol

    • Acetonitrile

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water~7.025ResultResult
PBS7.425ResultResult
SGF (Simulated Gastric)1.225ResultResult
MethanolN/A25ResultResult
AcetonitrileN/A25ResultResult

Intrinsic Stability and Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies.[6][7] Its purpose is to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[8][9]

Causality Behind the Method: Why Stress the Molecule?

By subjecting the molecule to conditions more severe than it would encounter during storage, we can rapidly identify its intrinsic vulnerabilities.[9] This information is critical for:

  • Developing a Stability-Indicating Method: The analytical method (typically HPLC) must be able to resolve the parent compound from all major degradation products. Stress testing provides the samples needed to develop and validate this method.

  • Predicting Shelf-Life: Understanding the rate and nature of degradation helps in designing long-term stability studies and predicting the product's shelf-life.[8]

  • Guiding Formulation and Packaging: If a compound is found to be sensitive to light or oxygen, for example, it informs the need for light-protective packaging (e.g., amber vials) or inclusion of antioxidants in the formulation.[10]

Experimental Workflow for Forced Degradation

The following diagram illustrates the systematic process of a forced degradation study.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_report Reporting prep Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (e.g., 80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light Box) prep->photo sampling Sample at timepoints (e.g., 0, 2, 8, 24h). Neutralize acid/base samples. acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-UV/DAD sampling->hplc mass_spec Characterize Degradants (LC-MS) hplc->mass_spec report Calculate % Degradation. Report Mass Balance. Identify Degradation Pathway. hplc->report

Caption: Workflow for a forced degradation (stress testing) study.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation to allow for the reliable detection of degradation products without completely consuming the parent compound.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial.

    • Acid Hydrolysis: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a vial of the stock solution at 80°C.

      • Solid: Place solid compound in an oven at 80°C.

    • Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching:

    • For acid hydrolysis samples, neutralize with an equivalent amount of NaOH before analysis.

    • For base hydrolysis samples, neutralize with an equivalent amount of HCl before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity. Use LC-MS to obtain mass information on any new peaks that appear.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration (h)% Assay of Parent% DegradationNo. of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C24ResultResultResultResult
0.1 M NaOH, 60°C24ResultResultResultResult
3% H₂O₂, RT24ResultResultResultResult
Thermal (Solution), 80°C48ResultResultResultResult
Photolytic (ICH Q1B)-ResultResultResultResult

Conclusion and Implications for Development

This guide provides a robust, methodology-driven framework for the initial characterization of this compound. The data generated from these protocols will form the bedrock of any subsequent development activities. A low aqueous solubility profile may necessitate the investigation of salt forms or enabling formulations such as amorphous solid dispersions. The degradation profile will dictate the required storage conditions, packaging, and acceptable impurity limits. By systematically executing these foundational studies, researchers can de-risk their development programs and make informed decisions, ensuring that a promising molecule has the best possible chance of becoming a successful therapeutic.

References

  • PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Mitchell, S. C., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. National Institutes of Health. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Lin, H., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 11537-11551. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

  • ResearchGate. Chemical structures of probe aromatic amides with well-characterised in vivo metabolism. ResearchGate. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • World Health Organization. Annex 10 - ICH. World Health Organization. [Link]

  • ChemSrc. 2-Amino-N,3-dimethylbenzamide. ChemSrc. [Link]

  • NTNU Open. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian University of Science and Technology. [Link]

  • Labinsights. Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • ACS Publications. Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Journal of Chemical Information and Modeling. [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • MedCrave. Forced Degradation Studies. MedCrave online. [Link]

  • Life Academy of Nanoscience & Nanotechnology. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience & Nanotechnology. [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Virtual Amrita Laboratories. Synthesis and analysis of amides. Amrita Vishwa Vidyapeetham. [Link]

  • GMP Compliance. ICH: New Guideline for Stabilities. ECA Academy. [Link]

Sources

The Enigmatic Core of Substituted Aminobenzamides: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Aminobenzamide Scaffold

In the landscape of medicinal chemistry, the benzamide moiety stands as a privileged scaffold, a recurring structural motif in a multitude of clinically successful drugs.[1] Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a cornerstone in drug design. This guide delves into the nuanced world of substituted aminobenzamides, with a specific focus on the structural class represented by compounds such as 3-amino-N,2-dimethylbenzamide. While direct literature on this specific isomer is sparse, a comprehensive analysis of its close chemical relatives provides invaluable insights for researchers and drug development professionals. This document will serve as a technical guide, synthesizing data from related compounds to illuminate the synthesis, potential biological activities, and structure-activity relationships (SAR) that define this chemical space. We will explore the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

I. The Synthetic Landscape: Crafting the Aminobenzamide Core

The synthesis of substituted aminobenzamides is a well-trodden path in organic chemistry, yet the specific arrangement of substituents on the aromatic ring and the amide nitrogen dictates the optimal synthetic strategy. The synthesis of a theoretical compound like this compound would likely draw upon established methodologies for related isomers, such as 2-amino-N,3-dimethylbenzamide.

Conceptual Synthetic Workflow

The following diagram outlines a plausible, multi-step synthesis for a substituted aminobenzamide, drawing inspiration from documented procedures for related molecules.[2]

Synthesis_Workflow A Substituted Nitrobenzoic Acid B Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C Amidation B->C Amine (e.g., Methylamine) D Nitro Group Reduction C->D Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal Reduction (e.g., Fe/HCl) E Final Product: Substituted Aminobenzamide D->E

Caption: A generalized synthetic workflow for substituted aminobenzamides.

Detailed Experimental Protocol: Synthesis of a 2-Amino-N,3-dimethylbenzamide Analog

This protocol is adapted from established literature for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide and serves as a representative example.[2]

Step 1: Nitration of a Substituted Toluene

  • To a stirred solution of the starting substituted toluene in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-substituted toluene.

Step 2: Oxidation to the Benzoic Acid

  • Dissolve the nitro-substituted toluene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Heat the solution to reflux and add a strong oxidizing agent (e.g., potassium permanganate) portion-wise.

  • Maintain reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the nitro-substituted benzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Amidation

  • Convert the nitro-substituted benzoic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene).

  • In a separate flask, dissolve the desired amine (e.g., methylamine) in an appropriate solvent.

  • Slowly add the acid chloride solution to the amine solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate to obtain the crude N-alkyl-nitrobenzamide.

Step 4: Reduction of the Nitro Group

  • Dissolve the N-alkyl-nitrobenzamide in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final amino-substituted N-alkylbenzamide.

II. Biological Activities and Therapeutic Potential: A Broad Spectrum

Benzamide derivatives are known to exhibit a wide array of pharmacological activities.[1] While the specific biological profile of this compound is not documented, the activities of related compounds suggest several potential therapeutic applications.

Table 1: Reported Biological Activities of Substituted Benzamides

Biological ActivityExample Compound ClassReference
AntipsychoticSubstituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides[3]
AnticonvulsantN-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide[1]
InsecticidalAnthranilamide derivatives[4]
Antiplasmodial2-Phenoxybenzamides[5]
AntimicrobialVarious benzamide analogues[1]

These diverse activities underscore the versatility of the benzamide scaffold. The specific substitution pattern on the aromatic ring and the nature of the amide substituents are critical in determining the biological target and the resulting pharmacological effect. For instance, the anthranilamide class (2-aminobenzamides) has been extensively explored for its insecticidal properties, acting on ryanodine receptors.[4]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The exploration of SAR is fundamental to optimizing the potency and selectivity of a lead compound. For substituted aminobenzamides, key structural features can be systematically modified to probe their impact on biological activity.

Key SAR Insights from Analogues
  • Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring significantly influence activity. For example, in a series of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino partial structure was found to be a strong determinant of both activity and cytotoxicity.[5]

  • Amide Substituents: Modification of the groups attached to the amide nitrogen can impact solubility, metabolic stability, and target engagement. Bulky, non-polar substituents on a terminal piperazinyl nitrogen were found to be beneficial for the antiplasmodial activity of certain benzamides.[5]

  • The Amino Group: The position of the amino group (ortho, meta, or para) relative to the benzamide moiety is crucial. It can influence intramolecular hydrogen bonding, which in turn affects the compound's conformation and its ability to bind to a biological target. In the crystal structure of 2-amino-N,3-dimethylbenzamide, an intramolecular N-H···O hydrogen bond is present, which stabilizes the molecular conformation.[4]

Logical Flow of an SAR Study

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow A Initial Hit Compound (e.g., this compound) B Systematic Modification of Aromatic Ring Substituents A->B C Systematic Modification of Amide Substituents A->C D Biological Screening (In vitro assays) B->D C->D E Data Analysis: Identify Trends and Key Interactions D->E F Design of Next-Generation Analogs E->F F->D Iterative Cycle G In Vivo Testing of Optimized Compounds F->G

Caption: A workflow for a structure-activity relationship (SAR) study.

IV. Conclusion and Future Directions

The substituted aminobenzamide scaffold, exemplified by the theoretical compound this compound, represents a promising area for drug discovery. While direct data on this specific molecule is limited, the wealth of information available for its isomers and other derivatives provides a solid foundation for future research. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate their specific SAR and identify potential therapeutic applications. By leveraging the insights and protocols outlined in this guide, researchers can systematically explore this chemical space and unlock the full potential of the aminobenzamide core in medicinal chemistry.

V. References

  • Norman, M. H., Rigdon, G., Hall, W. R., & Navas, F. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D 2 /5-HT 2 Antagonists and 5-HT 1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(1), 149-157. [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Retrieved from

  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-N,3-dimethylbenzamide. Retrieved from [Link]

  • Mei, X.-d., et al. (2013). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o243. [Link]

  • CN101585781B - Preparing method of N, N-dimethylbenzamide. (n.d.). Retrieved from

  • Gincaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(21), 13456. [Link]

  • Asif, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. [Link]

  • Schmidt, T. J., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2548. [Link]

  • CN102924513A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Retrieved from

  • PubChem. (n.d.). N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide. Retrieved from [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide. (n.d.). Retrieved from

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-amino-N,2-dimethylbenzamide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the fundamental data required for unambiguous molecular characterization. This guide focuses on the spectroscopic profile of 3-amino-N,2-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry.

A thorough search of publicly available scientific databases indicates a scarcity of experimental spectroscopic data for this compound. This is not an uncommon scenario for novel or less-studied isomers. However, a wealth of information is available for its structural isomers, namely 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide . By leveraging this data, we can construct a robust, predictive model for the spectroscopic features of the target compound. This guide will present a comparative analysis of the available data for these isomers to forecast the NMR, IR, and MS spectra of this compound, providing a valuable resource for its synthesis and characterization.

Molecular Structures and Isomeric Comparison

The subtle differences in the arrangement of substituents on the benzamide core significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Below are the structures of this compound and its key isomers.

G cluster_0 This compound cluster_1 3-amino-N,N-dimethylbenzamide cluster_2 2-amino-N,3-dimethylbenzamide mol1 mol2 mol3

Caption: Molecular structures of the benzamide isomers.

Spectroscopic Analysis of Isomers

A detailed examination of the spectroscopic data for 3-amino-N,N-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide provides a foundation for our predictions.

3-amino-N,N-dimethylbenzamide

This isomer has the amino group at the meta position and two methyl groups on the amide nitrogen.

The following table summarizes the available ¹³C NMR data for 3-amino-N,N-dimethylbenzamide.[1]

Carbon Atom Chemical Shift (δ, ppm)
C=O171.5
C-NH₂147.9
C-CON(CH₃)₂137.2
Aromatic CH117.8
Aromatic CH114.7
Aromatic CH114.1
N(CH₃)₂39.5

Data sourced from PubChem CID 424774.[1]

The electron ionization mass spectrum of 3-amino-N,N-dimethylbenzamide is available from the NIST WebBook.[2]

m/z Relative Intensity (%) Proposed Fragment
164100[M]⁺ (Molecular Ion)
12085[M - N(CH₃)₂]⁺
9270[C₆H₆N]⁺
6540[C₅H₅]⁺

Data sourced from NIST Chemistry WebBook.[2]

2-amino-N,3-dimethylbenzamide

In this isomer, the amino group is at the ortho position to the amide, and one methyl group is on the amide nitrogen while the other is on the aromatic ring.

A patent describing the synthesis of a related compound provides ¹H NMR data for 2-amino-N,3-dimethylbenzamide.[3]

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H7.19 - 7.03m2H
Aromatic H6.56 - 6.53m1H
NH6.28s1H
NH₂5.55s2H
N-CH₃2.93 - 2.92d3H
Ar-CH₃2.14s3H

Solvent: CDCl₃. Data extracted from patent CN101492387B.[3]

The same patent provides the electron impact mass spectrometry (EIMS) molecular ion peak.[3]

m/z Designation
164[M]⁺ (Molecular Ion)

Data extracted from patent CN101492387B.[3]

Predicted Spectroscopic Data for this compound

Based on the analysis of its isomers and fundamental principles of spectroscopy, we can predict the spectral characteristics of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the aryl-methyl group, the amide proton, and the amine protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Aromatic H (ortho to CONHCH₃)~7.2-7.4dDeshielded by the adjacent amide group.
Aromatic H (para to CONHCH₃)~6.8-7.0tInfluenced by both the amino and amide groups.
Aromatic H (ortho to NH₂)~6.6-6.8dShielded by the electron-donating amino group.
NH~6.0-6.5br sBroad signal due to quadrupolar relaxation and exchange.
NH₂~3.5-4.5br sBroad signal, chemical shift is solvent-dependent.
N-CH₃~2.9-3.1dDoublet due to coupling with the amide N-H proton.
Ar-CH₃~2.2-2.4sSinglet, in a typical range for an aryl methyl group.
Predicted ¹³C NMR Spectrum

The electron-donating amino group and the electron-withdrawing amide group will have opposing effects on the chemical shifts of the aromatic carbons.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O~170-172Typical range for a benzamide carbonyl.
C-NH₂~146-148Directly attached to the electron-donating nitrogen.
C-CONHCH₃~138-140Quaternary carbon attached to the amide group.
C-CH₃~135-137Quaternary carbon attached to the methyl group.
Aromatic CH~115-125Range for the remaining aromatic carbons.
N-CH₃~26-28Typical range for an N-methyl group of a secondary amide.
Ar-CH₃~18-20Typical range for an aryl methyl group.
Predicted IR Spectrum

The IR spectrum will be characterized by the vibrational modes of the amine and amide functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine)3400-3500 and 3300-3400Asymmetric and symmetric stretching (doublet)
N-H (Amide)3250-3350Stretching
C=O (Amide)1640-1660Stretching (Amide I band)
N-H (Amide)1520-1550Bending (Amide II band)
C-N1200-1300Stretching
Aromatic C=C1450-1600Stretching
Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 164, with fragmentation patterns characteristic of benzamides.

G M_plus [M]⁺˙ m/z = 164 frag1 [M - CH₃]⁺ m/z = 149 M_plus->frag1 - •CH₃ frag2 [M - NHCH₃]⁺ m/z = 133 M_plus->frag2 - •NHCH₃ frag3 [M - CONHCH₃]⁺ m/z = 106 M_plus->frag3 - •CONHCH₃

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization, purity assessment, and quantification of 3-amino-N,2-dimethylbenzamide. As a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, rigorous analytical control is paramount to ensure product quality, safety, and process consistency. This application note details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reliable and reproducible results.

Introduction

This compound is a substituted aromatic amide whose structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of multiple functional groups—a primary aromatic amine, a secondary N-methyl amide, and a sterically influential methyl group on the benzene ring—presents unique analytical challenges and opportunities. Effective characterization involves not only confirming the molecular structure but also identifying and quantifying any process-related impurities or degradation products, which is critical for regulatory compliance and ensuring the efficacy of the final product[1].

This guide presents an integrated workflow, combining chromatographic separation with spectroscopic elucidation to build a complete analytical profile of the molecule.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.21 g/mol [2][3]
IUPAC Name This compound-
CAS Number Not readily available for this specific isomer. Isomers like 2-amino-N,3-dimethylbenzamide (870997-57-2) and 3-amino-N,N-dimethylbenzamide (33322-60-0) are documented.[3]
Appearance Expected to be a solid at room temperature, similar to its isomers.[4]

Chromatographic Methods for Separation and Purity

Chromatographic techniques are essential for separating the target analyte from starting materials, by-products, and other impurities, allowing for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile compounds like this compound. The molecule's aromaticity and polar functional groups allow for strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. UV detection is highly effective due to the strong absorbance of the benzamide chromophore. Methodologies developed for similar aromatic amides serve as an excellent foundation for this analysis[5][6].

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid (FA), >99% purity

    • Deionized water, >18 MΩ·cm

    • This compound reference standard (>99.5% purity)

  • Chromatographic Conditions: A robust starting point for method development is outlined below. Optimization may be required based on the specific impurity profile.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions and ensuring consistent ionization of the amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 10% B to 80% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nmA common wavelength for aromatic compounds; a PDA detector can be used to identify the optimal wavelength.
  • Preparation of Solutions:

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution using the sample diluent.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: > 2000

    • % RSD of Peak Area: ≤ 2.0%

    Causality: SST ensures that the chromatographic system is performing adequately to provide accurate and repeatable results. Poor peak shape (high tailing) or low plate count indicates column degradation or an unsuitable mobile phase, while high %RSD suggests injection or pump issues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the polarity of the amine and amide functional groups, derivatization is often required to increase volatility and prevent peak tailing[7]. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy that replaces the active hydrogens on the primary amine and secondary amide with non-polar TBDMS groups[7].

Experimental Protocol: GC-MS

  • Derivatization:

    • Evaporate 100 µL of the sample solution (~1 mg/mL in a volatile solvent like Methanol) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection. Causality: Pyridine acts as a catalyst and acid scavenger, driving the silylation reaction to completion. Heating ensures a sufficient reaction rate for the sterically hindered groups.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Split (20:1)
Inlet Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Diagram: Integrated Analytical Workflow

Analytical_Workflow cluster_Sample Sample Preparation cluster_Chroma Chromatographic Analysis (Purity & Assay) cluster_Spectro Spectroscopic Analysis (Identity & Structure) Sample This compound (Bulk Material) HPLC HPLC-UV/PDA Sample->HPLC GCMS GC-MS (after derivatization) Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR MS LC-MS / HRMS Sample->MS FTIR FTIR Sample->FTIR Purity Purity, Assay, Impurity Profile HPLC->Purity GCMS->Purity FinalReport Certificate of Analysis Purity->FinalReport Identity Structural Confirmation NMR->Identity MS->Purity MS->Identity FTIR->Identity Identity->FinalReport

Caption: Integrated workflow for the complete characterization of this compound.

Mass Spectrometry (MS)

Principle: When coupled with HPLC, MS provides molecular weight information and fragmentation data crucial for identification. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the chemical formula C₉H₁₂N₂O.

  • Expected Ionization: In positive electrospray ionization (ESI+), the molecule will readily protonate at the primary amine or amide oxygen, yielding a strong [M+H]⁺ ion at m/z 165.10.

  • Expected HRMS Mass: The calculated exact mass of the [M+H]⁺ ion (C₉H₁₃N₂O⁺) is 165.1022, which should be observed within a 5 ppm mass accuracy.

  • Fragmentation Analysis: The EI spectrum from GC-MS or a tandem MS (MS/MS) spectrum from LC-MS will show characteristic fragments. Key expected fragments include:

    • m/z 148: Loss of NH₃ (from the amino group).

    • m/z 120: Loss of the N-methylformamide radical (•CONHCH₃).

    • m/z 92: Toluylium-type ion resulting from further fragmentation. The NIST WebBook provides mass spectral data for the isomer m-Amino-N,N-dimethylbenzamide, which can serve as a useful comparison for fragmentation pathways[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve exchangeable protons (NH and NH₂).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.4Broad q1HN -H Amide proton, may show coupling to N-CH₃.
~ 6.5 - 7.0m3HAr-H Aromatic protons, complex splitting pattern.
~ 5.0Broad s2H-NHPrimary amine protons, chemical shift is concentration and solvent dependent.
~ 2.75d3HN-CHN-methyl group, doublet due to coupling with the amide N-H.
~ 2.1s3HAr-CHRing methyl group, singlet.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 169C =O (Amide)
~ 148Ar-C -NH₂
~ 138Ar-C -CH₃
~ 133Ar-C -C=O
~ 115 - 125Ar-C H (3 signals)
~ 26N-C H₃
~ 17Ar-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is a rapid and reliable method for identity confirmation.

Protocol:

  • Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3350 (two bands)N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~ 3300N-H stretchSecondary Amide (-NH-)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethyl (-CH₃)
~ 1640C=O stretch (Amide I)Amide
~ 1550N-H bend (Amide II)Amide
1600, 1480C=C stretchAromatic Ring

Impurity Profiling Strategy

A systematic approach is required to identify and quantify potential impurities.

Diagram: Impurity Identification Workflow

Impurity_Workflow start HPLC Chromatogram Shows Unknown Peak lcms Analyze by LC-MS/HRMS start->lcms ms_data Obtain Mass (m/z) and MS/MS Fragmentation lcms->ms_data elemental Determine Elemental Composition (from HRMS data) ms_data->elemental structure Propose Structure based on: - Fragmentation Pattern - Synthesis Pathway - Degradation Routes elemental->structure synthesis Synthesize Proposed Impurity Standard structure->synthesis confirm Confirm Identity by Co-injection (Matching RT and Spectra) synthesis->confirm end Impurity Identified & Quantified confirm->end

Caption: A systematic workflow for the identification of unknown impurities.

This workflow combines the separation power of HPLC with the structural elucidation capabilities of high-resolution mass spectrometry. By understanding the synthetic route, one can predict potential process-related impurities (e.g., unreacted starting materials, isomers) and propose structures for unknown peaks, which can then be confirmed by synthesizing the impurity standard. This rigorous approach is aligned with regulatory expectations outlined in ICH guidelines[1].

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. HPLC provides robust quantification and purity assessment, while GC-MS is valuable for analyzing volatile components. The combination of MS, NMR, and FTIR spectroscopy delivers an unambiguous confirmation of the molecule's identity and structure. The protocols and principles outlined in this application note establish a validated framework for the quality control and in-depth analysis of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide | C9H12N2O. National Center for Biotechnology Information. URL: [Link]

  • Singh, R. et al. (2020). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega. URL: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Library of Medicine. URL: [Link]

  • Jo, H. et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. URL: [Link]

  • Sun, Z-H. et al. (2013). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E. URL: [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide | C9H12N2O. National Center for Biotechnology Information. URL: [Link]

  • Skidan, I. et al. (2009). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. URL: [Link]

  • ResolveMass Laboratories Inc. (2024). Impurity profiling in peptides: Why It Matters in Drug Development. URL: [Link]

  • ResearchGate. (2021). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. URL: [Link]

  • NIST. m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. URL: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-amino-N,2-dimethylbenzamide. This compound is a relevant aromatic amine that may be present as an impurity or degradation product in pharmaceutical manufacturing. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent separation and peak symmetry. Detection is performed using a UV-Vis detector. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.[1][2][3][4] This protocol is suitable for quality control laboratories and drug development professionals requiring a reliable analytical procedure for the quantification of this specific analyte in active pharmaceutical ingredients (APIs) or drug products.

Introduction and Scientific Principle

This compound is a substituted benzamide derivative. In pharmaceutical contexts, the identification and quantification of such small molecule impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.[5][6] Regulatory bodies worldwide mandate stringent control over impurities, necessitating the development of validated analytical methods for their monitoring.[1][6]

This method is based on the principles of reversed-phase chromatography (RPC), a powerful technique for analyzing moderately polar to non-polar compounds.[7] In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[8][9] this compound, being an aromatic compound, exhibits sufficient hydrophobicity to interact with and be retained by the C18 (octadecylsilane) stationary phase. The mobile phase, a mixture of a polar aqueous buffer and an organic solvent (acetonitrile), is used to elute the analyte from the column. By precisely controlling the mobile phase composition, a reproducible retention time and effective separation from other components can be achieved.

The primary amine group on the analyte is weakly basic. To ensure consistent analyte ionization and prevent poor peak shape (tailing), the mobile phase is buffered at a slightly acidic pH. This maintains the amine group in its protonated, more polar form, leading to sharp, symmetrical peaks and stable retention times.[10] Quantification is achieved by monitoring the UV absorbance of the analyte, as the aromatic ring system provides a strong chromophore.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler/Injector

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Rationale for Condition Selection:

  • Column: A C18 column is the industry standard for reversed-phase separations, providing excellent hydrophobic interaction for aromatic compounds.[6][8]

  • Mobile Phase: The phosphate buffer controls the pH to ensure reproducible retention, while acetonitrile acts as the strong organic solvent to elute the analyte. The 60:40 ratio was optimized to achieve a suitable retention time (typically 3-7 minutes) and good peak shape.

  • Temperature: Maintaining a constant column temperature of 30°C ensures stable retention times and minimizes viscosity fluctuations.

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds, typically providing a strong signal and good sensitivity.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 v/v ratio. This is identical to the mobile phase to ensure peak shape integrity.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer quantitatively to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

Working Standard Solution (10 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

Sample Preparation Protocol
  • Accurately weigh a portion of the test sample (e.g., API) expected to contain this compound.

  • Dissolve the sample in the diluent to achieve a final theoretical concentration of approximately 10 µg/mL of the analyte.

  • Sonicate as needed to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[11] This step is crucial to remove particulates that could damage the column or instrument.[11]

Analytical Workflow Diagram

The overall process from preparation to analysis follows a structured workflow to ensure consistency and accuracy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Solutions P3 Prepare Sample Solutions A1 System Equilibration (Run mobile phase until baseline is stable) P3->A1 A2 System Suitability Test (SST) (Inject Working Standard 5x) A1->A2 A3 Analyze Samples (Inject Blank, Standards, Samples) A2->A3 D1 Integrate Chromatograms A3->D1 D2 Generate Calibration Curve D1->D2 D3 Final Report: Concentration of Analyte D2->D3

Sources

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals:

Abstract: This application note provides a detailed guide to the structural characterization of 3-amino-N,2-dimethylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers in-depth theoretical background, step-by-step experimental protocols for sample preparation and data acquisition, and a thorough analysis of the predicted spectra. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to accurately identify and characterize this and similar molecules.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, unambiguous structural confirmation and purity assessment are critical.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable analytical technique for the structural elucidation of organic molecules in solution.[1] This guide details the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of this compound.

The power of NMR lies in its ability to provide a unique fingerprint of a molecule's structure by probing the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).[2] The chemical shift (δ), spin-spin coupling (J-coupling), and signal integration in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for a detailed mapping of the molecule's atomic connectivity.

Molecular Structure and Predicted NMR Data

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct set of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring.[3][4] The amino group (-NH₂) is a strong electron-donating group, which shields the ortho and para protons, shifting them upfield.[4] The amide group (-CONHCH₃) is an electron-withdrawing group, deshielding the ortho and para protons. The methyl group (-CH₃) is a weakly electron-donating group.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H66.9 - 7.1Doublet (d)Jortho = 7.0 - 9.01H
H57.1 - 7.3Triplet (t) or ddJortho ≈ 7.0 - 9.0, Jmeta ≈ 1.0 - 3.01H
H46.6 - 6.8Doublet (d)Jmeta = 1.0 - 3.01H
N-CH₃2.8 - 3.0Singlet (s)-3H
C-CH₃2.2 - 2.4Singlet (s)-3H
NH₂3.5 - 5.0 (broad)Singlet (s)-2H
Predicted ¹³C NMR Data

The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic effects of the substituents. Aromatic carbons typically resonate between 110 and 160 ppm.[5]

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C3145 - 150
C1135 - 140
C2130 - 135
C5128 - 132
C6115 - 120
C4112 - 118
N-CH₃26 - 30
C-CH₃18 - 22

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.[6][7]

Workflow for NMR Analysis

Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into a Clean NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference assign Assign Signals reference->assign interpret Interpret Spectra assign->interpret report Report Findings interpret->report

Caption: A comprehensive workflow for the NMR analysis of this compound.

Part 1: ¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[9][10] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[11]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[7]

    • Acquire the ¹H NMR spectrum using typical parameters for a small molecule on a 400 MHz or higher field spectrometer.

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Part 2: ¹³C NMR Spectroscopy Protocol
  • Sample Preparation:

    • A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]

    • Follow the same procedure as for ¹H NMR sample preparation.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum in proton-decoupled mode to simplify the spectrum to single lines for each unique carbon.

    • Typical parameters on a 100 MHz (for ¹³C) spectrometer:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 128-1024 (or more, depending on concentration and desired signal-to-noise)

Data Processing and Analysis

Modern NMR spectrometers are equipped with software that automates many of the data processing steps.[12][13]

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.[12]

  • Phase Correction: The phases of the signals are adjusted to produce pure absorption peaks.[13]

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[13]

  • Referencing: The chemical shift scale is calibrated using the signal from the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is measured to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Interpretation of Predicted Spectra

¹H NMR Spectrum
  • Aromatic Region (6.5-7.5 ppm): The three aromatic protons (H4, H5, H6) are chemically non-equivalent and will exhibit splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.

    • H6: Appears as a doublet due to coupling with the adjacent H5 (ortho-coupling, J ≈ 7-9 Hz).[14]

    • H5: Expected to be a triplet or a doublet of doublets, as it is coupled to both H6 (ortho-coupling) and H4 (meta-coupling, J ≈ 1-3 Hz).[14]

    • H4: Will likely appear as a doublet due to the smaller meta-coupling with H5.[15]

  • Amine and Amide Protons:

    • The two protons of the amino group (-NH₂) will likely appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

    • The three protons of the N-methyl group (-NCH₃) will appear as a singlet as there are no adjacent protons to couple with.

  • Alkyl Proton:

    • The three protons of the methyl group on the ring (-CH₃) will also be a singlet.

¹³C NMR Spectrum
  • Carbonyl Carbon: The amide carbonyl carbon (C=O) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the nitrogen (C3) and the amide group (C1) will be significantly shifted. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

  • Alkyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum (below 40 ppm).

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural verification of this compound. By following the detailed protocols and utilizing the predictive data analysis presented in this application note, researchers and drug development professionals can confidently elucidate and confirm the structure of this molecule. The principles outlined here are broadly applicable to the characterization of other substituted benzamides and related pharmaceutical compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • (n.d.). NMR Data Processing.
  • (n.d.). NMR Sample Preparation.
  • (n.d.). NMR Sample Preparation Guide. Scribd.
  • (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • (2018, March 15). Substituent Effects on Benzene Rings. ChemistryViews.
  • (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • (n.d.). NMR Sample Preparation. Western University.
  • (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. JoVE.
  • (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit.
  • (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics book.
  • (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?.
  • (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-amino-N,2-dimethylbenzamide. In the absence of a publicly available experimental spectrum for this specific isomer, this document leverages fundamental principles of mass spectrometry, particularly the established fragmentation behaviors of aromatic amides, to construct a theoretical fragmentation pathway.[1][2][3] A comprehensive, step-by-step protocol for acquiring a mass spectrum using electrospray ionization tandem mass spectrometry (ESI-MS/MS) is also presented. This guide is intended to equip researchers with the necessary knowledge to identify and characterize this compound and related compounds in complex matrices.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted aromatic ring, a primary amine, and a tertiary amide, presents a unique fragmentation profile under mass spectrometric analysis. Accurate characterization of such compounds is paramount for metabolism studies, impurity profiling, and quality control in pharmaceutical development. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful technique for obtaining structural information from a minimal amount of sample.[4][5] This document outlines the predicted fragmentation pathways of this compound and provides a practical protocol for its analysis.

Compound Information:

PropertyValueSource
Chemical Formula C₉H₁₂N₂O[6][7]
Molecular Weight 164.20 g/mol [6][7]
Monoisotopic Mass 164.094963 Da[7]

Predicted Fragmentation Pathways

The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to be initiated by protonation, most likely at the amide oxygen or the primary amine nitrogen. The resulting protonated molecule, [M+H]⁺ with an m/z of 165.1028, will then undergo collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The primary fragmentation pathways are predicted based on the known behavior of aromatic amides, which typically involves cleavage of the robust amide bond.[1][2]

The major proposed fragmentation pathways are as follows:

  • Formation of the Benzoyl Cation (m/z 134.0606): The most probable initial fragmentation is the cleavage of the C-N bond of the amide group. This results in the neutral loss of dimethylamine ( (CH₃)₂NH, 45.0578 Da) and the formation of the stable 3-amino-2-methylbenzoyl cation. The stability of this cation is enhanced by resonance delocalization across the aromatic ring and the electron-donating amino group.

  • Loss of Carbon Monoxide (m/z 106.0657): The 3-amino-2-methylbenzoyl cation (m/z 134.0606) can further fragment through the loss of a neutral carbon monoxide (CO, 27.9949 Da) molecule. This is a common fragmentation pathway for benzoyl cations and results in the formation of the 3-amino-2-methylphenyl cation.[1][2]

  • Formation of the Dimethylaminocarbonyl Cation (m/z 72.0449): An alternative, though likely less favorable, fragmentation pathway involves cleavage of the bond between the carbonyl carbon and the aromatic ring. This would result in the formation of the dimethylaminocarbonyl cation.

  • Fragmentation involving the N-methyl group: Cleavage of a C-N bond within the dimethylamino group could lead to the loss of a methyl radical (•CH₃, 15.0235 Da), though this is generally less common in low-energy CID of protonated molecules.

Proposed Fragmentation Diagram

fragmentation_pathway M_H [M+H]⁺ m/z = 165.1028 This compound benzoylium 3-amino-2-methylbenzoyl cation m/z = 134.0606 M_H->benzoylium - (CH₃)₂NH dimethylaminocarbonyl Dimethylaminocarbonyl cation m/z = 72.0449 M_H->dimethylaminocarbonyl - C₇H₇N phenylium 3-amino-2-methylphenyl cation m/z = 106.0657 benzoylium->phenylium - CO

Caption: Proposed fragmentation pathway of protonated this compound.

Summary of Predicted Fragment Ions
m/z (calculated)Proposed StructureNeutral Loss
165.1028[C₉H₁₃N₂O]⁺-
134.0606[C₈H₈NO]⁺(CH₃)₂NH
106.0657[C₇H₈N]⁺CO from m/z 134
72.0449[C₃H₆NO]⁺C₇H₇N

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a tandem mass spectrometer equipped with an electrospray ionization source.

Materials and Reagents
  • This compound solid standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a microcentrifuge tube. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid. For example, add 1 µL of the stock solution to 999 µL of the solvent mixture.

  • Transfer the working solution to an autosampler vial for analysis.

Instrumental Parameters

The following parameters are provided as a starting point and may require optimization for your specific instrument.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of basic nitrogen atoms (amine and amide) facilitates protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of gas-phase ions.
Drying Gas Flow 8 - 12 L/minAids in desolvation of the analyte ions.
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation.
Nebulizer Pressure 30 - 45 psiControls the formation of the aerosol.
Full Scan MS Range m/z 50 - 300To observe the protonated molecule.
MS/MS Precursor Ion m/z 165.1The protonated molecule of this compound.
Collision Gas Nitrogen or ArgonInert gas for collision-induced dissociation.[4]
Collision Energy 10 - 40 eVA range should be tested to observe the formation and fragmentation of the precursor ion.
Data Acquisition and Analysis
  • Infusion Analysis (Optional): Infuse the working solution directly into the mass spectrometer to optimize source conditions and determine the optimal collision energy for fragmentation.

  • LC-MS Analysis: If analyzing a mixture, inject the sample onto a suitable reversed-phase HPLC column (e.g., C18) to achieve chromatographic separation before MS analysis.

  • Data Processing: Process the acquired data using the instrument's software. Extract the mass spectrum for the peak corresponding to this compound.

  • Interpretation: Compare the observed fragment ions in the MS/MS spectrum to the predicted fragmentation pattern in this application note.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) stock->working injection Inject Sample into ESI Source working->injection ms1 Acquire Full Scan MS (m/z 50-300) injection->ms1 ms2 Acquire Product Ion Scan (MS/MS) (Precursor m/z 165.1) ms1->ms2 process Process Raw Data ms2->process compare Compare Experimental vs. Predicted Fragments process->compare

Caption: General workflow for the MS analysis of this compound.

Conclusion

This application note provides a scientifically grounded, predictive framework for the mass spectrometric fragmentation of this compound. The primary fragmentation pathways are expected to involve the cleavage of the amide C-N bond, leading to the formation of a stable benzoyl cation (m/z 134.0606) and its subsequent fragmentation product after the loss of carbon monoxide (m/z 106.0657). The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this compound. This information is valuable for the unambiguous identification and structural elucidation of this compound in various research and development settings.

References

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide. [Link]

  • ACS Publications. Mass Spectral Studies. III. Fragmentation of Aromatic Amides. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link]

Sources

Application Note: Infrared Spectroscopy of 3-amino-N,2-dimethylbenzamide Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique widely employed in the pharmaceutical industry for the identification and characterization of active pharmaceutical ingredients (APIs) and excipients.[1][2][3] The principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[2] Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral "fingerprint" that provides invaluable information about the molecular structure.[1][2] This application note provides a detailed guide to the interpretation of the infrared spectrum of 3-amino-N,2-dimethylbenzamide, a substituted aromatic amide, highlighting the vibrational signatures of its key functional groups.

Molecular Structure and Key Functional Groups

This compound possesses a distinct combination of functional groups that give rise to a rich and informative infrared spectrum. Understanding these components is crucial for accurate spectral interpretation.

Figure 1. Molecular structure of this compound highlighting key functional groups.

Protocols for Infrared Spectral Analysis

The quality of an infrared spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional transmission method provides high-quality spectra for solid samples.[4]

Materials:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

Procedure:

  • Grinding: Grind 1-2 mg of the this compound sample in an agate mortar to a fine powder.[4]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix with the sample.[4][5] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[5]

  • Pellet Formation: Transfer the mixture to a pellet-forming die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[6] A vacuum port on the die can be used to remove trapped air.[6][7]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for correction.[4]

Note: KBr is hygroscopic; therefore, rapid handling and dry conditions are essential to prevent water absorption, which can interfere with the spectrum.[4][6]

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and simple method that requires minimal sample preparation, making it ideal for routine analysis in pharmaceutical settings.[1][3]

Materials:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Background Collection: Record a background spectrum with a clean and empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage.[8]

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound can be systematically interpreted by assigning absorption bands to the vibrations of its specific functional groups.

N-H Vibrations (Primary Amine and Secondary Amide)
  • Primary Amine (-NH₂): The primary aromatic amine group gives rise to two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹.[9][10] The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretching.[10][11] In solid-state spectra, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.[9] Additionally, a medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.[9][10] A broad out-of-plane N-H wagging band can also be observed in the 900-700 cm⁻¹ range.[9][10]

  • Secondary Amide (-CONH-): The secondary amide group exhibits a single, typically sharp N-H stretching band in the 3350-3310 cm⁻¹ region in the solid state, often appearing at lower frequencies due to hydrogen bonding. The amide II band, a combination of N-H in-plane bending and C-N stretching, is a characteristic and often intense absorption found between 1570 and 1515 cm⁻¹.

C=O Vibration (Amide I Band)

The carbonyl (C=O) stretching vibration of the secondary amide, known as the Amide I band, is one of the most intense absorptions in the spectrum. For aromatic amides, this band typically appears in the range of 1680-1630 cm⁻¹.[9][12][13] Its exact position can be influenced by resonance with the aromatic ring and hydrogen bonding.

C-H Vibrations (Aromatic and Aliphatic)
  • Aromatic C-H: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14][15] Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ region.[14] The specific pattern of these out-of-plane bands can provide information about the substitution pattern of the benzene ring.[16][17] For a 1,2,3-trisubstituted ring, characteristic absorptions can be expected.

  • Aliphatic C-H (Methyl Groups): The methyl (-CH₃) groups will show C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[14] Asymmetric and symmetric bending vibrations are also expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N and C-C Vibrations
  • C-N Stretching: Aromatic amines exhibit a strong C-N stretching absorption in the 1335-1250 cm⁻¹ region.[10] The C-N stretch of the amide group also contributes to the spectrum, often coupled with other vibrations.

  • Aromatic C-C Stretching: The in-ring C-C stretching vibrations of the benzene ring typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[14][15]

Summary of Expected Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500 - 3300Medium
N-H StretchSecondary Amide3350 - 3310Medium, Sharp
Aromatic C-H StretchBenzene Ring3100 - 3000Weak to Medium
Aliphatic C-H StretchMethyl Groups2960 - 2850Medium
C=O Stretch (Amide I)Secondary Amide1680 - 1630Strong, Sharp
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Medium to Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium, Variable
Aliphatic C-H BendMethyl Groups~1460 & ~1375Medium
Aromatic C-N StretchAromatic Amine1335 - 1250Strong
Aromatic C-H Out-of-Plane BendBenzene Ring900 - 675Medium to Strong
N-H WagPrimary Amine900 - 700Broad, Medium

Conclusion

The infrared spectrum of this compound provides a detailed molecular fingerprint, allowing for its unambiguous identification and characterization. By systematically analyzing the characteristic absorption bands of the primary amine, secondary amide, aromatic ring, and methyl groups, researchers and drug development professionals can confirm the identity and purity of this compound. The protocols outlined for KBr pellet and ATR-FTIR analysis provide robust methods for obtaining high-quality spectra for routine quality control and research applications.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1).
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research, 2(1).
  • Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-39.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • University of Calgary. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Specac. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Llobet, A., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported results on secondary amide N H stretching band.... Retrieved from [Link]

  • Nature. (1962). N-H Stretching Frequencies of Amines and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). Benzamide, N-(3-amino-3-hydroxyminopropyl)-N-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (2019). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • ChemRxiv. (2022). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. Retrieved from [Link]

  • PubMed Central. (2023). FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 3-amino-N,2-dimethylbenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-amino-N,2-dimethylbenzamide by recrystallization. Addressing the critical need for high-purity active pharmaceutical ingredients (APIs) and intermediates, this guide moves beyond a simple procedural outline. It delves into the rationale behind solvent selection, management of potential impurities, and troubleshooting common challenges. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for obtaining crystalline this compound with excellent purity and yield.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds in both academic and industrial settings.[1] Its efficacy is rooted in the principle of differential solubility: a target compound and its impurities will exhibit varying solubilities in a given solvent at different temperatures.[2] For this compound, a substituted aromatic amide, achieving high purity is paramount for its potential applications in drug development and materials science.

The molecular structure of this compound, featuring both a polar amino group and an amide linkage, alongside a nonpolar aromatic ring and methyl substituents, suggests a nuanced solubility profile. This makes the careful selection of a recrystallization solvent a critical first step. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble at all temperatures or largely insoluble even at elevated temperatures.[3]

This guide provides a systematic approach to solvent selection and a detailed protocol for the recrystallization of this compound, ensuring a reliable and reproducible purification process.

Understanding the Impurity Profile

A robust purification strategy is predicated on an understanding of the potential impurities. A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-nitro-N,2-dimethylbenzamide. This precursor is typically formed via amidation of 2-methyl-3-nitrobenzoic acid.

Based on this likely synthetic pathway, the primary impurities in the crude product are expected to be:

  • 3-nitro-N,2-dimethylbenzamide: The unreacted starting material from the reduction step.

  • 3-amino-2-methylbenzoic acid: Resulting from incomplete amidation or hydrolysis of the amide.[4]

  • Other reaction by-products: Depending on the specific reagents and conditions used in the preceding synthetic steps.

The physicochemical properties of the target compound and its key potential impurities are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₂N₂O164.20Not available
3-nitro-N,2-dimethylbenzamideC₉H₁₀N₂O₃194.19Not available
3-amino-2-methylbenzoic acidC₈H₉NO₂151.16178-181[5]

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • A selection of analytical grade solvents for screening (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Watch glasses

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatulas and glass stirring rods

  • Ice bath

  • Drying oven or vacuum desiccator

Step 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization. A systematic screening process is therefore essential.

Procedure:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each test tube, add 1 mL of a different solvent from the screening list at room temperature.

  • Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tubes with low solubility in a water bath towards the boiling point of the solvent.

  • Observe the solubility at elevated temperatures. A good candidate solvent will completely dissolve the compound.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Record all observations in a table similar to Table 2.

Table 2: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane

Based on the properties of similar aromatic amides, an ethanol/water or isopropanol/water solvent system is likely to be effective. Ethanol is often a good choice for amides, and the addition of water as an anti-solvent can help to induce crystallization and improve yield.[3]

Step 2: Recrystallization Procedure (Example with Ethanol/Water)

This protocol assumes that an ethanol/water mixture is determined to be a suitable solvent system from the screening process.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid is completely dissolved at or near the boiling point. Avoid adding an excess of solvent to ensure a good recovery yield.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D J Insoluble Impurities C->J Remove E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Soluble Impurities in Filtrate F->K Remove H Drying G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

Table 3: Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Solution is not saturated (too much solvent used).- The compound has "oiled out".- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[8]- Add a seed crystal of the pure compound.- Evaporate some of the solvent and allow to cool again.[6]- If an oil forms, redissolve by heating and add a small amount more of the primary solvent before cooling again.
Low recovery of pure product - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization.- Excessive washing of the collected crystals.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath.- Use a minimal amount of ice-cold solvent for washing.
Crystals are colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

Characterization and Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of significant impurities.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By systematically approaching solvent selection and understanding the potential impurity profile, researchers can achieve high purity of the target compound. The troubleshooting guide offers practical solutions to common challenges, ensuring a robust and reproducible purification process critical for downstream applications in pharmaceutical and chemical research.

References

  • PubChem. 3-Amino-2-methylbenzoic acid methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-dimethyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. Recrystallization Issues. [Link]

  • MySkinRecipes. 3-Amino-2-methylbenzoic acid. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemsrc. N,N-dimethyl-3-nitro-benzamide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

Sources

The Versatile Building Block: Application Notes for 3-Amino-N,2-dimethylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Substituted Anthranilamide Analogue

3-Amino-N,2-dimethylbenzamide is a substituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its trifunctional nature, featuring a nucleophilic primary amine, a sterically hindered N,N-dimethylamide, and an activated benzene ring, offers multiple avenues for chemical modification. This unique arrangement of functional groups allows for the strategic construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. While its isomer, 2-amino-N,3-dimethylbenzamide, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, the meta-amino isomer presents a distinct set of synthetic opportunities waiting to be explored.[1][2] This document serves as a comprehensive guide to the application of this compound, providing detailed protocols and mechanistic insights for its use in key synthetic transformations.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂OPubChem
Molecular Weight164.21 g/mol PubChem
AppearanceSolid (predicted)---
CAS Number100038-03-7---

I. Electrophilic Aromatic Substitution: Navigating Regioselectivity

The benzene ring of this compound is rendered electron-rich by the presence of two activating groups: the strongly activating amino group and the weakly activating methyl group. Conversely, the N,N-dimethylcarboxamide group acts as a deactivating, meta-directing group.[3][4][5][6] This interplay of directing effects governs the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.

The amino group is a powerful ortho-, para-director, while the methyl group also directs to the ortho and para positions. The N,N-dimethylcarboxamide group directs incoming electrophiles to the meta position. The positions ortho and para to the amino group are the most activated and will be the primary sites of substitution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

This compound

];

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; major_product [label="Major Product\n(Substitution at C4/C6)"]; minor_product [label="Minor Product\n(Substitution at C5)"];

reagents -> substrate [arrowhead=none]; substrate -> major_product [label="Ortho/Para to -NH2\nand Ortho to -CH3", fontcolor="#34A853"]; substrate -> minor_product [label="Meta to -CON(CH3)2", fontcolor="#EA4335"];

{rank=same; reagents; substrate;} {rank=same; major_product; minor_product;} } Figure 1. Predicted regioselectivity in the electrophilic aromatic substitution of this compound.

Protocol 1: Representative Procedure for the Bromination of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.64 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (0.51 mL, 10 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the brominated derivative.

II. Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities

The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[7][8][9][10] This two-step process involves the diazotization of the amine followed by the copper(I)-catalyzed displacement of the diazonium group.

Sandmeyer_Workflow sub This compound diazonium In situ generated Diazonium Salt sub->diazonium NaNO2, H+ product Substituted Benzamide (X = Cl, Br, CN, OH, etc.) diazonium->product CuX

Protocol 2: General Protocol for the Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated. This protocol is designed for in situ generation and immediate use.

  • Diazotization:

    • In a 250 mL three-necked flask, suspend this compound (1.64 g, 10 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Example: Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

ReagentProductTypical Yield
CuCl/HCl3-Chloro-N,2-dimethylbenzamide60-80%
CuBr/HBr3-Bromo-N,2-dimethylbenzamide60-80%
CuCN/KCN3-Cyano-N,2-dimethylbenzamide50-70%

III. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

This compound can serve as a nucleophilic coupling partner in the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for the formation of C-N bonds.[11][12][13] This reaction allows for the arylation of the primary amino group, providing access to a wide range of N-aryl derivatives.

Buchwald_Hartwig amine This compound product N-Aryl-3-amino-N,2-dimethylbenzamide amine->product Pd Catalyst, Ligand, Base aryl_halide Aryl Halide (Ar-X) X = Br, I, OTf aryl_halide->product

Protocol 3: Representative Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon (repeat three times). Add the aryl halide (1.0 mmol), this compound (205 mg, 1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

IV. Synthesis of Nitrogen-Containing Heterocycles

The presence of both an amino group and an amide functionality in this compound opens up possibilities for its use in the synthesis of nitrogen-containing heterocycles. While the ortho-amino isomer is a direct precursor to quinazolinones, the meta-amino arrangement can be exploited to construct other heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepine or other related heterocyclic scaffolds.[14][15][16]

Conceptual Synthetic Pathway to a Diazepine Derivative

Heterocycle_Synthesis start This compound intermediate Condensation Intermediate start->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate product Diazepine Derivative intermediate->product Cyclization

Further research is warranted to explore the full potential of this compound in the construction of novel heterocyclic systems, which are of significant interest in drug discovery.

Conclusion

This compound is a promising and underutilized building block in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, including regioselective electrophilic aromatic substitution, conversion to diverse functionalities via the Sandmeyer reaction, and participation in modern cross-coupling reactions like the Buchwald-Hartwig amination. Furthermore, its potential as a precursor for novel heterocyclic structures makes it an attractive target for further investigation in medicinal and materials chemistry. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to unlock the synthetic utility of this versatile molecule.

References

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Reddit. (2022, March 1). Directing Groups in Electrophilic Aromatic Substitution. r/chemhelp. [Link]

  • Li, Q., et al. (2012). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3474. [Link]

  • Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Shcherbakov, S. V., et al. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(18), 4259.
  • Google Patents. (n.d.). FR1472025A - Procédé de fabrication de nouvelles benzamides hétérocycliques.
  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152865A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 43.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • LibreTexts Chemistry. (2024, July 30). 24.9: Reactions of Arylamines. [Link]

  • Weinreb, S. M. (2010). Strategies for the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. Topics in Heterocyclic Chemistry, 23, 1-36.
  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Al-Ghorbani, M., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of the Iranian Chemical Society, 18(10), 2481-2531.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of aryl halides with substituted anilines. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Application Notes & Protocols: Investigating 3-amino-N,2-dimethylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed technical guide for researchers exploring the potential of 3-amino-N,2-dimethylbenzamide as a novel candidate in drug discovery. While direct biological data for this specific isomer is not extensively published, we leverage structure-activity relationships from analogous compounds, such as 2-amino-N,3-dimethylbenzamide and other aminobenzamide derivatives, to propose a strategic framework for its investigation. This guide outlines potential therapeutic applications, detailed experimental protocols for target identification and validation, hit-to-lead optimization strategies, and essential ADME-Tox profiling. Our objective is to provide a robust, scientifically grounded workflow for elucidating the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigating this compound

The aminobenzamide core is a well-established pharmacophore with diverse biological activities, including antimicrobial, antifungal, antiviral, and insecticidal effects.[1] Isomers and derivatives of this scaffold have been explored for various therapeutic indications. For instance, 2-amino-N,3-dimethylbenzamide is recognized as a key intermediate in the synthesis of medicines and agricultural chemicals.[1] Furthermore, the broader class of 2-aminobenzamide derivatives has been synthesized and evaluated for antimicrobial properties.[2]

Given the established biological relevance of its structural analogs, this compound presents a compelling starting point for a drug discovery campaign. The specific arrangement of the amino and methyl groups on the benzamide core offers a unique chemical space to explore for novel protein-ligand interactions. This application note proposes a hypothetical, yet scientifically rigorous, pathway for its evaluation, beginning with initial screening against plausible biological targets and progressing through preclinical characterization.

Chemical Properties of Related Isomers:

To provide context, the chemical properties of two related isomers are presented below. These properties are essential for designing appropriate experimental conditions, such as solvent selection and assay buffer formulation.

Property3-amino-N,N-dimethylbenzamide2-amino-N,3-dimethylbenzamide
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂O
Molecular Weight 164.20 g/mol [3]164.20 g/mol [4]
CAS Number 33322-60-0870997-57-2[4]
LogP (calculated) 0.3[3]1.4[4]

Data sourced from PubChem.[3][4]

Proposed Therapeutic Area and Potential Molecular Targets

Based on the known activities of related aminobenzamides, a primary therapeutic area for investigation is infectious diseases , specifically targeting bacterial or fungal pathogens. The rationale is supported by the documented antimicrobial and antifungal activities of anthranilamide-based derivatives.[1]

Hypothetical Molecular Targets:

  • Bacterial Targets: Enzymes involved in essential metabolic pathways, such as dihydrofolate reductase (DHFR), DNA gyrase, or cell wall synthesis enzymes.

  • Fungal Targets: Enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.

Experimental Workflows and Protocols

This section details a phased approach to evaluating the therapeutic potential of this compound, from initial screening to preclinical candidate assessment.

Phase 1: Primary Screening and Hit Identification

The initial phase focuses on high-throughput screening (HTS) to identify if the compound exhibits activity against the proposed targets.

Workflow for Primary Screening:

G cluster_0 Compound Preparation cluster_1 Assay Development cluster_2 High-Throughput Screening cluster_3 Data Analysis compound_prep This compound (DMSO stock) dispense Dispense Reagents (Compound, Enzyme, Substrate) compound_prep->dispense target_protein Recombinant Target Protein (e.g., bacterial DHFR) target_protein->dispense assay_buffer Assay Buffer Optimization assay_buffer->dispense incubation Incubation dispense->incubation readout Signal Detection (e.g., Fluorescence) incubation->readout data_analysis Calculate % Inhibition readout->data_analysis hit_id Identify 'Hits' (Inhibition > 50%) data_analysis->hit_id

Caption: High-Throughput Screening Workflow.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Bacterial DHFR)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Prepare recombinant bacterial DHFR enzyme in assay buffer.

    • Prepare substrates: NADPH and dihydrofolate (DHF) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of the compound stock solution or DMSO (control) into assay plates.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate mixture (NADPH and DHF).

    • Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 450 nm) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition relative to the DMSO control.

    • Compounds showing >50% inhibition are considered primary hits.

Phase 2: Hit Validation and Dose-Response Analysis

This phase confirms the activity of the primary hits and determines their potency.

Protocol 2: IC₅₀ Determination

  • Compound Titration:

    • Perform a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Execution:

    • Repeat the enzyme inhibition assay as described in Protocol 1 with the serially diluted compound.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Lead Optimization and SAR Studies

Once a validated hit with sufficient potency is identified, the focus shifts to improving its properties through chemical synthesis of analogs. This involves exploring the Structure-Activity Relationship (SAR).

Workflow for Lead Optimization:

G validated_hit Validated Hit (this compound) synthesis Synthesize Analogs (Modify R-groups) validated_hit->synthesis in_vitro_assay In Vitro Potency (IC50) synthesis->in_vitro_assay adme_tox ADME/Tox Profiling synthesis->adme_tox data_analysis Analyze SAR Data in_vitro_assay->data_analysis adme_tox->data_analysis data_analysis->synthesis Design Next Generation lead_candidate Lead Candidate data_analysis->lead_candidate

Sources

derivatization of 3-amino-N,2-dimethylbenzamide for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatization of 3-amino-N,2-dimethylbenzamide for Enhanced Analytical Detection

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules is paramount. This compound, a compound featuring a primary aromatic amine, often requires derivatization to enhance its detectability in complex matrices. This guide provides a detailed exploration of derivatization strategies, offering a rationale for methodological choices and presenting robust protocols for implementation in a laboratory setting.

Introduction: The Rationale for Derivatization

This compound, in its native state, lacks a strong chromophore or fluorophore, making its detection at low concentrations by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging.[1][2] Derivatization, the chemical modification of an analyte, addresses this limitation by introducing a moiety that enhances its physicochemical properties for analysis.[3][4] The primary goals of derivatizing this compound are:

  • Enhanced Sensitivity: Introduction of a fluorescent or highly UV-absorbent tag dramatically lowers the limit of detection.[1][5]

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the polar amine, leading to better retention and separation on reverse-phase HPLC columns.[2][6]

  • Increased Specificity: The choice of derivatizing reagent can target the primary amine group, reducing interference from other sample components.

This guide will focus on pre-column derivatization techniques, where the analyte is modified before its introduction into the analytical instrument.[3]

Selecting the Appropriate Derivatization Reagent

The primary amino group on the benzene ring of this compound is a nucleophile that readily reacts with a variety of electrophilic derivatizing agents. The selection of the optimal reagent depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

Derivatizing Reagent Target Functional Group Detection Method Key Advantages Considerations
Dansyl Chloride Primary & Secondary AminesFluorescence, UV, MSStable derivatives, well-established methods.[7][8][9]Longer reaction times, potential for side reactions.[10]
Fluorescamine Primary AminesFluorescenceVery fast reaction, non-fluorescent reagent and byproducts.[11][12]Derivatives can be unstable, reagent is sensitive to hydrolysis.[13][14]
o-Phthaldialdehyde (OPA) Primary Amines (in the presence of a thiol)FluorescenceRapid reaction, amenable to automation.[15][16]Derivatives can be unstable.[10][15]
Benzoyl Chloride Primary & Secondary Amines, PhenolsUV, MSStable derivatives, improves chromatographic retention.[2][17]Less sensitive than fluorescent tags, requires non-aqueous conditions for some applications.[18]

For the purposes of this guide, we will provide detailed protocols for Dansyl Chloride, Fluorescamine, and o-Phthaldialdehyde (OPA) due to their widespread use and high sensitivity for amine analysis.

Derivatization Workflows and Chemical Reactions

The general workflow for the derivatization and analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction/Cleanup (e.g., SPE, LLE) Sample->Extraction Standard Standard Solution of This compound Deriv Add Derivatization Reagent + Buffer Standard->Deriv Extraction->Deriv Reaction Incubate (Time, Temperature) Deriv->Reaction Quench Quench Reaction (if necessary) Reaction->Quench HPLC HPLC Separation (Reverse-Phase) Quench->HPLC Detection Detection (Fluorescence/UV/MS) HPLC->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General workflow for the analysis of this compound.

The chemical reactions of this compound with the selected derivatizing agents are illustrated below.

G cluster_dansyl Dansyl Chloride Derivatization cluster_fluorescamine Fluorescamine Derivatization cluster_opa OPA Derivatization Analyte_D This compound Product_D Fluorescent Dansyl-adduct Analyte_D->Product_D + Reagent_D Dansyl Chloride Reagent_D->Product_D + conditions_D Alkaline pH (e.g., pH 9-11) Room Temp or Heat Product_D->conditions_D Analyte_F This compound Product_F Fluorescent Pyrrolinone Derivative Analyte_F->Product_F + Reagent_F Fluorescamine Reagent_F->Product_F + conditions_F Alkaline pH (e.g., pH 8-9) Instantaneous at Room Temp Product_F->conditions_F Analyte_O This compound Product_O Fluorescent Isoindole Derivative Analyte_O->Product_O + Reagent_O o-Phthaldialdehyde (OPA) + Thiol Reagent_O->Product_O + conditions_O Alkaline pH (e.g., pH 9.5-10.5) Rapid at Room Temp Product_O->conditions_O

Caption: Derivatization reactions of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Derivatization with Dansyl Chloride

Dansyl chloride reacts with the primary amine of this compound to form a stable, highly fluorescent sulfonamide adduct.[7][9]

Materials and Reagents:

  • This compound standard

  • Dansyl chloride solution: 1.5 mg/mL in acetone (prepare fresh)

  • Sodium bicarbonate buffer: 100 mM, pH 9.5

  • Proline solution: 10 mg/mL in water (to quench excess dansyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample/Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to the desired concentration range with the same solvent.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the sodium bicarbonate buffer and vortex briefly.

  • Add 200 µL of the dansyl chloride solution and vortex immediately.

  • Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.[19] Alternatively, incubate at room temperature for 60 minutes.[9]

  • Quenching: Add 100 µL of the proline solution to react with and consume any excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Final Preparation: Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume into the HPLC system.

HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or UV detector (~254 nm).

Protocol 2: Derivatization with Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines to form fluorescent pyrrolinone derivatives.[11][12] The reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[11]

Materials and Reagents:

  • This compound standard

  • Fluorescamine solution: 0.3 mg/mL in acetone or acetonitrile (prepare fresh and protect from light).[14]

  • Borate buffer: 0.2 M, pH 9.0

Procedure:

  • Sample/Standard Preparation: Prepare a stock solution of this compound in a solvent compatible with the reaction conditions (e.g., acetonitrile or methanol).

  • Reaction Setup: In a microcentrifuge tube or HPLC vial, add 100 µL of the sample or standard solution.

  • Add 200 µL of the borate buffer and vortex.

  • Derivatization: While vortexing vigorously, rapidly add 100 µL of the fluorescamine solution.[11] The reaction is nearly instantaneous.

  • Final Preparation: The sample is ready for immediate injection.

HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

  • Gradient: A suitable gradient to separate the derivative from any early-eluting interferences.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: ~390 nm, Emission: ~475 nm).[13]

Protocol 3: Derivatization with o-Phthaldialdehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[15][16] This reaction is rapid and widely used for automated pre-column derivatization.[20]

Materials and Reagents:

  • This compound standard

  • Borate buffer: 0.4 M, pH 10.2

  • OPA derivatizing reagent:

    • Dissolve 50 mg of OPA in 1 mL of methanol.

    • Add 9 mL of the borate buffer.

    • Add 100 µL of 3-mercaptopropionic acid (or 2-mercaptoethanol).

    • This reagent should be prepared fresh daily.

  • Internal Standard (optional): A primary amine not present in the sample.

Procedure:

  • Sample/Standard Preparation: Prepare solutions of this compound in a suitable diluent.

  • Automated Derivatization (Recommended): Use an autosampler program to mix the sample and OPA reagent. A typical sequence would be:

    • Aspirate 50 µL of the OPA reagent.

    • Aspirate 50 µL of the sample/standard.

    • Mix in the injection loop for 1-2 minutes.

    • Inject the mixture onto the column.

  • Manual Derivatization:

    • In a microcentrifuge tube, mix equal volumes of the sample/standard and the OPA reagent.

    • Vortex and let the reaction proceed for 2 minutes at room temperature.

    • Inject immediately.

HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase (e.g., 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 50 mM sodium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient: A gradient designed to elute the relatively hydrophobic isoindole derivative.

  • Flow Rate: 1.2 mL/min

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).[15]

Method Validation and Trustworthiness

For any of the described protocols to be considered trustworthy, a thorough method validation is essential. Key validation parameters include:

  • Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range.

  • Accuracy: Assess the agreement between the measured value and the true value, often determined by spike-recovery experiments.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components expected to be in the sample matrix.

  • Stability: Evaluate the stability of the derivatized analyte under the storage and analytical conditions.

Conclusion

The derivatization of this compound is a critical step for achieving sensitive and reliable quantification in various analytical applications. The choice of reagent—be it dansyl chloride for its stable adducts, fluorescamine for its rapid reaction and low background, or OPA for its suitability for automation—should be guided by the specific analytical requirements and available instrumentation. The protocols provided herein offer a robust starting point for method development. By coupling these derivatization strategies with validated HPLC methods, researchers can confidently and accurately measure this compound in their samples.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Li, D., et al. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
  • Benchchem. (n.d.). Navigating Amine Analysis: A Comparative Guide to HPLC-FLD Derivatization.
  • Benchchem. (n.d.). Application Note and Protocol: Derivatization of Biogenic Amines for HPLC Analysis using 1,7-Diaminoheptane as an Internal Stand.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • Yuan, B. F., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC - NIH.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Molins-Legua, C., et al. (n.d.). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. PubMed.
  • Interchim. (n.d.). Fluorescamine.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Biogenic Amines using OPA Derivatization and HPLC-FLD.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • ResearchGate. (n.d.). 1. Reaction of primary amine with OPA.
  • Taylor & Francis Online. (n.d.). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review.
  • Sigma-Aldrich. (n.d.). Fluorescamine.
  • PubMed Central. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Chemistry LibreTexts. (2023). Derivatization.
  • (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • PubMed. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry.
  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for the synthesis of 3-amino-N,2-dimethylbenzamide. We will deconstruct the common synthetic pathway, anticipate the challenges you may encounter, and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your experiments.

The synthesis of this compound is typically approached via a two-step sequence: first, the formation of an amide bond between 2-methyl-3-nitrobenzoic acid and methylamine, followed by the reduction of the nitro group to the desired primary amine. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a systematic approach to navigate these complexities.

Overall Synthetic Pathway

The synthesis begins with the coupling of 2-methyl-3-nitrobenzoic acid and methylamine to form the intermediate, N,2-dimethyl-3-nitrobenzamide. This intermediate is then subjected to a reduction reaction to yield the final product.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-3-nitrobenzoic Acid + Methylamine B N,2-dimethyl-3-nitrobenzamide A->B Amide Coupling Reagent (e.g., HATU, SOCl₂) C N,2-dimethyl-3-nitrobenzamide D This compound C->D Reducing Agent (e.g., H₂/Pd/C, Fe/HCl)

Caption: General two-step synthesis of this compound.

Part 1: Amide Bond Formation: Synthesis of N,2-dimethyl-3-nitrobenzamide

The initial amide coupling is often the most challenging step due to steric hindrance. The methyl group positioned ortho to the carboxylic acid on the benzoyl ring can impede the approach of the amine, slowing the reaction rate and often leading to low yields with standard coupling reagents.[1]

Troubleshooting Guide: Amide Bond Formation
Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: Standard coupling reagents (e.g., EDC) may form intermediates that are not reactive enough to overcome the steric barrier.[1]Solution: Switch to a more potent coupling reagent. Uronium-based reagents like HATU or phosphonium reagents like PyBOP are excellent for hindered couplings.[1][2] Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]
2. Steric Hindrance: The ortho-methyl group physically blocks the nucleophilic attack of methylamine.[1]Solution: Increase the reaction temperature or extend the reaction time. For acyl chloride routes, higher temperatures (e.g., reflux) may be necessary. For coupling reagents, ensure adequate pre-activation time (15-30 min) before adding the amine.[2]
3. Hydrolysis: Trace amounts of water in the solvent or reagents can hydrolyze the activated carboxylic acid intermediate.[2]Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
Significant Side Product Formation 1. N-acylurea Formation: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine coupling is slow.[1]Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form a more stable activated ester, suppressing the rearrangement.[2]
2. Anhydride Formation: Using oxalyl chloride without careful control can lead to the formation of a symmetric anhydride from the carboxylic acid, which may not react efficiently with the amine.[3]Solution: Use neat SOCl₂ at elevated temperatures for a more robust conversion to the acid chloride, though this may require more rigorous purification.[3]
Frequently Asked Questions (FAQs): Amide Bond Formation

Q1: My standard HATU coupling is still inefficient. What's the next step? A1: If a powerful uronium reagent like HATU fails, the most robust alternative is the formation of the acyl chloride. This is a "brute force" method that creates a highly electrophilic intermediate. React the starting material (2-methyl-3-nitrobenzoic acid) with neat thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acyl chloride can be reacted directly with methylamine. This two-step, one-pot procedure often succeeds where direct coupling fails.[3]

Q2: How do I choose the right solvent for this reaction? A2: The choice of solvent is critical. For coupling reagents like HATU, polar aprotic solvents such as DMF or NMP are preferred as they effectively solvate the intermediates. For the acyl chloride route, less reactive solvents like DCM, THF, or toluene are ideal. It is imperative that the solvent is anhydrous to prevent hydrolysis of the activated species.[2]

Q3: I see the formation of my activated ester by LC-MS, but the reaction with methylamine does not proceed. Why? A3: This indicates that the activation step is successful, but the nucleophilic attack is the rate-limiting step, likely due to steric hindrance.[3] First, ensure your methylamine is not protonated; the reaction requires a non-nucleophilic base like DIPEA or triethylamine to scavenge the proton released during coupling.[2] If the issue persists, consider using methylamine in a sealed vessel at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction kinetics.

Experimental Protocol: Acyl Chloride Method for N,2-dimethyl-3-nitrobenzamide

This protocol is recommended for overcoming significant steric hindrance.

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 equiv).

    • Under a fume hood, carefully add thionyl chloride (SOCl₂, 3.0-5.0 equiv).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride is a yellow oil or solid and can be used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (2.0-2.5 equiv, e.g., 40% in water or 2.0 M in THF) and a tertiary amine base like triethylamine (2.5 equiv) to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography.

Workflow: Troubleshooting Difficult Amide Couplings

G start Low / No Yield in Amide Coupling? q1 Are you using anhydrous solvents and reagents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Fix q2 What class of coupling reagent are you using? a1_yes->q2 carb Carbodiimide (EDC) q2->carb uron Uronium (HATU, HBTU) q2->uron none Other / None q2->none sol_carb Add HOBt or OxymaPure to suppress N-acylurea side reaction. carb->sol_carb sol_uron Increase reaction temp or pre-activate acid for longer (15-30 min). uron->sol_uron sol_none Convert to Acyl Chloride using SOCl₂ or Oxalyl Chloride. This is the most reactive intermediate. none->sol_none

Caption: A decision tree for troubleshooting difficult amide couplings.

Part 2: Nitro Group Reduction: Synthesis of this compound

The reduction of the aromatic nitro group is a common and generally high-yielding transformation. The primary challenges are ensuring the reaction goes to completion and choosing a method that is safe, scalable, and easy to purify.[4]

Troubleshooting Guide: Nitro Group Reduction
Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
Incomplete Reaction / Low Yield 1. Catalyst Inactivity (Hydrogenation): The Pd/C catalyst may be poisoned by impurities (e.g., sulfur) or may be of low quality. Insufficient catalyst loading.[4]Solution: Ensure the starting material is pure. Use a fresh, high-quality catalyst (typically 5-10 mol% loading). If the reaction stalls, filtering through celite and adding fresh catalyst can sometimes restart it.
2. Insufficient Reducing Agent (Metal/Acid): For reductions using metals like Fe, Sn, or Zn, an excess is required to drive the reaction to completion.[4][5]Solution: Use a larger excess of the metal powder (typically 3-5 equivalents). Ensure the acid (e.g., HCl, AcOH) is present in sufficient quantity to activate the metal surface and serve as a proton source.
3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagent.Solution: Choose a solvent system where the nitro-intermediate is fully soluble. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For metal/acid reductions, ethanol/water mixtures are often effective. Gentle heating can improve solubility and reaction rate.[4]
Product is Difficult to Purify 1. Residual Metal Salts: Reductions with Fe, Sn, or Zn can leave behind metal salts that are difficult to remove from the final amine product.[6]Solution: After the reaction, basify the mixture (e.g., with Na₂CO₃ or NaOH) to precipitate the metal hydroxides. Filter the mixture through a pad of celite to remove the solids before workup. The amine product should then be extracted into an organic solvent.
2. Formation of Azo/Azoxy Byproducts: This can occur with certain reducing agents (like LiAlH₄ on aromatic nitro groups) or under conditions of incomplete reduction.[7]Solution: Avoid harsh reducing agents not suited for aromatic nitro groups. Ensure sufficient reductant/hydrogen pressure and reaction time to push the reaction past the intermediate hydroxylamine, azoxy, and azo stages.[8][9]
Frequently Asked questions (FAQs): Nitro Group Reduction

Q1: Is catalytic hydrogenation or a metal/acid reduction better for this step? A1: Both methods are effective.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often considered a "greener" method as the main byproduct is water.[6] It typically provides very clean product with simple filtration to remove the catalyst. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and handling of flammable H₂ gas and a pyrophoric catalyst (Pd/C).[5]

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): This method is operationally simpler and does not require special pressure equipment. It is robust and less sensitive to catalyst poisons. The main drawback is the workup, which requires removal of large quantities of metal salts.[6][7] For lab-scale synthesis, this is often the more convenient choice.

Q2: My reduction with Fe/HCl is messy and gives a dark-colored product. How can I improve this? A2: The use of iron powder often leads to colored impurities. After filtering off the iron salts, the crude product can be dissolved in an organic solvent and treated with activated carbon to remove colored impurities. A subsequent filtration and recrystallization or a short silica plug can yield a cleaner, off-white product.

Q3: Are there any major safety concerns with this reduction? A3: Yes. All nitro group reductions are highly exothermic and must be conducted with care, especially during scale-up.[6] When using metal/acid, the initial addition of acid can cause a vigorous exotherm and gas evolution. Add reagents slowly and with efficient cooling. For catalytic hydrogenation, palladium on carbon is pyrophoric when dry and exposed to air; always handle it wet or under an inert atmosphere.

Experimental Protocol: Metal/Acid Reduction using Iron

This protocol is robust and avoids the need for high-pressure hydrogenation equipment.

  • Reaction Setup:

    • In a round-bottom flask, suspend N,2-dimethyl-3-nitrobenzamide (1.0 equiv) and iron powder (4.0-5.0 equiv) in a mixture of ethanol and water (e.g., a 4:1 ratio).

    • Heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring.

    • Slowly add concentrated hydrochloric acid (0.5-1.0 equiv) dropwise via an addition funnel. An exotherm will be observed. Maintain control of the reflux rate by adjusting the addition rate and using external cooling if necessary.

  • Reaction and Workup:

    • After the addition is complete, maintain the reflux for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Carefully basify the slurry to pH 8-9 with a saturated solution of sodium carbonate or 2 M NaOH. This will precipitate iron hydroxides.

    • Filter the entire mixture through a pad of celite, washing the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Workflow: Selecting a Nitro Reduction Method

G start Need to Reduce Aromatic Nitro Group q1 Do you have access to hydrogenation equipment (e.g., Parr Shaker)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no method1 Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni) a1_yes->method1 method2 Metal/Acid Reduction a1_no->method2 pros1 Pros: • Very clean reaction • Easy catalyst filtration • 'Green' (byproduct is H₂O) method1->pros1 cons1 Cons: • Requires pressure equipment • Catalyst can be pyrophoric • Sensitive to catalyst poisons method1->cons1 pros2 Pros: • Operationally simple • No special equipment needed • Robust and reliable method2->pros2 cons2 Cons: • Stoichiometric metal waste • Workup can be tedious • Potential for metal contamination method2->cons2

Caption: A workflow for selecting an appropriate nitro reduction method.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups.
  • Reddit r/Chempros. (2021).
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
  • IOP Conference Series: Materials Science and Engineering. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • RSC Sustainability. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Wikipedia. Reduction of nitro compounds.

Sources

Technical Support Center: Synthesis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N,2-dimethylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this key chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound, and where are impurities likely to be introduced?

A common and logical synthetic route starts from 2-nitro-3-methylbenzoic acid. This multi-step process offers several points where impurities can be introduced or formed. Understanding this pathway is the first step in effective troubleshooting.

The synthesis can be visualized as a three-step process:

  • Nitro Group Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid.

  • Carboxylic Acid Activation: The carboxylic acid group of 2-amino-3-methylbenzoic acid is activated to facilitate amide bond formation. This is often done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The activated acyl chloride is then reacted with methylamine to form the final product, this compound.

Below is a diagram illustrating this common synthetic workflow.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Amidation A 2-Nitro-3-methylbenzoic Acid B 2-Amino-3-methylbenzoic Acid A->B e.g., H₂, Pd/C or Fe, HCl I1 Impurity: Incomplete Reduction (Residual Nitro Compound) A->I1 C 2-Amino-3-methylbenzoyl Chloride B->C e.g., SOCl₂ or (COCl)₂ I2 Impurity: Unreacted Starting Material (2-Amino-3-methylbenzoic Acid) B->I2 D This compound (Final Product) C->D Methylamine (CH₃NH₂) I3 Impurity: Dimerization/Side Products C->I3 G Start Unknown Peak Detected in HPLC Step1 Analyze by LC-MS to Determine m/z Start->Step1 Decision1 Does m/z match a likely impurity? Step1->Decision1 Step2 Perform MS/MS Fragmentation Analysis Decision1->Step2 Yes NoMatch Consider Degradants or Reagent Adducts Decision1->NoMatch No Hypothesis Formulate Hypothesis on Structure Step2->Hypothesis Step3 Isolate Impurity (Prep-HPLC) Step4 Characterize by NMR ('H, 'C, COSY) Step3->Step4 Confirm Confirm Structure Step4->Confirm Hypothesis->Step3 G Trouble Problem: Low Yield & High Starting Material in Amidation Potential Causes Cause1 Cause 1: Incomplete Activation Reagent (SOCl₂) degraded? Reaction time/temp too low? Trouble:f1->Cause1:f0 Cause2 Cause 2: Intermediate Hydrolysis Wet solvents/glassware? Exposure to atmospheric moisture? Trouble:f1->Cause2:f0 Cause3 Cause 3: Incorrect Stoichiometry Methylamine concentration wrong? Order of addition incorrect? Trouble:f1->Cause3:f0 Solution1 Solution: Use fresh reagent. Monitor reaction completion (TLC/NMR). Cause1:f1->Solution1 Check Solution2 Solution: Use anhydrous solvents. Run under inert (N₂) atmosphere. Cause2:f1->Solution2 Check Solution3 Solution: Titrate methylamine. Add acyl chloride to excess amine. Cause3:f1->Solution3 Check

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable compound.

Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound involves a two-step process:

  • Amide Bond Formation: Coupling of 3-nitro-2-methylbenzoic acid with methylamine to form the intermediate, 3-nitro-N,2-dimethylbenzamide.

  • Nitro Group Reduction: Reduction of the nitro group on the intermediate to yield the final product, this compound.

This guide is structured to address potential issues in each of these critical steps.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-nitro-2-methylbenzoic acid 3-nitro-2-methylbenzoic acid Amidation Amidation 3-nitro-2-methylbenzoic acid->Amidation methylamine methylamine methylamine->Amidation 3-nitro-N,2-dimethylbenzamide 3-nitro-N,2-dimethylbenzamide Amidation->3-nitro-N,2-dimethylbenzamide Reduction Reduction 3-nitro-N,2-dimethylbenzamide->Reduction This compound This compound Reduction->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Amide Bond Formation - Troubleshooting and FAQs

The coupling of 3-nitro-2-methylbenzoic acid with methylamine can be challenging due to the steric hindrance from the ortho-methyl group.

Q1: My amide coupling reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this step are often due to the steric hindrance of the 2-methyl group, which slows down the nucleophilic attack of methylamine on the activated carboxylic acid. Here are several strategies to overcome this:

  • Choice of Coupling Reagent: Standard coupling reagents might be inefficient. For sterically hindered substrates, more robust methods are recommended.[1][2]

    • Acyl Fluoride Formation: Converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective. Reagents like BTFFH can be used, and the reaction may require elevated temperatures.[1]

    • Titanium(IV) Chloride (TiCl₄): TiCl₄ can mediate the direct condensation of sterically hindered carboxylic acids and amines, often providing good to excellent yields.[3]

  • Reaction Conditions:

    • Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier imposed by steric hindrance.[3]

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are generally good choices.

  • Reagent Stoichiometry: Using a slight excess of methylamine can help drive the reaction to completion. However, a large excess can complicate purification.

Coupling MethodKey ConsiderationsTypical Conditions
Standard (EDC/HOBt) May be slow and low-yielding due to steric hindrance.DMF, Room Temp, 24-48h
Acyl Fluoride (BTFFH) Highly effective for hindered substrates; requires careful handling of reagents.CH₂Cl₂, then add amine and heat (e.g., 80°C).[1]
TiCl₄ Mediation Good for direct condensation; reaction is typically fast.Pyridine, 85°C, ~2h.[3]

Q2: I am observing unreacted starting material even after prolonged reaction times. What should I do?

A2: This indicates that the activation of the carboxylic acid or the subsequent nucleophilic attack is too slow.

  • Verify Reagent Quality: Ensure your coupling reagents are fresh and anhydrous. Moisture can hydrolyze activated intermediates.

  • Increase Temperature: If using a method compatible with heating, gradually increase the temperature while monitoring for decomposition.

  • Switch to a More Powerful Coupling Reagent: If you started with a standard carbodiimide, switching to a phosphonium-based reagent (like PyBOP) or a uronium-based reagent (like HATU) may improve results. For particularly stubborn cases, the acyl fluoride or TiCl₄ methods are recommended.[1][3][4]

Q3: How do I effectively monitor the progress of the amide coupling reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5]

  • TLC System: Use a solvent system that gives good separation between the starting carboxylic acid and the product amide. A mixture of ethyl acetate and hexane is a good starting point. The amide product is typically less polar than the carboxylic acid starting material.

  • Visualization: Use a UV lamp to visualize the spots. Staining with potassium permanganate can also be helpful.

  • Co-spotting: Always run a lane with the starting material and a "co-spot" lane with both the starting material and the reaction mixture to confirm the identity of the spots.[5]

Start Start Low_Yield Low_Yield Start->Low_Yield Check_Reagents Verify Reagent Quality (Anhydrous, Fresh) Low_Yield->Check_Reagents Yes Workup Workup Low_Yield->Workup No Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Change_Coupling_Reagent Switch to More Potent Coupling Reagent (e.g., Acyl Fluoride, TiCl4) Increase_Temp->Change_Coupling_Reagent Monitor_TLC Monitor by TLC Change_Coupling_Reagent->Monitor_TLC Monitor_TLC->Workup

Caption: Troubleshooting workflow for the amidation step.

Part 2: Nitro Group Reduction - Troubleshooting and FAQs

The reduction of the nitro group to an amine is a standard transformation, but chemoselectivity and completeness can be issues.

Q1: My nitro group reduction is incomplete. What are the common causes and solutions?

A1: Incomplete reduction is a frequent problem and can be addressed by examining the following factors:[6][7]

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Deactivation: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can deactivate over time or due to improper storage. Use a fresh batch of catalyst.[7]

    • Catalyst Poisoning: Impurities in your starting material, solvent, or from the previous step (e.g., sulfur compounds) can poison the catalyst. Purifying the nitro-amide intermediate before reduction is recommended.[7]

    • Loading: The catalyst loading might be too low. Try increasing the weight percentage of the catalyst.

  • Reducing Agent Stoichiometry (for Chemical Reduction):

    • SnCl₂/HCl or Fe/HCl: Ensure you are using a sufficient excess of the metal and acid. The surface of the metal should be activated (e.g., by washing with dilute acid).[6]

  • Solubility: The starting material must be soluble in the reaction solvent. If solubility is low, consider a co-solvent system (e.g., Ethanol/Water) or a different solvent altogether.[6]

  • Hydrogen Pressure (for Catalytic Hydrogenation): For stubborn reductions, increasing the hydrogen pressure can be effective.[6]

Q2: I am observing side products such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates indicates a partial reduction. To favor the formation of the desired amine:

  • Reaction Time and Temperature: Ensure the reaction runs to completion. For some reductions, gentle heating may be required, but be cautious as this can sometimes promote side reactions.[6]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd/C): This is often a very clean and effective method for reducing nitro groups to amines.[8]

    • Tin(II) Chloride (SnCl₂): This is a classic and reliable method that is tolerant of many other functional groups.[8][9] The acidic conditions help to prevent the formation of azo and azoxy side products.[10]

  • pH Control: For reductions using metals in acidic media, maintaining a sufficiently acidic environment is crucial to prevent the accumulation of intermediates.

Reduction MethodAdvantagesDisadvantages/Troubleshooting
Catalytic Hydrogenation (H₂/Pd/C) Clean, high-yielding, atmospheric pressure often sufficient.Catalyst can be poisoned or deactivated; may reduce other functional groups.[8][9]
Tin(II) Chloride (SnCl₂·2H₂O) in HCl Good chemoselectivity, reliable.Workup can be cumbersome due to tin salts; requires stoichiometric amounts of reagents.[6][9]
Iron (Fe) in Acid Inexpensive and effective.Requires a significant excess of iron; can be slow.[8]

Q3: The workup for my SnCl₂ reduction is difficult, with emulsions and difficulty removing tin salts. How can I improve this?

A3: This is a very common issue with tin-based reductions.

  • Basification: After the reaction is complete, cool the mixture and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is strongly basic (pH > 10). This will precipitate the tin salts as tin hydroxides.[9]

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the Celite pad thoroughly with your extraction solvent (e.g., ethyl acetate).

  • Extraction: Proceed with a standard liquid-liquid extraction on the filtrate.

Experimental Protocols

Protocol 1: Amide Formation via Acyl Chloride
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-nitro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Amine Addition: Cool the mixture back to 0 °C and slowly add a solution of methylamine (2.0 eq) in THF.

  • Completion: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-nitro-N,2-dimethylbenzamide can be purified by column chromatography.

Protocol 2: Nitro Group Reduction using SnCl₂·2H₂O
  • Setup: In a round-bottom flask, dissolve the crude 3-nitro-N,2-dimethylbenzamide (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add ethyl acetate and carefully basify with concentrated NaOH solution until pH > 10.

  • Purification: Filter the resulting suspension through Celite, washing the pad with ethyl acetate. Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[9]

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. Biofilm Inhibitor Synthesis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. ResearchGate. [Link]

  • View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Upd
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - PubMed Central.
  • Amide Synthesis. Fisher Scientific. [Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions. RSC Publishing. [Link]

  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

  • amide coupling help. Reddit. [Link]

  • my nitro refuses to be reduced. Reddit. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - PubMed Central.
  • PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. European Patent Office. [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-amino-N,3-dimethylbenzamide. PubChem. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. ResearchGate. [Link]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • 2-Amino-N,3-dimethylbenzamide. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 3-amino-N,2-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro experiments. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your specific assay systems.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when working with this compound.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

A1: This phenomenon, often called "crashing out" or "solvent shock," is a frequent issue with compounds that are poorly soluble in water.[1][2] It occurs because the compound is highly soluble in the organic solvent (like DMSO) but not in the aqueous environment of your cell culture media. When the concentrated stock is diluted, the solvent disperses, and the compound's concentration exceeds its solubility limit in the aqueous solution, causing it to precipitate.[1]

  • Immediate Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your media.[1]

    • Serial Dilution: Instead of adding the stock solution directly to the final volume, perform a stepwise or serial dilution in pre-warmed (37°C) culture media.[1] This gradual reduction in solvent concentration can help keep the compound in solution.

    • Temperature Matters: Always use pre-warmed media. Adding a compound to cold media can decrease its solubility.[1]

Q2: The media containing my compound looks fine at first, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

A2: Delayed precipitation can be due to several factors related to the dynamic environment of cell culture:

  • Compound Instability: The compound might be degrading over time into less soluble byproducts under culture conditions (37°C, 5% CO2).[1]

  • Interaction with Media Components: The compound could be interacting with salts, amino acids, or proteins in the media, forming insoluble complexes.[1] This is particularly common in serum-free media.[3]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]

  • Evaporation: Over longer incubation periods, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[2][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: While DMSO is a common solvent, it can have cytotoxic effects. Generally, it is recommended to keep the final concentration of DMSO in cell culture below 0.5%, and ideally at 0.1% or lower, to minimize off-target effects.[5] However, the tolerance can be cell-line dependent. It's crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any solvent-induced effects.

II. In-Depth Troubleshooting Guides

For more persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale for each solubilization strategy.

Guide 1: Optimizing Solubilization with Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[6][7] By reducing the polarity of the aqueous solvent, they can better accommodate hydrophobic molecules.[]

Step-by-Step Protocol for Co-Solvent Use:
  • Select a Co-solvent: Common co-solvents for in vitro use include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[6][]

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution, using gentle warming or brief sonication if necessary.[1]

  • Perform Serial Dilutions:

    • Create an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.[1]

    • Add this intermediate dilution to the final culture volume. This two-step process helps to avoid "solvent shock."[2]

  • Determine Maximum Soluble Concentration: Before treating your cells, perform a solubility test. Prepare a series of dilutions of your compound in the final culture medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment and visually inspect for precipitation. The highest concentration that remains clear is your maximum working concentration.[1]

Data Presentation: Co-Solvent Considerations
Co-SolventTypical Starting Concentration in StockKey Considerations
DMSO 10-100 mMWidely used, but can have cellular effects.[5] Keep final concentration <0.5%.
Ethanol 1-50 mMCan be cytotoxic at higher concentrations.[5]
PEG 400 1-20 mMGenerally well-tolerated by cells.[9]
Propylene Glycol 1-50 mMOften used in pharmaceutical formulations.[6]
Experimental Workflow: Co-Solvent Strategy

A Prepare High-Concentration Stock in 100% Co-solvent B Perform Intermediate Dilution in Pre-warmed Media A->B Step 1 C Add to Final Culture Volume B->C Step 2 D Incubate and Visually Inspect for Precipitation C->D Step 3 E Determine Maximum Soluble Concentration D->E Outcome

Caption: Workflow for using co-solvents to improve compound solubility.

Guide 2: Leveraging pH Adjustment for Ionizable Compounds

For compounds with ionizable groups, adjusting the pH of the solvent can significantly increase solubility.[][9] By shifting the pH to favor the ionized (charged) form of the molecule, its interaction with the polar aqueous environment is enhanced.[10]

Step-by-Step Protocol for pH Adjustment:
  • Determine the pKa of Your Compound: This is crucial for predicting how solubility will change with pH. For an acidic compound, solubility increases at a pH above its pKa. For a basic compound, solubility increases at a pH below its pKa.

  • Prepare Buffers at Different pH Values: Prepare a series of biologically compatible buffers (e.g., PBS, HEPES) at various pH levels around the pKa of your compound.

  • Test Solubility: Add your compound to each buffer and determine the concentration at which it remains soluble.

  • Consider Your Assay System: Be mindful that altering the pH of your culture medium can impact cell health and proliferation.[1] It's essential to test the effect of the pH-adjusted vehicle on your cells in a control experiment.

Logical Relationship: pH and Solubility

cluster_0 Acidic Compound cluster_1 Basic Compound A Increase pH (pH > pKa) B Increased Solubility A->B C Decrease pH (pH < pKa) D Increased Solubility C->D

Caption: The relationship between pH, pKa, and compound solubility.

Guide 3: Employing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are more water-soluble.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in in vitro studies due to its high aqueous solubility and biocompatibility.[14]

Step-by-Step Protocol for Cyclodextrin Complexation:
  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your cell culture medium or buffer to create a stock solution (e.g., 10-20% w/v).

  • Add the Compound: Add the this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously, sometimes overnight, to allow for the formation of the inclusion complex.[15]

  • Filter if Necessary: If any undissolved compound remains, filter the solution to remove it.

  • Determine Concentration: The concentration of the solubilized compound can then be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Visualization: Cyclodextrin Inclusion Complex

cluster_0 Cyclodextrin cluster_1 Poorly Soluble Compound CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex Drug 3-amino-N,2- dimethylbenzamide Drug->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

III. Final Recommendations and Best Practices

  • Always Run a Vehicle Control: This is critical to ensure that the solvent or solubilizing agent is not responsible for the observed experimental effects.

  • Mind the Impact of Excipients: Be aware that excipients used to enhance solubility can sometimes influence the biological activity of your compound or interact with assay components.[16][17][18]

  • Document Everything: Keep detailed notes of your solubilization protocols, including solvent types, concentrations, incubation times, and temperatures. This will be invaluable for troubleshooting and ensuring reproducibility.

  • Consider the Entire Formulation: The interaction between the active pharmaceutical ingredient (API), excipients, and the manufacturing process can all impact the final product's performance.[19]

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your in vitro experiments.

IV. References

  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Culture Media.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement.

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.

  • Slideshare. solubility enhancement -by pH change & complexation.

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement.

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

  • NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

  • ResearchGate. How to enhance drug solubility for in vitro assays?

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing.

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?

  • PubChem. 3-Amino-N,N-dimethylbenzamide.

  • NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • Asian Journal of Pharmaceutics. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.

  • Wikipedia. Cosolvent.

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.

  • NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.

  • Sigma-Aldrich. 3-Amino-N,N-dimethylbenzamide.

  • WJBPHS. Solubility enhancement techniques: A comprehensive review.

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

  • PubChem. 2-amino-N,3-dimethylbenzamide.

  • Dissolution Technologies. In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel.

  • World Journal of Pharmaceutical Research. CO-SOLVENCY.

  • PubChem. N-(3-amino-2-pyridinyl)-N,2-dimethylbenzamide.

  • NIH. Considerations regarding use of solvents in in vitro cell based assays.

  • Solubility of Things. N,N-Dimethylbenzamide.

  • IFF. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.

  • Biosynth. 2-Amino-N,3-dimethylbenzamide.

  • NIH. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients.

  • PubMed. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions.

  • MDPI. Comparative Study of Selected Excipients' Influence on Carvedilol Release from Hypromellose Matrix Tablets.

  • ECHEMI. N,N-Dimethylbenzamide.

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

  • Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

  • ResearchGate. Which di/tripeptides are soluble in DMSO/DMF?

  • PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide.

  • PubChem. N,3-dimethylbenzamide.

Sources

Technical Support Center: Degradation of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of 3-amino-N,2-dimethylbenzamide. As there is limited direct literature on the degradation of this specific molecule, this guide synthesizes established principles from the metabolism and degradation of related compounds possessing similar functional groups: an aromatic amine, a secondary amide, and an aryl-methyl group. Our goal is to provide a robust, scientifically-grounded framework to help you design, execute, and troubleshoot your degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the stability and expected degradation pathways of this compound.

Q1: What are the predicted primary degradation pathways for this compound in biological or environmental systems?

A1: Based on its chemical structure, this compound is susceptible to several transformation reactions. The primary degradation pathways can be categorized into four main types:

  • Oxidative Pathways: These are often the most significant routes, especially in biological systems mediated by enzymes like cytochrome P450s (CYPs) or in environmental systems with reactive oxygen species.[1][2] Key oxidative targets on the molecule are:

    • Aromatic Amine (C3-NH₂): The primary amine can be oxidized to form nitroso and nitro derivatives. In biological systems, N-hydroxylation is a common initial step catalyzed by CYP enzymes, particularly CYP1A2.[1][3][4]

    • Ring Methyl Group (C2-CH₃): The methyl group attached to the benzene ring can undergo benzylic oxidation to form a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and then a carboxylic acid.[5][6]

    • N-Methyl Group (-NHCH₃): The methyl group on the amide nitrogen can be oxidized, leading to N-dealkylation. This process involves the formation of an unstable carbinolamine intermediate that cleaves to yield 3-amino-2-methylbenzamide and formaldehyde.[6]

    • Aromatic Ring Hydroxylation: The benzene ring itself can be hydroxylated at various positions, a common metabolic pathway for many aromatic compounds.[7]

  • Hydrolytic Pathways:

    • Amide Bond Cleavage: The secondary amide bond is a key site for hydrolysis. This reaction can be catalyzed by acids, bases, or enzymes (amidases/proteases), cleaving the molecule into 3-amino-2-methylbenzoic acid and methylamine.[8][9][10] While amides are generally more resistant to hydrolysis than esters, this pathway is significant under many conditions.[9]

  • Photodegradation:

    • If exposed to sufficient UV radiation, aromatic amines can undergo photo-oxidation.[11][12] This can lead to the formation of colored azo compounds through dimerization or complex degradation into smaller molecules.[13]

  • Conjugation (Biological Systems):

    • In Phase II metabolism, the parent compound or its Phase I metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[2]

Degradation_Pathways cluster_oxidation Oxidative Pathways cluster_hydrolysis Hydrolytic Pathways cluster_photo Photodegradation This compound This compound Aromatic Amine Oxidation Aromatic Amine Oxidation This compound->Aromatic Amine Oxidation [O] Ring Methyl Oxidation Ring Methyl Oxidation This compound->Ring Methyl Oxidation [O] N-Dealkylation N-Dealkylation This compound->N-Dealkylation [O] Ring Hydroxylation Ring Hydroxylation This compound->Ring Hydroxylation [O] Amide Hydrolysis Amide Hydrolysis This compound->Amide Hydrolysis H₂O Photo-oxidation Photo-oxidation This compound->Photo-oxidation hv, [O]

Caption: Predicted primary degradation pathways for this compound.

Q2: What are the most probable initial degradation products I should be looking for?

A2: Identifying the initial, primary metabolites is crucial for elucidating the degradation pathway. Based on the reactions described above, here is a table of expected initial products and the analytical challenges they may present.

Potential Degradation ProductFormation PathwayKey Analytical Considerations
3-amino-2-methylbenzoic acid Amide HydrolysisRelatively polar. Should be readily detectable by reverse-phase LC-MS.
Methylamine Amide HydrolysisHighly volatile and very polar. Difficult to retain on standard RP columns. May require derivatization or headspace GC-MS for detection.
3-amino-2-methylbenzamide N-DealkylationStructure is very similar to the parent compound. Requires good chromatographic separation.
3-amino-N-methyl-2-(hydroxymethyl)benzamide Ring Methyl OxidationIncreased polarity compared to the parent. Expected to elute earlier in RP-HPLC.
Hydroxylated Isomers Ring HydroxylationMultiple isomers are possible. Requires high-resolution MS and potentially authentic standards for confirmation.
N-hydroxy-3-amino-N,2-dimethylbenzamide Aromatic Amine OxidationOften unstable and reactive. May require specific sample handling or trapping agents.
Q3: What are the recommended analytical techniques for a degradation study of this compound?

A3: The gold standard for identifying and quantifying unknown metabolites in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[14][15]

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its high resolution and speed. A reverse-phase C18 column is a good starting point for separating the parent compound and many of its metabolites. If highly polar metabolites are expected, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mass Spectrometry: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is invaluable.[14][16] HRMS provides accurate mass measurements, which allow you to determine the elemental composition of unknown peaks, a critical step in metabolite identification.

  • Derivatization: For challenging analytes like highly polar or volatile amines, chemical derivatization can improve chromatographic retention and detection sensitivity.[17]

Section 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common problems encountered during the experimental analysis of degradation pathways.

Problem 1: The parent compound concentration is decreasing over time, but I cannot detect any significant degradation products.
  • Possible Cause A: Metabolites are not being retained or detected.

    • Why it happens: Some degradation products, like methylamine from amide hydrolysis or highly oxidized products, are extremely polar and will elute in the solvent front of a standard reverse-phase chromatography setup.[8] Other products may not ionize well under the chosen MS conditions.

    • Troubleshooting Steps:

      • Analyze the Flow-Through: Inject a sample and collect the eluent from the first minute. Analyze this fraction by direct infusion MS or a different chromatographic method (e.g., HILIC) to check for very polar compounds.

      • Switch Ionization Polarity: Run samples in both positive and negative electrospray ionization (ESI) modes. Carboxylic acid metabolites (from hydrolysis and subsequent oxidation) are often more sensitive in negative mode.

      • Consider Derivatization: For targeted analysis of amine products, consider derivatization to increase their hydrophobicity and improve retention.

      • Use a Radiolabeled Standard: If available, using a ¹⁴C-labeled version of the parent compound allows for a complete mass balance study. This will confirm if the "missing" mass is due to non-eluting products, volatile products (CO₂), or irreversible binding to the matrix.

  • Possible Cause B: Irreversible binding to the experimental matrix.

    • Why it happens: Reactive intermediates or the parent compound itself can covalently bind to proteins, soil organic matter, or other matrix components, making them unextractable. Aromatic amines, in particular, can be susceptible to forming bound residues.

    • Troubleshooting Steps:

      • Perform a Robust Extraction: Test different extraction solvents (e.g., acetonitrile, methanol, ethyl acetate) and vary the pH to disrupt ionic interactions.

      • Enzymatic Digestion: For biological matrices like microsomal incubations, try digesting the protein pellet with a protease (e.g., Proteinase K) after the initial solvent extraction to release bound residues.

      • Mass Balance Analysis: As mentioned above, a radiolabeled study is the definitive way to quantify bound residues.

Problem 2: My control samples (e.g., sterile or no-enzyme controls) show significant degradation of the parent compound.
  • Possible Cause: Abiotic Degradation.

    • Why it happens: The compound may be unstable under the experimental conditions (pH, temperature, light). Amide hydrolysis can be catalyzed by acid or base, and photodegradation can occur if samples are not protected from light.[9][11][12]

    • Troubleshooting Steps:

      • Run Specific Abiotic Controls:

        • pH Stability: Incubate the compound in your experimental buffer at different pH values without any biological matrix.

        • Thermal Stability: Incubate the compound in buffer at your experimental temperature.

        • Photostability: Prepare two sets of control samples. Wrap one set completely in aluminum foil and expose the other to ambient lab lighting. Compare the degradation rates.

      • Verify Buffer Components: Ensure that no components of your buffer or medium are unexpectedly reacting with the compound.

Troubleshooting_Workflow start Problem: No Metabolites Detected check_retention Are metabolites too polar? start->check_retention check_binding Is there irreversible binding? check_retention->check_binding No solution_hilic Action: Use HILIC or analyze flow-through. check_retention->solution_hilic Yes check_volatility Are metabolites volatile? check_binding->check_volatility No solution_extraction Action: Alter extraction pH/solvent. Use radiolabel for mass balance. check_binding->solution_extraction Yes solution_gcms Action: Use headspace GC-MS. check_volatility->solution_gcms Yes end Metabolite Identified solution_hilic->end solution_extraction->end solution_gcms->end

Caption: Troubleshooting workflow for identifying missing degradation products.

Section 3: Experimental Protocol: Aerobic Biodegradation Screening

This protocol provides a generalized workflow for assessing the aerobic biodegradation of this compound in an aqueous medium, adapted from OECD 301 guideline principles.

Objective: To determine the extent and rate of primary and ultimate biodegradation and identify major transformation products.

Materials:

  • This compound (analytical standard grade)

  • Activated sludge from a municipal wastewater treatment plant (as microbial inoculum)

  • Mineral salts medium (e.g., OECD 301 formulation)

  • HPLC-grade water, acetonitrile, methanol, and formic acid

  • Sterile, amber glass flasks

Procedure:

  • Inoculum Preparation:

    • Collect fresh activated sludge. Homogenize and filter it to remove large particles.

    • Wash the inoculum by centrifuging and resuspending it in mineral salts medium three times to remove residual carbon sources.

    • Prepare a final inoculum suspension in mineral salts medium.

  • Test Setup (in triplicate):

    • Test Flasks: To 250 mL amber flasks, add 100 mL of mineral salts medium, the microbial inoculum, and this compound from a stock solution to a final concentration of 10 mg/L.

    • Toxicity Control: Prepare flasks as above, but also add a readily biodegradable reference substance (e.g., sodium benzoate). This control ensures the inoculum is active and not inhibited by the test compound.

    • Abiotic Control: Prepare flasks with 100 mL of sterile mineral salts medium and the test compound (no inoculum). This will account for any abiotic degradation.

    • Inoculum Blank: Prepare flasks with only the mineral salts medium and the inoculum. This measures any background activity.

  • Incubation:

    • Incubate all flasks on an orbital shaker at 22 ± 2 °C in the dark for 28 days.

    • Ensure flasks are loosely covered to allow for gas exchange.

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) from each flask at time 0 and on days 1, 3, 7, 14, 21, and 28.

    • Immediately quench any microbial activity by adding an equal volume of cold acetonitrile or by flash-freezing the sample.

    • Centrifuge the samples to pellet biomass and debris. Transfer the supernatant to an HPLC vial for analysis.

  • Analytical Method (Example LC-MS/MS Parameters):

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good general-purpose column for parent and moderately polar metabolites.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA standard gradient to screen for products with a wide range of polarities.
Flow Rate 0.3 mL/minTypical for UHPLC systems.
Ionization Source Electrospray Ionization (ESI), Positive & Negative ModeESI is suitable for polar compounds. Both modes should be tested.
MS Scan Mode Full Scan (m/z 50-500) with data-dependent MS/MSFull scan detects all ions; data-dependent MS/MS fragments the most intense peaks for structural information.
  • Data Analysis:

    • Plot the concentration of this compound over time to determine the rate of primary degradation.

    • Screen the chromatograms from different time points for new peaks that are not present in the t=0 or control samples.

    • Use the accurate mass data from HRMS to propose elemental formulas for unknown peaks and use MS/MS fragmentation patterns to elucidate their structures.

References

  • Turesky, R. J., & Vouros, P. (2004). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Carcinogenesis, 25(8), 1457–1466. [Link]

  • Ji, L., & Schüürmann, G. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 744-748. [Link]

  • Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Semantic Scholar. [Link]

  • Joseph, M. J., & Guengerich, F. P. (1998). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology, 11(11), 1338-1346. [Link]

  • Arp, H. P. H., et al. (2013). Separation, detection and identification of phase I and phase II metabolites and their corresponding polycyclic aromatic compounds. Analytical Methods, 5(17), 4349-4358. [Link]

  • Loilier, V., et al. (2018). Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. [Link]

  • Zeyer, J., et al. (1986). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 52(2), 333-339. [Link]

  • Kumar, S., et al. (2012). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend. [Link]

  • Zelena, E., et al. (2024). Metabolic Profiling of Aromatic Compounds. PMC - PubMed Central. [Link]

  • Liu, X., et al. (2017). Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Scientific Reports, 7(1), 1423. [Link]

  • Rocchetti, G., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 26(11), 3123. [Link]

  • Fiveable. (n.d.). Hydrolysis of Amides. Fiveable. [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Kuz'min, V. A. (1981). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Acevedo-Rocha, C. G., & Reetz, M. T. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12543-12548. [Link]

  • Claesson, A. (2021). On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Si, G., et al. (2025). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. Journal of Environmental Management, 394, 127378. [Link]

  • Wang, Y., et al. (2021). Stereoselective degradation pathway of amide chiral herbicides and its impacts on plant and bacterial communities in integrated vertical flow constructed wetlands. Journal of Hazardous Materials, 403, 123635. [Link]

  • Breier, M., et al. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega, 7(4), 3355-3364. [Link]

  • Clish, C. B. (2015). Analytical Approaches to Metabolomics and Applications to Systems Biology. PMC - NIH. [Link]

  • Geocities. (n.d.). Hydrolysis of Benzamide. GEOCITIES.ws. [Link]

  • Maleki, A., et al. (2015). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Mashayekhi, V., & Almerico, A. M. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC - PubMed Central. [Link]

  • Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • Takeo, M., et al. (2013). Bacterial degradation of aniline. ResearchGate. [Link]

  • Wang, J. L., et al. (2003). Microbial Degradation of Aniline by Bacterial Consortium. Biomedical and Environmental Sciences, 16(4), 398-404. [Link]

  • Van der Zaan, B. M., et al. (2000). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • Mruk, N. J. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Si, G., et al. (2025). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. OUCI. [Link]

  • Sahoo, S. K., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC - NIH. [Link]

  • Islamic University Faculty of Pharmacy. (n.d.). Oxidative Reactions. Islamic University. [Link]

  • Sorensen, S. R., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]

  • Sahoo, S. K., et al. (2018). List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Liu, Y., et al. (2022). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Journal of the American Chemical Society, 144(32), 14501-14507. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000-2006. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 3-Amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-N,2-dimethylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reactions, improve yield, and ensure the purity of your target compounds.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile substituted aniline derivative with two primary reactive sites: the aromatic amino group and the N-methylbenzamide moiety. The interplay of these functional groups, influenced by their electronic and steric properties, dictates the molecule's reactivity and the potential for byproduct formation. The aromatic amine is a nucleophilic center, readily participating in reactions such as acylation and diazotization. However, the presence of the ortho-methyl and N-methylbenzamide groups can introduce steric hindrance and modify the electronic environment, influencing reaction rates and selectivity.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Acylation Reactions

Acylation of the 3-amino group is a common transformation. However, several side reactions can lead to a complex product mixture.

Question 1: I am seeing multiple spots on my TLC after acylating this compound. What are the likely byproducts?

Answer: The formation of multiple products during acylation is a common issue. The primary culprits are typically:

  • Diacylation: Although the amide nitrogen is significantly less nucleophilic than the aromatic amine, under forcing conditions (e.g., high temperature, excess acylating agent, or prolonged reaction times), diacylation can occur. This results in the acylation of both the 3-amino group and the N-methylbenzamide nitrogen.

  • Unreacted Starting Material: Incomplete reaction is a frequent cause of extra spots on a TLC plate.

  • Hydrolysis of the Acylating Agent: If your reaction conditions are not anhydrous, the acylating agent (especially acyl halides) can hydrolyze to the corresponding carboxylic acid.

  • Side reactions due to excess heat: Elevated temperatures can lead to decomposition or other unwanted side reactions.

Troubleshooting Guide: Minimizing Acylation Byproducts

Problem Potential Cause Recommended Solution
Multiple Products Observed 1. Diacylation. 2. Impurities in starting materials. 3. Side reactions from excess heat.1. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents). 2. Purify starting materials before the reaction. 3. Run the reaction at a lower temperature and monitor progress closely.
Low Product Yield 1. Incomplete reaction. 2. Deactivation of the amine by acid.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize any acid generated.
Difficult Product Purification 1. Product co-elutes with byproducts. 2. Product is water-soluble.1. Optimize your chromatography conditions (e.g., solvent gradient, different stationary phase). 2. If the product is water-soluble, minimize aqueous workup steps and consider alternative purification methods like recrystallization or preparative HPLC.

Experimental Protocol: Selective N-Acylation of this compound

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Acylation Reactions

start Multiple Spots on TLC after Acylation check_sm Check Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions purify_sm Purify Starting Material check_sm->purify_sm Impurities Present diacylation Diacylation Suspected check_conditions->diacylation Excess Acylating Agent/High Temp hydrolysis Hydrolysis of Acylating Agent check_conditions->hydrolysis Moisture Present incomplete Incomplete Reaction check_conditions->incomplete Low Equivalents/Short Time adjust_equivalents Adjust Acylating Agent Equivalents (1.0-1.1 eq) diacylation->adjust_equivalents lower_temp Lower Reaction Temperature diacylation->lower_temp use_anhydrous Use Anhydrous Solvents hydrolysis->use_anhydrous incomplete->adjust_equivalents increase_time Increase Reaction Time incomplete->increase_time optimize_purification Optimize Purification purify_sm->optimize_purification adjust_equivalents->optimize_purification lower_temp->optimize_purification use_anhydrous->optimize_purification increase_time->optimize_purification

Caption: Troubleshooting workflow for acylation reactions.

Category 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The conversion of the 3-amino group to a diazonium salt is a gateway to a wide range of functional group transformations. However, the instability of diazonium salts and competing reactions can lead to significant byproduct formation.

Question 2: My Sandmeyer reaction on diazotized this compound gives a low yield and a dark, complex mixture. What are the common byproducts?

Answer: Diazotization reactions are notoriously sensitive, and several byproducts can form, leading to low yields and difficult purification:

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol (3-hydroxy-N,2-dimethylbenzamide). This is often a major byproduct if the reaction temperature is not kept low (typically 0-5 °C).[1]

  • Azo Coupling: The highly reactive diazonium salt can couple with unreacted this compound or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[2]

  • Decomposition Products: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to a variety of unidentified byproducts.[1]

Troubleshooting Guide: Minimizing Diazotization Byproducts

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Premature decomposition of the diazonium salt. 2. Incomplete diazotization.1. Maintain a low temperature (0-5 °C) throughout the reaction. 2. Use the diazonium salt solution immediately in the subsequent step. 3. Ensure an excess of nitrous acid is present.
Formation of Phenolic Byproduct Reaction with water at elevated temperatures.Strictly control the temperature to 0-5 °C.
Formation of Colored Impurities (Azo compounds) Coupling of the diazonium salt with electron-rich species.1. Ensure complete diazotization before proceeding. 2. Add the diazonium salt solution to the nucleophile solution to keep the concentration of the diazonium salt low.
Formation of Biaryl Byproducts Radical coupling during the Sandmeyer reaction.This is an inherent byproduct of the radical mechanism, but its formation can sometimes be minimized by optimizing the copper(I) catalyst concentration and reaction conditions.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Dissolve this compound (1.0 eq) in an aqueous acidic solution (e.g., HCl, H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes).

  • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or other suitable methods.

Reaction Pathway: Diazotization and Potential Byproduct Formation

start This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer Desired Pathway phenol Phenol Byproduct (Reaction with H₂O) diazonium->phenol Side Reaction (Temp > 5 °C) azo Azo Coupling Byproduct diazonium->azo Side Reaction (Incomplete Diazotization) product Desired Product (e.g., 3-Halo-N,2-dimethylbenzamide) sandmeyer->product biaryl Biaryl Byproduct (Radical Coupling) sandmeyer->biaryl Inherent Side Reaction

Caption: Diazotization reaction pathway and common byproducts.

Category 3: Oxidation and Stability

The amino group of this compound is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the starting material or product.

Question 3: My sample of this compound has darkened over time. Is it still usable?

Answer: The darkening of aniline derivatives upon storage is a common sign of oxidation.[3] While minor discoloration may not significantly impact some reactions, it is indicative of impurity formation. For sensitive reactions or when high purity is required, it is advisable to purify the material before use.

Troubleshooting Guide: Handling and Storage

Issue Potential Cause Recommended Action
Darkening of Material Oxidation by air and/or light.1. Store in an amber, airtight container under an inert atmosphere (e.g., nitrogen or argon). 2. Store at a low temperature. 3. Purify by recrystallization or column chromatography before use if significant discoloration is observed.
Formation of Colored Impurities during Reaction Oxidation of the starting material or product.1. Run reactions under an inert atmosphere. 2. Use freshly purified starting materials.

Analytical Methods for Impurity Detection

Accurate identification and quantification of byproducts are crucial for optimizing your reaction and ensuring the purity of your final compound.

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to resolve closely related byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying the molecular weights of byproducts, which is essential for determining their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structures of both the desired product and any major byproducts after purification.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PrepChem. (2018). Synthesis of 3-amino-N-decylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Accounts of Chemical Research. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • ACS Omega. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • Nature Communications. (2017). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-amino-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the scale-up of this important chemical intermediate. The content is structured in a question-and-answer format to directly address specific challenges.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and efficient synthesis on a larger scale is critical for drug development pipelines. The most common synthetic pathway involves two key transformations: the formation of an amide bond and the reduction of an aromatic nitro group. This guide provides troubleshooting strategies and frequently asked questions related to these critical steps.

The typical synthetic route starts from 2-methyl-3-nitrobenzoic acid, proceeds through an amidation reaction with methylamine to form N,2-dimethyl-3-nitrobenzamide, followed by the reduction of the nitro group to yield the final product.

Synthetic_Workflow start 2-Methyl-3-nitrobenzoic Acid intermediate N,2-Dimethyl-3-nitrobenzamide start->intermediate Amidation (Methylamine) end_product This compound intermediate->end_product Nitro Group Reduction

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Amide Bond Formation Issues
Q1: My amidation reaction of 2-methyl-3-nitrobenzoic acid with methylamine has a low yield. What are the common causes and how can I improve it?

A1: Low yields in amide coupling reactions are a frequent challenge during scale-up. The root cause often lies in one of four areas: inefficient activation of the carboxylic acid, side reactions involving the coupling agent, suboptimal reaction conditions, or issues with the reagents themselves.

Causality and Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to readily react with methylamine. If this activation is incomplete, the reaction will stall.

    • Solution: Ensure you are using a suitable coupling reagent and the correct stoichiometry. For large-scale synthesis, reagents like propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred over more expensive options like HATU due to cost and atom economy.[1] The order of addition is critical; pre-activating the carboxylic acid for a short period before adding the methylamine can often improve yields.[2]

  • Side Reactions and Byproduct Formation: Many coupling reagents can lead to unwanted byproducts. For example, carbodiimides (like EDC or DCC) can form an inactive N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before the amine attacks.[2]

    • Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate, forming a more stable activated ester and preventing rearrangement. However, be aware that HOBt has safety concerns at scale due to its explosive potential.[1] Alternative additives may be considered.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a significant role.

    • Solution: The reaction is often exothermic, and poor heat dissipation at scale can lead to thermal runaway and side product formation.[2] Ensure adequate cooling and controlled addition of reagents. The solvent must be able to dissolve the starting materials, but also be compatible with the chosen reagents. Aprotic solvents like dichloromethane (DCM), ethyl acetate, or N,N-dimethylformamide (DMF) are common choices.

  • Reagent Quality: The purity of the starting materials, including the methylamine solution, is crucial.

    • Solution: Use high-purity starting materials. Ensure the methylamine solution concentration is accurate.

The following diagram provides a logical approach to troubleshooting low amidation yields.

Amidation_Troubleshooting start Low Amidation Yield q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No (Purify/Re-characterize) q1->a1_no q2 Is reagent stoichiometry correct? (Acid, Amine, Coupling Agent, Base) a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Recalculate and re-run) q2->a2_no q3 Is the coupling reagent appropriate for scale-up? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Consider alternatives like T3P or EDC. See Table 1) q3->a3_no q4 Are reaction conditions optimized? (Temperature, Time, Solvent) a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Optimize temperature control and addition rate) q4->a4_no end_node Consider alternative activation method or catalyst system a4_yes->end_node

Caption: Troubleshooting logic for low-yield amidation reactions.

Table 1: Comparison of Common Coupling Reagents for Scale-Up
Coupling ReagentProsConsByproduct Removal
EDC (Carbodiimide)Cost-effective, good reactivity.Can form N-acylurea byproduct.Water-soluble urea byproduct, removed by aqueous workup.
T3P (Phosphonic Anhydride)High reactivity, clean reaction, no epimerization risk.Reagent is viscous.Water-soluble phosphonic acid byproducts, removed by aqueous workup.
HATU/HBTU (Aminium)Very high reactivity, fast reactions.Expensive, potential explosive hazard (benzotriazole-based).[1]Water-soluble byproducts.
SOCl₂ (Thionyl Chloride)Inexpensive, forms highly reactive acid chloride.Generates HCl and SO₂ gas, harsh conditions, not suitable for sensitive substrates.Gaseous byproducts, requires scrubbing.
Nitro Group Reduction Issues
Q2: My reduction of N,2-dimethyl-3-nitrobenzamide is incomplete or very slow. What's wrong?

A2: Incomplete reduction of an aromatic nitro group is a common hurdle. The efficiency of this step depends heavily on the choice of reducing system, catalyst activity, and substrate solubility.

Causality and Solutions:

  • Catalyst Inactivity or Poisoning (for Catalytic Hydrogenation): This is the most frequent cause.

    • Catalyst Deactivation: Palladium on carbon (Pd/C) and Raney Nickel can deactivate over time due to improper storage or handling.[3]

    • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and halide compounds are common poisons.[3][4]

    • Solution: Always use a fresh, high-quality catalyst. Ensure the starting material is purified to remove potential poisons. If poisoning is suspected, increasing the catalyst loading may help, but purification is the better long-term solution.

  • Poor Substrate Solubility: If the nitro compound is not fully dissolved in the reaction solvent, the reaction rate will be severely limited as it becomes a mass-transfer-limited process.[5]

    • Solution: Choose a solvent system in which the starting material is highly soluble. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and THF. Using a co-solvent system like EtOH/water can sometimes improve solubility and reaction rates.[5]

  • Insufficient Reducing Agent/Pressure:

    • Catalytic Hydrogenation: The hydrogen pressure may be too low for a difficult reduction. While many reductions work at atmospheric pressure, scaling up often benefits from moderate pressure (e.g., 50-100 psi) to increase the concentration of dissolved hydrogen.[5]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): The stoichiometry is critical. A sufficient excess of the metal must be used to drive the reaction to completion.[3] The surface area of the metal is also important; use finely powdered metal for best results.[5]

  • Suboptimal Temperature: While many hydrogenations proceed at room temperature, some substrates require gentle heating (e.g., 40-60°C) to achieve a reasonable rate.[5] However, excessive heat can promote side reactions.

Q3: I am observing significant side products like hydroxylamines, azoxy, or azo compounds in my reduction reaction. How can I improve selectivity for the desired amine?

A3: The formation of these side products is due to the stepwise nature of nitro group reduction. The key is to ensure the reaction proceeds through all six-electron reduction steps to the amine without stopping at or diverting from intermediate stages.

Mechanism of Side Product Formation:

The reduction proceeds from the nitro group (Ar-NO₂) to the nitroso (Ar-NO), then to the hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[6] Side products form when these intermediates react with each other. For example, the condensation of a nitroso intermediate with a hydroxylamine intermediate leads to the formation of an azoxy compound (Ar-N=N(O)-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar).[6]

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Reactions NO2 Ar-NO₂ (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e⁻, 2H⁺ NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e⁻, 2H⁺ AZOXY Ar-N(O)=N-Ar (Azoxy) NO->AZOXY + Ar-NHOH - H₂O NH2 Ar-NH₂ (Amine) NHOH->NH2 +2e⁻, 2H⁺ AZO Ar-N=N-Ar (Azo) AZOXY->AZO +2e⁻, 2H⁺

Caption: Nitro group reduction pathway showing the formation of common side products.

Mitigation Strategies:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) is generally very effective at complete reduction and is often the cleanest method.[7] Metal/acid systems like Fe/HCl are robust, cheap, and less prone to stopping at the hydroxylamine stage, making them excellent for scale-up.[4][8] Avoid reagents like LiAlH₄ for aromatic nitro reductions, as they are known to produce azo products.[5][7]

  • Ensure Sufficient Reducing Agent: Use an adequate catalyst loading or a sufficient molar excess of the metal/acid reagent to ensure enough reducing power is available to convert all intermediates to the final amine.[5]

  • Temperature Control: The condensation reactions that form azoxy compounds can be promoted by excessive heat.[5] Maintain good temperature control, especially during the initial phase of the reaction, which can be exothermic.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Safety is paramount. Key hazards include:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation catalysts like Raney Nickel and spent Pd/C can be pyrophoric (ignite spontaneously in air).[3] Always handle catalysts under a wet solvent blanket and use an inert atmosphere (Nitrogen or Argon) when setting up the reaction.

  • Exothermic Reactions: Both amidation and nitro reduction can be highly exothermic. The reduced surface-area-to-volume ratio at scale makes heat dissipation more challenging.[2] Use a reaction calorimeter to understand the thermal profile and ensure your cooling capacity is sufficient before scaling up.

  • Reagent Toxicity: Many coupling reagents, solvents, and reagents like thionyl chloride are toxic or corrosive.[2] Always consult the Safety Data Sheet (SDS) for all materials and wear appropriate Personal Protective Equipment (PPE).

Q2: Which step should I perform first: amidation or reduction?

A2: You can perform the synthesis in two different orders:

  • Nitration -> Amidation -> Reduction (as outlined above): This is often preferred. The electron-withdrawing nitro group can make the carboxylic acid slightly more reactive towards activation. The final reduction step is often clean.

  • Nitration -> Reduction -> Amidation: This route involves creating 3-amino-2-methylbenzoic acid first. While viable, the resulting aminobenzoic acid is amphoteric and can be less soluble. The free amino group might also interfere with some coupling reagents if not properly managed, potentially requiring a protection-deprotection sequence, which is less ideal for scale-up.

For process efficiency and simplicity, the "Amidation then Reduction" route is generally more straightforward.

Q3: What is the recommended method for purifying the final product, this compound, at scale?

A3: At scale, purification strategies should minimize the use of chromatography.

  • Crystallization: This is the most effective and economical method for large-scale purification. After the reaction workup (e.g., filtering off the catalyst and removing the solvent), perform a solvent screen to find a suitable system for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature and then either cool it or add an anti-solvent (e.g., heptane, water) to induce crystallization.

  • Acid-Base Extraction: The product contains a basic amino group. You can perform an aqueous workup by dissolving the crude material in an organic solvent and washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basifying the aqueous layer (e.g., with NaOH) will precipitate the pure amine, which can be filtered or extracted back into an organic solvent.

Experimental Protocols
Protocol 1: Amidation of 2-Methyl-3-nitrobenzoic Acid

This is a representative procedure and must be optimized for your specific scale and equipment.

  • To a suitable reactor under a nitrogen atmosphere, charge 2-methyl-3-nitrobenzoic acid (1.0 eq) and ethyl acetate (5-10 volumes).

  • Cool the mixture to 0-5 °C.

  • Add propylphosphonic anhydride (T3P) (50% solution in ethyl acetate, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete activation.

  • Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.2 eq) via an addition funnel, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Upon completion, carefully quench the reaction by adding water. Adjust the pH to >8 with a base (e.g., NaHCO₃ or NaOH solution).

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,2-dimethyl-3-nitrobenzamide, which can be used directly in the next step or purified.

Protocol 2: Catalytic Hydrogenation of N,2-Dimethyl-3-nitrobenzamide

Warning: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. A thorough safety review is required before execution.

  • To a hydrogenation-rated reactor, charge N,2-dimethyl-3-nitrobenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).

  • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol % loading, 50% wet with water) under a nitrogen blanket.

  • Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 50 psi) and begin vigorous stirring. The reaction is often exothermic; maintain the temperature at 25-40 °C with cooling if necessary.

  • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst cake to dry out. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization or as described in the FAQ section.

References
  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Pharmaceutical Technology. (2013).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
  • Watson, T. J., et al. (n.d.).
  • Gricore, I., et al. (n.d.).
  • ResearchGate. (2018).
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-N-(5-nitro-2-thiazolyl)benzamide.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-N-decylbenzamide.
  • BenchChem. (n.d.). 2-Amino-N,N-dimethyl-4-nitrobenzamide CAS 1369924-32-2.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Biosynth. (n.d.). 2-Amino-N,3-dimethylbenzamide | 870997-57-2.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide.
  • Williams, D. E., et al. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC NIH.
  • González-Saiz, C., et al. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • Pescarmona, P. P. (n.d.).
  • ChemicalBook. (n.d.). 3-NITRO-THIOBENZAMIDE synthesis.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • ResearchGate. (2016).
  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.
  • Sigma-Aldrich. (n.d.). 3-Amino-N,N-dimethylbenzamide 33322-60-0.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • European Patent Office. (2007).
  • Tay, W. J., et al. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC.
  • Chemsrc. (2025). 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2.

Sources

storage and handling recommendations for 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-N,2-dimethylbenzamide

A Note on Isomeric Data: Specific handling and reactivity data for the this compound isomer is limited in publicly available literature. The guidance, safety protocols, and troubleshooting advice provided herein are synthesized from established principles of benzamide chemistry and publicly available data for closely related isomers, including 2-amino-N,3-dimethylbenzamide (CAS 870997-57-2) and 3-amino-N,N-dimethylbenzamide (CAS 33322-60-0). Due to the shared functional groups (amino, N-alkyl amide, aromatic ring), these compounds are expected to exhibit similar safety, storage, and handling characteristics. Researchers should always perform a careful risk assessment before use.

Section 1: Storage & Handling Recommendations

Proper storage and handling are critical to ensure the stability, purity, and safety of this compound. Aromatic amines can be sensitive to light, air, and temperature, which can lead to degradation and impurity formation.

Quick Reference Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (4°C)[1]Prevents degradation from thermal stress. Cooler temperatures slow down potential side reactions.
Atmosphere Inert Atmosphere (Argon or Nitrogen)Minimizes oxidation of the amino group, which can cause discoloration (e.g., turning yellow or brown).
Light Keep in Dark Place / Amber VialProtects the compound from light-induced degradation.
Moisture Sealed in Dry Conditions / DesiccatorPrevents hydrolysis and protects the hygroscopic nature of the solid.
Container Tightly Closed Original Container[2]Prevents contamination and exposure to air and moisture.
Personal Protective Equipment (PPE) & Handling

As a matter of sound laboratory practice, comprehensive PPE should be worn at all times when handling this compound and related compounds.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2]

  • Body Protection: Use a lab coat. For larger quantities or when there is a risk of splashing, consider an impervious apron.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[2] If engineering controls are not sufficient, a NIOSH-approved particulate respirator may be necessary.

Handling Procedure:

  • Ensure all glassware is clean and dry.

  • Work in a well-ventilated fume hood.

  • Avoid creating dust when weighing or transferring the solid.

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

Section 2: Troubleshooting Guide for Experimental Use

This section addresses common problems encountered during the synthesis, purification, and use of substituted benzamides.

Q1: My reaction yield is lower than expected. What are the potential causes?

Answer: Low yields in reactions involving benzamide derivatives often stem from a few key issues related to starting material quality, reaction conditions, and workup procedures.

Potential Causes & Solutions:

  • Degradation of Starting Material: The amino group is susceptible to oxidation. If your compound has discolored, it may have degraded. Confirm purity via TLC or LC-MS before starting.

  • Moisture in the Reaction: Water can hydrolyze activating agents (e.g., acyl chlorides) or interfere with coupling reagents, leading to the formation of benzoic acid byproducts instead of the desired amide.[4]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).[4]

  • Incorrect Stoichiometry or Base: In amide coupling reactions, the choice and amount of base are critical. An insufficient amount of a non-nucleophilic base may fail to neutralize acid byproducts, stalling the reaction.[5]

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) is used. Add the base slowly to control the reaction.[5]

  • Product Loss During Workup: The product may be lost during aqueous extraction if the pH is not controlled, or during recrystallization if an excessive amount of solvent is used.[4][6]

    • Solution: Optimize the pH during extraction to ensure the product remains in the organic phase. For recrystallization, use a minimal amount of hot solvent.[7]

Low_Yield_Troubleshooting start Low Reaction Yield check_purity Check Starting Material Purity (TLC, LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purity_ok Purity OK? check_purity->purity_ok cond_moisture Anhydrous Conditions? check_conditions->cond_moisture workup_ph Optimized pH During Extraction? check_workup->workup_ph purity_ok->check_conditions Yes degraded Degraded/ Impure purity_ok->degraded No purify Purify or Use New Batch degraded->purify end_node Yield Optimized cond_stoich Correct Stoichiometry/Base? cond_moisture->cond_stoich Yes use_dry Use Anhydrous Solvents/Inert Atm. cond_moisture->use_dry No cond_stoich->check_workup Yes adjust_stoich Adjust Reagent Equivalents/Base cond_stoich->adjust_stoich No workup_recrys Minimal Solvent for Recrystallization? workup_ph->workup_recrys Yes adjust_ph Adjust pH to Keep Product Neutral workup_ph->adjust_ph No optimize_recrys Use Minimal Hot Solvent & Cool Slowly workup_recrys->optimize_recrys No

Sources

troubleshooting peak tailing in HPLC analysis of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-amino-N,2-dimethylbenzamide. As a substituted aromatic amine, this compound presents specific chromatographic challenges. This document provides in-depth, cause-and-effect troubleshooting strategies to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my analysis?

Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[1][2] An ideal peak should be symmetrical, or Gaussian. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results.[3][4]

Q2: My neutral compounds look fine, but this compound always tails. Why is this specific compound so problematic?

This compound is a basic compound due to its primary amine functional group. In reversed-phase HPLC, which commonly uses silica-based stationary phases, basic compounds are notoriously prone to tailing.[5] The primary cause is a secondary interaction mechanism where the positively charged (protonated) amine group interacts strongly with negatively charged, acidic silanol groups (Si-O⁻) that remain on the silica surface of the column packing.[6][7] This strong, non-hydrophobic interaction holds some analyte molecules back, causing them to elute later and form a "tail".[5]

Q3: I'm seeing significant peak tailing. What are the first three things I should check?

  • Mobile Phase pH: Ensure your mobile phase pH is sufficiently low, ideally between 2.5 and 3.0. This suppresses the ionization of silanol groups, which is a primary cause of tailing for basic compounds.[2][8][9]

  • Column Chemistry: Verify you are using a modern, high-purity, end-capped column. Older "Type A" silica columns have higher silanol activity and are more likely to cause tailing.[2][9] A base-deactivated or polar-embedded column is highly recommended.[10][11]

  • Differentiate Chemical vs. Physical Problems: Inject a neutral, non-polar compound (a "neutral marker" like uracil or toluene). If this marker peak is symmetrical while your analyte tails, the problem is chemical (analyte-column interaction). If the neutral marker also tails, the issue is likely physical, such as a column void or extra-column volume.[5]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will explore both chemical and physical root causes and their solutions.

Logical Troubleshooting Workflow

The first step in any troubleshooting process is to determine the nature of the problem. The following workflow helps distinguish between chemical and physical causes of peak tailing.

G start Peak Tailing Observed for This compound test Diagnostic Test: Inject Neutral Marker (e.g., Uracil) start->test chem_issue Chemical Problem: Analyte-Specific Interaction test->chem_issue  Neutral Marker Peak is Symmetrical   phys_issue Physical / Instrumental Problem: System-Wide Issue test->phys_issue  Neutral Marker Peak Tails   chem_solutions Proceed to 'Chemical Causes' Troubleshooting Section: • Adjust Mobile Phase pH • Optimize Buffer/Additives • Evaluate Column Choice chem_issue->chem_solutions phys_solutions Proceed to 'Physical Causes' Troubleshooting Section: • Check for Column Voids • Minimize Extra-Column Volume • Inspect for Blockages phys_issue->phys_solutions

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Part 1: Resolving Chemical Causes of Peak Tailing

Chemical issues are the most common reason for peak tailing with basic analytes like this compound. These problems stem from undesirable interactions between the analyte and the stationary phase.

The Primary Culprit: Secondary Silanol Interactions

Mechanism: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2][12] At mobile phase pH levels above approximately 3.5, these groups become deprotonated and carry a negative charge (Si-O⁻).[7][10] Your basic analyte, this compound, is protonated in typical acidic mobile phases, carrying a positive charge (R-NH₃⁺). The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong secondary retention mechanism, leading to significant peak tailing.[3][6]

G cluster_0 Silica Surface (Stationary Phase) silanol Ionized Silanol Group (Si-O⁻) c18 C18 Chain (Primary Hydrophobic Interaction) analyte Protonated Analyte (R-NH₃⁺) analyte->silanol Undesired Ionic Interaction (Causes Tailing) analyte->c18 Desired Hydrophobic Interaction

Caption: Mechanism of secondary silanol interaction with a basic analyte.

Solutions for Silanol Interactions:

This is the most powerful tool for improving the peak shape of basic compounds.

  • Protocol: Lower the mobile phase pH to a range of 2.5 - 3.0 . This is achieved by adding an acidifier like formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) to the aqueous portion of your mobile phase.

  • Causality: At this low pH, the concentration of hydrogen ions (H⁺) is high, forcing the equilibrium Si-O⁻ + H⁺ <=> Si-OH to the right. This protonates the silanol groups, neutralizing their negative charge and preventing the secondary ionic interaction with your analyte.[2][8][13] As a general rule, the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure a single ionic species exists.[14][15]

Using a simple acidifier like formic acid in water can sometimes result in low ionic strength, which can lead to peak distortion, especially at higher analyte concentrations.[13]

  • Protocol: Use a buffer system instead of just an acid. A common and effective choice for LC-MS compatibility is 10-20 mM ammonium formate or ammonium acetate , adjusted to the target pH with the corresponding acid (formic or acetic).

  • Causality: A buffer provides a stable pH across the column, preventing local pH shifts that can occur at the injector or column head.[10] The buffer ions also increase the ionic strength of the mobile phase. These ions can compete with the analyte for any remaining active sites on the stationary phase, effectively "shielding" the analyte from these interactions and improving peak shape.[8]

If mobile phase optimization is insufficient, the column itself is the next target. Modern columns are designed specifically to overcome the challenges of analyzing basic compounds.

  • Protocol:

    • Use High-Purity, End-Capped Columns: Select columns packed with modern, high-purity "Type B" silica, which has significantly lower metal contamination and fewer acidic silanol sites than older "Type A" silica.[2][13] Ensure the column is "end-capped," a process that chemically bonds a small silane (like trimethylsilyl) to many of the residual silanol groups, making them inert.[8][12]

    • Employ Advanced Column Chemistries: For particularly difficult basic compounds, consider columns with specialized surface chemistry:

      • Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain (e.g., C18). This polar group helps to shield the analyte from underlying silanol groups.[10][11]

      • Hybrid Particle Columns: These columns use packing material that is a hybrid of silica and organic polymer. This reduces the number of surface silanols, leading to better peak shape for bases and increased stability at higher pH.[2][12]

Parameter Recommendation for this compound Rationale
Column Type High-purity, end-capped C18 or C8; Polar-Embedded or Hybrid ParticleMinimizes surface silanol activity, reducing secondary retention.[2][8][10]
Mobile Phase pH 2.5 - 3.0Suppresses ionization of residual silanol groups, neutralizing them.[9][13]
Aqueous Modifier 10-20 mM Ammonium Formate or Acetate BufferProvides stable pH and increases ionic strength to mask silanol interactions.[8]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents. Acetonitrile often provides sharper peaks.

Table 1: Recommended starting conditions to mitigate chemical peak tailing.

Part 2: Resolving Physical & Instrumental Causes

If a neutral marker test indicates a physical problem, the issue lies within your HPLC system hardware or the physical state of the column.

Extra-Column Volume

Problem: The volume of the system tubing and components outside of the column (injector, tubing, detector flow cell) can cause the analyte band to spread before it even reaches the detector. This "extra-column dispersion" leads to broader and often tailing peaks.[10][16]

  • Solutions:

    • Tubing: Use tubing with a narrow internal diameter (ID), such as 0.12 mm (0.005 inches), especially between the column and the detector.

    • Connections: Keep tubing lengths as short as possible. Ensure all fittings are properly seated (e.g., using fingertight fittings) to eliminate any dead volume or gaps.[9]

Column Contamination and Voids

Problem: Over time, the column can become physically compromised.

  • Contamination: Particulates from unfiltered samples or mobile phase precipitation can clog the inlet frit, distorting the flow path and causing peak tailing.[1][16]

  • Column Void: The packed bed of the stationary phase can settle, creating a void or empty space at the column inlet. This causes the sample to spread unevenly as it enters the column, resulting in distorted or split peaks.[1][5]

  • Solutions:

    • Prevention: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter. Using a guard column is a cost-effective way to protect your analytical column from contamination.[10]

    • Remediation: If contamination is suspected, try back-flushing the column (disconnect it from the detector first) with a strong solvent. If a void is the issue, the column typically needs to be replaced.

Sample Overload

Problem: Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-ideal distribution of analyte molecules, often causing a right-skewed or tailing peak.[13][16]

  • Solutions:

    • Reduce Concentration: Dilute your sample.

    • Reduce Injection Volume: Decrease the volume of sample you inject onto the column.

    • Verify: Systematically reduce the injected mass until the peak shape and retention time become constant. This will confirm you are operating within the column's linear capacity.[16]

Experimental Protocols

Protocol 1: Neutral Marker Diagnostic Test

Objective: To determine if peak tailing is caused by chemical (analyte-specific) or physical (system-wide) issues.

Materials:

  • Your current HPLC system and mobile phase.

  • A solution of a neutral, unretained, or slightly retained marker (e.g., Uracil at 10 µg/mL in mobile phase).

Procedure:

  • Equilibrate the HPLC system with your current method's mobile phase until a stable baseline is achieved.

  • Inject the neutral marker solution using the same injection volume as your analyte.

  • Analyze the resulting chromatogram.

  • Interpretation:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak (Tailing Factor ≈ 1.0), the system's physical condition is likely good. The tailing of this compound is due to chemical interactions. Proceed with Part 1 of this guide.

    • Tailing or Broad Peak: If the neutral marker itself shows tailing, it indicates a physical problem with the system, such as extra-column volume or a column void.[5] Proceed with Part 2 of this guide.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chromatography Forum. (2008). Which column for basic analytes. Chromatography Forum. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • SCION Instruments. HPLC Column Selection Guide. SCION Instruments. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]

  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Advanced Researcher: 3-amino-N,2-dimethylbenzamide vs. 2-amino-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Physicochemical Properties, Synthesis, and Theoretical Performance of Two Isomeric Benzamides

In the landscape of pharmaceutical and materials science research, the subtle repositioning of functional groups on an aromatic scaffold can profoundly alter a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide provides a comprehensive comparison of two such isomers: 3-amino-N,2-dimethylbenzamide and 2-amino-N,3-dimethylbenzamide.

While extensive experimental data is available for 2-amino-N,3-dimethylbenzamide, a notable information gap exists in the scientific literature for its 3-amino counterpart. This guide will therefore present a detailed profile of the well-characterized 2-amino-N,3-dimethylbenzamide, alongside a theoretical and comparative discussion of the likely properties of this compound, grounded in fundamental principles of organic chemistry. This analysis aims to equip researchers with the necessary insights to make informed decisions in experimental design and compound selection.

I. Structural and Physicochemical Properties: A Tale of Two Isomers

The core distinction between these two molecules lies in the placement of the amino and methyl substituents on the benzamide core. This seemingly minor difference has significant implications for their electronic and steric profiles.

Caption: Chemical structures of this compound and 2-amino-N,3-dimethylbenzamide.

A summary of the available physicochemical data for 2-amino-N,3-dimethylbenzamide is presented below. Due to the lack of experimental data for this compound, a direct comparison is not currently possible.

Property2-amino-N,3-dimethylbenzamideThis compound
CAS Number 870997-57-2[1][2][3][4]Data not available
Molecular Formula C₉H₁₂N₂O[1][2][3]C₉H₁₂N₂O
Molecular Weight 164.20 g/mol [1][2][4]164.20 g/mol
Melting Point 115-117 °C[1]Data not available
Boiling Point 309.75 °C[1][2]Data not available
Appearance Pale yellow to white solid[1]Data not available
Solubility Data not availableData not available
pKa Data not availableData not available

II. Synthesis and Experimental Protocols

The synthesis of 2-amino-N,3-dimethylbenzamide has been reported in the literature, often as a key intermediate in the preparation of more complex molecules such as the insecticide chlorantraniliprole.[5] A common synthetic route involves the reaction of 3-methyl-isatoic anhydride with methylamine.

Experimental Protocol: Synthesis of 2-amino-N,3-dimethylbenzamide from 3-Methyl-Isatoic Anhydride

This protocol is adapted from established literature procedures.[6]

Materials:

  • 3-Methyl-isatoic anhydride

  • Aqueous methylamine (40% w/w)

  • Suitable solvent (e.g., acetonitrile, water)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-isatoic anhydride in a suitable solvent.

  • Amine Addition: Cool the solution in an ice bath and slowly add aqueous methylamine dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically worked up by extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-N,3-dimethylbenzamide.

G Start 3-Methyl-Isatoic Anhydride + Methylamine Reaction Ring Opening & Amidation Start->Reaction Acetonitrile or Water Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification End 2-amino-N,3-dimethylbenzamide Purification->End

Caption: General workflow for the synthesis of 2-amino-N,3-dimethylbenzamide.

III. Spectroscopic and Structural Characterization

The structure of 2-amino-N,3-dimethylbenzamide has been unequivocally confirmed by various spectroscopic methods and single-crystal X-ray diffraction.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine and amide protons. The coupling patterns of the aromatic protons would confirm the 1,2,3-substitution pattern.

  • ¹³C NMR: The carbon NMR would display nine unique carbon signals corresponding to the molecular structure.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, as well as the C=O stretch of the amide group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).

  • Crystal Structure: The crystal structure of 2-amino-N,3-dimethylbenzamide reveals a monoclinic crystal system. The amide group and the benzene ring are not coplanar, with a dihedral angle of 33.93 (7)°. The conformation is stabilized by an intramolecular N—H···O hydrogen bond.[6]

IV. Theoretical Comparison and Performance Insights

In the absence of experimental data for this compound, a theoretical comparison based on the principles of medicinal and physical organic chemistry can provide valuable insights into its potential properties and performance relative to the 2-amino isomer.

1. Electronic Effects and Basicity:

  • 2-amino-N,3-dimethylbenzamide: The amino group at the 2-position is ortho to the amide group. The electron-donating nature of the amino group increases the electron density of the aromatic ring. The ortho-methyl group provides a weak inductive electron-donating effect.

  • This compound: The amino group at the 3-position is meta to the amide group. Its electron-donating resonance effect will primarily influence the ortho and para positions, having a less direct electronic impact on the amide functionality compared to the 2-amino isomer. The methyl group at the 2-position will exert a steric influence on the adjacent amide group.

The basicity of the amino group is a critical parameter. In the 2-amino isomer, the proximity of the amide group could potentially lead to intramolecular hydrogen bonding, which would decrease the availability of the lone pair on the amino nitrogen and thus reduce its basicity compared to the 3-amino isomer.

2. Steric Hindrance and Reactivity:

  • 2-amino-N,3-dimethylbenzamide: The methyl group at the 3-position is ortho to the amino group, which could introduce some steric hindrance, potentially affecting the reactivity of the amine.

  • This compound: The methyl group at the 2-position is ortho to the amide functionality. This steric bulk could hinder the rotation of the amide bond and influence its conformation and interaction with biological targets. It may also impact the reactivity of the adjacent amide group in chemical transformations.

3. Hydrogen Bonding Potential and Solubility:

Both isomers possess a primary amino group and a secondary amide, making them capable of acting as both hydrogen bond donors and acceptors.

  • 2-amino-N,3-dimethylbenzamide: The potential for intramolecular hydrogen bonding between the 2-amino group and the amide oxygen could reduce the extent of intermolecular hydrogen bonding with solvent molecules, which might lead to lower water solubility compared to the 3-amino isomer.[6]

  • This compound: With the amino group at the 3-position, intramolecular hydrogen bonding with the amide is not possible. This would leave the amino and amide groups more available for intermolecular hydrogen bonding with water, potentially leading to higher aqueous solubility.

4. Predicted Biological Activity:

The biological activity of aminobenzamides is diverse and highly dependent on the substitution pattern. For instance, substituted 2-aminobenzamides have been investigated as antimicrobial agents. Without experimental data, any prediction of the biological activity of this compound would be speculative. However, the different steric and electronic profiles suggest that the two isomers would likely exhibit distinct biological activities and target affinities. The ortho-amino substitution in the 2-amino isomer is a common motif in various bioactive compounds, and its absence in the 3-amino isomer would likely lead to a different pharmacological profile.

V. Conclusion and Future Directions

This guide provides a detailed overview of 2-amino-N,3-dimethylbenzamide, a well-characterized compound with established synthetic routes and structural data. In contrast, a significant knowledge gap exists for its isomer, this compound.

The theoretical analysis presented here suggests that the positional differences of the amino and methyl groups will lead to tangible differences in the physicochemical properties and biological activities of these two isomers. The 3-amino isomer is predicted to have a more basic amino group and potentially higher aqueous solubility due to the absence of intramolecular hydrogen bonding.

For researchers in drug discovery and materials science, the synthesis and characterization of this compound represents an open area for investigation. Experimental determination of its properties would be invaluable for a direct comparison and could uncover novel biological activities or material properties. Future work should focus on developing a reliable synthetic protocol for this compound and conducting a thorough experimental evaluation of its physicochemical and biological characteristics.

VI. References

Please note that due to the lack of specific literature for this compound, the references primarily pertain to 2-amino-N,3-dimethylbenzamide and related compounds.

Sources

A Comparative Guide to the Biological Activity of 3-amino-N,2-dimethylbenzamide and its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth, objective comparison of the potential biological activities of 3-amino-N,2-dimethylbenzamide and its positional isomers. While direct comparative experimental data for this specific set of isomers is limited in the current scientific literature, this document synthesizes established structure-activity relationships (SAR) within the broader aminobenzamide class to provide a predictive framework for their potential therapeutic applications. By elucidating the likely impact of substituent positioning on biological targets, this guide aims to inform and direct future research and development efforts.

The aminobenzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The positioning of the amino and methyl groups on the benzamide core can significantly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide will explore these potential differences, supported by established experimental methodologies and an understanding of the underlying signaling pathways.

Predicted Biological Activities: A Comparative Overview

Based on the known biological activities of related aminobenzamide derivatives, we can extrapolate the likely therapeutic potential of this compound and its isomers. The primary areas of interest for this class of compounds are as Histone Deacetylase (HDAC) inhibitors for oncology applications, as anticonvulsants, and as antimicrobial agents.

Table 1: Predicted Biological Activity Profile of this compound and its Isomers
CompoundPredicted Primary ActivityPredicted PotencyRationale based on Structure-Activity Relationships
This compound Anticonvulsant, HDAC inhibitorModerateThe 3-amino substitution has been associated with anticonvulsant properties in related benzanilides. The N,2-dimethyl substitutions may influence solubility and target engagement.
2-amino-N,3-dimethylbenzamide HDAC inhibitor Potentially High The 2-amino group is a key zinc-binding motif in many benzamide HDAC inhibitors, suggesting strong potential for this isomer.[1][2]
4-amino-N,2-dimethylbenzamide Antimicrobial, otherModerate to Low4-aminobenzamide derivatives have shown antimicrobial properties. Its potential as an HDAC inhibitor is likely lower due to the position of the amino group.
5-amino-N,2-dimethylbenzamide Anticonvulsant, otherModerateThe meta-amino substitution pattern is similar to the 3-amino isomer, suggesting potential for similar neurological activity.

In-Depth Analysis of Potential Biological Activities

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide moiety is a well-established pharmacophore that acts as a zinc-binding group in the active site of HDAC enzymes.[3] This interaction is critical for the inhibition of these enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[3]

Structure-Activity Relationship Insights:

  • The 2-Amino Group is Key: Studies on various benzamide derivatives consistently highlight the importance of an amino group at the ortho (2-position) for potent HDAC inhibitory activity.[1][2] This group is believed to chelate the zinc ion within the HDAC active site.

  • Substitutions on the Aromatic Ring and Amide Nitrogen: Modifications to other parts of the molecule can fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Based on these principles, 2-amino-N,3-dimethylbenzamide is the most promising isomer for potent HDAC inhibition. The presence of the 2-amino group fulfills the primary requirement for zinc binding. The N-methyl and 3-methyl groups would then modulate the compound's physical properties and its fit within the enzyme's binding pocket. In contrast, isomers with the amino group at the 3-, 4-, or 5-positions are less likely to be potent HDAC inhibitors.

Signaling Pathway of HDAC Inhibition:

HDAC inhibitors exert their anticancer effects by inducing the accumulation of acetylated histones, leading to a more open chromatin structure. This, in turn, alters the transcription of various genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., p53).[4] The inhibition of HDACs can also impact other signaling pathways implicated in cancer, such as mTOR, ROS, and NF-κB.[5][6]

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-amino-N,3-dimethylbenzamide (Predicted HDACi) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 p53 p53 Acetylation & Activation Gene_Expression->p53 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Predicted HDAC inhibition pathway by 2-amino-N,3-dimethylbenzamide.

Anticonvulsant Activity

Research into 2- and 3-aminobenzanilides has revealed their potential as anticonvulsant agents.[3] This suggests that isomers of this compound, particularly those with a 3-amino or 5-amino substitution, may exhibit activity in preclinical models of epilepsy. The mechanism of action for this class of compounds is often associated with the modulation of ion channels or neurotransmitter systems.

Antimicrobial Activity

Certain aminobenzamide derivatives have demonstrated antimicrobial properties. While the specific structure-activity relationships for antimicrobial action are less defined than for HDAC inhibition, it is plausible that some isomers, such as 4-amino-N,2-dimethylbenzamide , could exhibit activity against various bacterial or fungal strains.

Experimental Methodologies for Biological Evaluation

To empirically validate the predicted biological activities of this compound and its isomers, the following established experimental protocols are recommended.

In Vitro HDAC Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2) and a fluorogenic HDAC substrate (e.g., Fluor-de-Lys™) in the appropriate assay buffer.[7]

  • Assay Procedure:

    • In a 96-well microplate, add the HDAC enzyme to each well.

    • Add serial dilutions of the test compound or a reference inhibitor (e.g., Trichostatin A).

    • Incubate for a defined period at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a developer solution (e.g., containing trypsin).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solution (DMSO) Add_Compound Add Serial Dilutions of Test Compound Compound_Prep->Add_Compound Enzyme_Prep Prepare Recombinant HDAC Enzyme Solution Add_Enzyme Add HDAC Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Add Fluorogenic Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Incubate_1 Incubate at 37°C Add_Compound->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for in vitro HDAC activity assay.

Anticonvulsant Activity Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying potential anticonvulsant drugs.[9][10]

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[9][10] Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can protect against generalized non-convulsive seizures.[9][10]

General Procedure:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally or orally.

  • Seizure Induction:

    • MES: Apply a brief electrical stimulus through corneal or ear electrodes.

    • scPTZ: Administer a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation: Observe the animals for the presence or absence of characteristic seizure endpoints (e.g., tonic hindlimb extension in the MES test, clonic seizures in the scPTZ test).

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the seizure endpoint (ED50).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11][12]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion

While direct experimental evidence is needed for a definitive comparison, the principles of structure-activity relationships provide a strong foundation for predicting the biological activities of this compound and its isomers. The 2-amino isomer stands out as a promising candidate for HDAC inhibition, warranting further investigation for its potential in oncology. The 3- and 5-amino isomers show potential as anticonvulsant agents, while the 4-amino isomer may possess antimicrobial properties. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. This comparative analysis serves as a valuable resource for guiding the rational design and development of novel therapeutic agents based on the versatile aminobenzamide scaffold.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available from: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. Available from: [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications. Available from: [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available from: [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. National Institutes of Health. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available from: [Link]

  • Histone Deacetylase Pathway. Creative Diagnostics. Available from: [Link]

  • Known signaling pathways involved in histone deacetylase... ResearchGate. Available from: [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. SlideShare. Available from: [Link]

  • Known mechanisms and signaling pathways involved in histone deacetylase... ResearchGate. Available from: [Link]

  • Schematic diagram of a HDAC inhibitor and its active functionality. ResearchGate. Available from: [Link]

  • HDAC activity inhibition decreases components of signaling pathways... ResearchGate. Available from: [Link]

  • Anticonvulsant effect of drugs by MES and PTZ method. SlideShare. Available from: [Link]

  • Benzamide inhibitors of HDAC 1 and 2. ResearchGate. Available from: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Institutes of Health. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available from: [Link]

  • Innovative and rapid antimicrobial susceptibility testing systems. University of Groningen. Available from: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available from: [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
  • 2-Amino-N,3-dimethyl-benzamide. ResearchGate. Available from: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Preparing method of N, N-dimethylbenzamide. Google Patents.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's identity and purity. This guide offers an in-depth spectroscopic comparison of 3-amino-N,2-dimethylbenzamide and a curated selection of structurally related benzamides. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for interpreting the spectral features of this important class of molecules.

Introduction

Benzamides are a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The subtle interplay of substituents on the aromatic ring and the amide functionality can dramatically influence a molecule's biological activity. This compound, with its array of functional groups, presents an interesting case study for spectroscopic analysis. To understand the contribution of each structural component to the overall spectral signature, we will compare it against benzamide, N-methylbenzamide, N,2-dimethylbenzamide, and 3-aminobenzamide. This comparative approach allows for a deeper understanding of how amino and methyl substitutions impact the spectroscopic properties.

Molecular Structures for Comparison

To visually guide our discussion, the chemical structures of the benzamides under investigation are presented below.

G cluster_0 This compound cluster_1 Benzamide cluster_2 N-methylbenzamide cluster_3 N,2-dimethylbenzamide cluster_4 3-aminobenzamide a a b b c c d d e e

Figure 1: Chemical structures of the compared benzamides.

Experimental Protocols

The following protocols outline the standardized methods for acquiring the spectroscopic data presented in this guide. Adherence to these procedures ensures data reproducibility and reliability.

Sample Preparation for Spectroscopic Analysis

A consistent sample preparation protocol is crucial for obtaining high-quality and comparable spectroscopic data.

G start Start: Obtain Pure Benzamide Sample dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) for NMR analysis. start->dissolve NMR kbr For solid-state IR, mix ~1 mg of sample with ~100 mg of dry KBr and press into a thin pellet. start->kbr IR (KBr) atr Alternatively for IR, place a small amount of solid sample directly on the ATR crystal. start->atr IR (ATR) ms_prep For MS, dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). start->ms_prep MS end Proceed to Spectroscopic Analysis dissolve->end kbr->end atr->end ms_prep->end

Figure 2: Standardized workflow for sample preparation.

Spectroscopic Instrumentation and Parameters
  • Infrared (IR) Spectroscopy:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

    • Method: KBr pellet or Attenuated Total Reflectance (ATR)

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR: Standard 1D proton experiment.

    • ¹³C NMR: Proton-decoupled 1D carbon experiment.

  • Mass Spectrometry (MS):

    • Instrument: Mass spectrometer with Electron Ionization (EI) source.

    • Ionization Energy: 70 eV

Spectroscopic Data Comparison

The following sections detail the IR, NMR, and MS data for this compound and the selected related benzamides. The data is presented in comparative tables to facilitate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for the compared benzamides are summarized below.

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound ~1635~3450, ~3350 (NH₂)~1300~3050
Benzamide ~1656~3366, ~3170 (NH₂)~1400~3060
N-methylbenzamide ~1641~3301 (N-H)~1542 (Amide II)~3060
N,2-dimethylbenzamide ~1630-~1400~3060
3-aminobenzamide ~1650~3460, ~3360 (NH₂)~1390~3050

Analysis of IR Spectra:

The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectra of amides. In benzamide, it appears around 1656 cm⁻¹. The introduction of an N-methyl group in N-methylbenzamide and N,2-dimethylbenzamide leads to a slight decrease in this frequency, which can be attributed to the electron-donating effect of the methyl group. The presence of the amino group at the 3-position in 3-aminobenzamide and this compound also influences the C=O stretch due to electronic effects transmitted through the aromatic ring.

The N-H stretching region is highly informative. Primary amides like benzamide and 3-aminobenzamide exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations of the -NH₂ group.[1][2] Secondary amides, such as N-methylbenzamide, show a single N-H stretch. Tertiary amides, like N,2-dimethylbenzamide, lack an N-H bond and therefore do not show any absorption in this region. This compound displays the characteristic two N-H stretching bands of the primary aromatic amine group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.

CompoundAromatic Protons (ppm)N-H Protons (ppm)Methyl Protons (ppm)
This compound 6.5-7.2~5.5 (NH₂), ~8.0 (NH)~2.2 (Ar-CH₃), ~2.9 (N-CH₃)
Benzamide 7.4-7.8~7.9, ~8.1 (NH₂)-
N-methylbenzamide 7.4-7.8~8.3 (NH)~3.0 (d, N-CH₃)
N,2-dimethylbenzamide 7.1-7.4-~2.4 (Ar-CH₃), ~2.9 (N-CH₃)
3-aminobenzamide 6.7-7.3~5.3 (NH₂), ~7.8, ~8.0 (CONH₂)-

Analysis of ¹H NMR Spectra:

The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The electron-donating amino group in 3-aminobenzamide and this compound causes an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to the amino group. Conversely, the electron-withdrawing amide group deshields the aromatic protons, shifting them downfield.

The N-H proton signals can vary in their chemical shift and appearance. In primary amides, the two N-H protons can sometimes be observed as separate broad signals. In secondary amides, the N-H proton often appears as a broad singlet or a multiplet if coupled to adjacent protons. The N-methyl protons in N-methylbenzamide typically appear as a doublet due to coupling with the N-H proton, while in the N,2-dimethyl derivatives, the N-methyl protons are singlets. The aromatic methyl group in N,2-dimethylbenzamide and this compound appears as a singlet in the upfield region of the aromatic spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
This compound ~171115-150~18 (Ar-CH₃), ~26 (N-CH₃)
Benzamide ~169.9127.5-132.8-
N,N-Dimethylbenzamide ~171.8127.0-136.3~35, ~38
N,2-dimethylbenzamide ~172125-138~19 (Ar-CH₃), ~35 (N-CH₃)
3-aminobenzamide ~169114-148-

Analysis of ¹³C NMR Spectra:

The carbonyl carbon signal in benzamides is typically found in the downfield region of the spectrum, around 165-180 ppm.[3] The electronic environment significantly affects its chemical shift. The presence of electron-donating groups on the aromatic ring, such as the amino group, can cause a slight upfield shift of the carbonyl carbon signal.

The chemical shifts of the aromatic carbons are also sensitive to substituent effects. The carbon atom attached to the electron-donating amino group (ipso-carbon) experiences a significant upfield shift, while the carbons ortho and para to the amino group are also shielded. The methyl carbon signals appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164147, 119, 92, 77
Benzamide 121105, 77
N-methylbenzamide 135105, 77
N,2-dimethylbenzamide 149134, 105, 91, 77
3-aminobenzamide 136120, 92, 77

Analysis of Mass Spectra:

The molecular ion peak (M⁺) is typically observed in the mass spectra of benzamides. A common fragmentation pathway for aromatic amides is the cleavage of the C-N bond to form a stable benzoyl cation.[4][5] For benzamide, this results in a prominent peak at m/z 105. This benzoyl cation can then lose a molecule of carbon monoxide to form a phenyl cation at m/z 77.

In N-substituted benzamides, cleavage of the N-alkyl bond can also occur. For N-methylbenzamide, the loss of the methyl group is not a major fragmentation pathway; the formation of the benzoyl cation remains dominant. In 3-amino substituted benzamides, fragmentation can also involve the amino group. For instance, in 3-aminobenzamide, a fragment corresponding to the loss of ammonia from the molecular ion may be observed. The fragmentation of this compound will likely involve a combination of these pathways, including loss of the N-methyl group, cleavage to form a substituted benzoyl cation, and fragmentation involving the amino group.

Conclusion

This guide has provided a comparative analysis of the spectroscopic properties of this compound and its structurally related analogs. By systematically examining the IR, ¹H NMR, ¹³C NMR, and MS data, we have elucidated the influence of amino and methyl substituents on the key spectral features. This information serves as a valuable resource for the identification, characterization, and purity assessment of this important class of compounds in a research and development setting. A thorough understanding of these spectroscopic principles is essential for advancing the discovery and development of new benzamide-based therapeutics.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega. [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. Journal of Thermal Analysis and Calorimetry. [Link]

  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine-Benzamide Molecules. Tikrit Journal of Pure Science. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • N,N-Dimethylbenzamide. PubChem. [Link]

  • Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society. [Link]

  • AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac. [Link]

  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • 3-Amino-N,N-dimethylbenzamide. PubChem. [Link]

  • 3-Amino-N-methylbenzamide. PubChem. [Link]

  • 2-amino-N,3-dimethylbenzamide. PubChem. [Link]

  • 2-Amino-N,3-dimethylbenzamide. National Institutes of Health. [Link]

  • m-Amino-N,N-dimethylbenzamide. NIST WebBook. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Aminobenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The subtle art of medicinal chemistry often hinges on the profound impact of minor structural modifications. A prime exemplar of this principle is the aminobenzamide scaffold, where the simple repositioning of an amino group around a central benzamide core gives rise to a trio of isomers with strikingly divergent biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of ortho-, meta-, and para-aminobenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative potencies, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for harnessing the therapeutic potential of these versatile molecules.

The Aminobenzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamides are a cornerstone of modern pharmacopeia, and the introduction of an amino substituent unlocks a vast chemical space with diverse therapeutic applications. The constitutional isomerism of the amino group—at the 2- (ortho), 3- (meta), or 4- (para) position—is not a trivial alteration. This positional variance dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, fundamentally influencing its interaction with biological targets. A thorough understanding of the SAR of these isomers is therefore indispensable for the rational design of novel and selective therapeutic agents.

Comparative Biological Activity: A Tale of Three Isomers

The most extensively characterized and clinically relevant biological activity of aminobenzamide isomers is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are central to DNA repair pathways, and their inhibition has emerged as a validated and powerful strategy in oncology. The position of the amino group on the benzamide ring is the primary determinant of PARP inhibitory potency.

PARP Inhibition: A Positional Paradigm

The differential effects of the aminobenzamide isomers on PARP activity serve as a classic case study in SAR.

  • meta-Aminobenzamide (3-Aminobenzamide): This isomer is a well-established and potent inhibitor of PARP enzymes.[1][2][3] Its mode of action is competitive inhibition, where it mimics the nicotinamide moiety of the PARP substrate, NAD+, binding to the enzyme's active site and preventing the synthesis of poly(ADP-ribose) chains.[2] This blockade of DNA repair is particularly effective in cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

  • para-Aminobenzamide (4-Aminobenzamide): In stark contrast to its meta counterpart, 4-aminobenzamide is a significantly weaker inhibitor of PARP.[4] This dramatic loss of potency underscores the precise geometric and electronic requirements of the PARP active site.

  • ortho-Aminobenzamide (2-Aminobenzamide): The ortho isomer is generally considered to be inactive as a PARP inhibitor. This is often attributed to the formation of an intramolecular hydrogen bond between the amino group and the amide carbonyl, which locks the molecule in a conformation that is unfavorable for binding to the PARP catalytic domain.

Table 1: Comparative PARP-1 Inhibitory Potency of Aminobenzamide Isomers

IsomerAmino Group PositionReported PARP IC50Relative PotencyKey SAR Insight
meta-Aminobenzamide3-~30 µMModerateThe meta position allows the amino group to mimic the hydrogen bonding interactions of the nicotinamide ribose of NAD+.
para-Aminobenzamide4->1000 µMVery WeakThe distal positioning of the amino group prevents optimal interaction with key residues in the PARP active site.
ortho-Aminobenzamide2-InactiveInactiveIntramolecular hydrogen bonding likely restricts the molecule to a non-binding conformation.
Note: IC50 values can vary between studies due to different assay conditions. The values presented are representative for comparative purposes.
Beyond PARP Inhibition: A Broader Biological Spectrum

While PARP inhibition is the most prominent activity, the aminobenzamide isomers and their derivatives have been investigated for a range of other biological effects, highlighting the versatility of this scaffold.

  • Antimicrobial and Antifungal Activity: Derivatives of ortho- and para-aminobenzamide have shown promise as antimicrobial and antifungal agents.[5][6][7][8][9][10][11][12] For instance, certain 2-aminobenzamide derivatives have demonstrated potent activity against various bacterial and fungal strains, in some cases exceeding the efficacy of standard antifungal drugs like Clotrimazole.[6][8][12] Similarly, derivatives of 4-aminobenzamide have been explored for their antimicrobial properties.[7][9][11]

  • Other Enzymatic and Cellular Activities: 3-Aminobenzamide has been shown to have effects beyond PARP inhibition, including the stimulation of angiogenesis at low concentrations and a role in attenuating renal ischemia/reperfusion injury.[13][14]

Mechanistic Insights: The "Why" Behind the Activity

The dramatic differences in the biological activities of the aminobenzamide isomers can be rationalized by examining their molecular interactions with their biological targets.

Molecular Basis of PARP Inhibition

The differential PARP inhibition by the aminobenzamide isomers is a direct consequence of their fit within the nicotinamide-binding pocket of the enzyme.

G Comparative Binding of Aminobenzamide Isomers to PARP-1 Active Site cluster_meta meta-Aminobenzamide (Active) cluster_para para-Aminobenzamide (Weakly Active) cluster_ortho ortho-Aminobenzamide (Inactive) meta 3-Aminobenzamide meta_pocket PARP-1 Nicotinamide Pocket meta->meta_pocket Good Fit (Mimics NAD+) para 4-Aminobenzamide para_pocket PARP-1 Nicotinamide Pocket para->para_pocket Poor Fit ortho 2-Aminobenzamide ortho_pocket PARP-1 Nicotinamide Pocket ortho->ortho_pocket No Fit (Intramolecular H-bond)

Figure 1: A simplified representation of the differential binding of aminobenzamide isomers to the PARP-1 active site.

Molecular modeling studies suggest that the meta position of the amino group in 3-aminobenzamide allows it to form key hydrogen bonds with amino acid residues in the PARP active site, effectively mimicking the interactions of the natural substrate NAD+. In contrast, the para and ortho positions lead to steric clashes or unfavorable conformations, preventing effective binding and inhibition.

Experimental Validation: A Step-by-Step Protocol for PARP Inhibition Assay

To quantitatively assess and compare the PARP inhibitory potential of the aminobenzamide isomers, a robust and reproducible experimental assay is essential. The following is a detailed protocol for a colorimetric PARP inhibition assay.

Experimental Protocol: Colorimetric PARP Inhibition Assay

  • Plate Preparation:

    • Coat a 96-well ELISA plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Histone H1 serves as the substrate for poly(ADP-ribosyl)ation by PARP.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block the remaining protein-binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • PARP Reaction:

    • Prepare a reaction mixture containing PARP buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 0.1 mM DTT), activated DNA (e.g., salmon sperm DNA), and biotinylated NAD+.

    • Add the test compounds (ortho-, meta-, and para-aminobenzamide) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add recombinant PARP-1 enzyme to each well to initiate the reaction.

    • Incubate the plate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 2N H₂SO₄. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no PARP enzyme) from all other readings.

    • Calculate the percentage of PARP inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Workflow for Colorimetric PARP Inhibition Assay cluster_prep Plate Preparation cluster_reaction PARP Reaction cluster_detection Detection p1 Coat with Histone H1 p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 r1 Add Reaction Mix (Biotin-NAD+, DNA) p4->r1 r2 Add Test Compounds r1->r2 r3 Add PARP-1 Enzyme r2->r3 r4 Incubate r3->r4 d1 Wash r4->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Figure 2: A step-by-step workflow for a typical colorimetric PARP inhibition assay.

Conclusion: From Isomers to Optimized Inhibitors

The aminobenzamide isomers offer a compelling illustration of how subtle changes in molecular architecture can translate into profound differences in biological function. The superior PARP inhibitory activity of 3-aminobenzamide compared to its ortho and para counterparts provides a clear SAR roadmap for the design of more potent and selective inhibitors. While the parent isomers have served as invaluable research tools, the insights gleaned from their comparative analysis have paved the way for the development of next-generation PARP inhibitors with improved pharmacological properties.

Future research should continue to explore the full therapeutic potential of the aminobenzamide scaffold, including its underexplored activities beyond PARP inhibition. A deeper understanding of the off-target effects and the development of isoform-selective PARP inhibitors remain key challenges and opportunities in the field. By integrating the principles of medicinal chemistry with robust biological evaluation, the scientific community can continue to unlock the therapeutic promise held within this deceptively simple chemical framework.

References

  • Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5129. [Link]

  • Bowman, K. J., et al. (2001). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. British Journal of Pharmacology, 134(4), 815-822. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

  • Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 949392. [Link]

  • Chevanne, M., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vascular Cell, 3(1), 12. [Link]

  • Cuzzocrea, S., et al. (2001). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. British journal of pharmacology, 134(4), 815–822. [Link]

  • Al-Omar, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5129. [Link]

  • Sathiya, S., et al. (2019). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

  • Hansen, T., et al. (2016). Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. Bioorganic & medicinal chemistry, 24(22), 5884–5894. [Link]

  • Cascioferro, S., et al. (2003). Antifungal activity of Ag(I) and Zn(II) complexes of aminobenzolamide (5-sulfanilylamido-1,3,4-thiadiazole-2-sulfonamide) derivatives. Bioorganic & medicinal chemistry, 11(23), 4883–4889. [Link]

  • Al-Omary, F. A. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

Sources

A Head-to-Head Comparison of 3-Aminobenzamide and Next-Generation PARP Inhibitors in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in the cellular response to DNA damage.[1] By synthesizing poly(ADP-ribose) (PAR) chains at sites of DNA breaks, they recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1] This central role in DNA repair has made PARP enzymes, particularly PARP1 and PARP2, a prime target for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like those harboring BRCA1/2 mutations.[2] The inhibition of PARP in such cancer cells leads to a synthetic lethality, making PARP inhibitors a powerful class of anti-cancer agents.[2]

This guide provides an in-depth in vitro comparison of the first-generation PARP inhibitor, 3-aminobenzamide, with three clinically approved, next-generation inhibitors: Olaparib, Veliparib, and Talazoparib. While the initial topic of interest was "3-amino-N,2-dimethylbenzamide," a thorough review of the scientific literature suggests this is a less common derivative with limited public data on PARP inhibitory activity. Therefore, this guide will focus on the well-characterized and structurally similar parent compound, 3-aminobenzamide (3-AB), a foundational molecule in the development of PARP inhibitors.[3]

We will delve into the mechanistic nuances of these inhibitors, present a comprehensive summary of their comparative potency through in vitro IC50 data, and provide detailed, field-proven protocols for the key assays used to evaluate their efficacy. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies to effectively evaluate and compare PARP inhibitors in a laboratory setting.

The Evolution of PARP Inhibitors: From Broad-Spectrum to High Potency

The journey of PARP inhibitors from discovery to clinical application reflects a significant advancement in targeted cancer therapy.

  • 3-Aminobenzamide (3-AB): As a pioneering PARP inhibitor, 3-AB acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[3] By occupying the NAD+ binding pocket, it prevents the synthesis of PAR chains, thereby disrupting the DNA repair process.[3] While instrumental in early research to understand the biological functions of PARP, its relatively low potency and lack of selectivity have limited its clinical utility.[3]

  • Olaparib, Veliparib, and Talazoparib: These second and third-generation inhibitors represent a significant leap forward in terms of potency and, in some cases, selectivity. They also function by competing with NAD+ but exhibit much higher affinity for the PARP active site.[4] A key differentiator for many of these newer inhibitors is their ability to "trap" PARP enzymes on DNA.[4] This trapping mechanism, where the inhibitor stabilizes the PARP-DNA complex, is thought to be a major contributor to their cytotoxicity, as these complexes can obstruct DNA replication and lead to the formation of lethal double-strand breaks.[4]

Comparative In Vitro Potency: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported in vitro IC50 values for 3-aminobenzamide and the selected next-generation PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the cell line used in cellular assays.

InhibitorTargetEnzymatic IC50 / KiCellular IC50Reference(s)
3-Aminobenzamide Pan-PARP~30 µM (IC50) / 1.8 µM (Ki)<50 nM (in CHO cells)[3][5]
Olaparib PARP1/2PARP1: ~1-5 nM, PARP2: ~1-2 nMVaries by cell line (nM to low µM range)[6][7][8]
Veliparib PARP1/2PARP1: ~5.2 nM (Ki), PARP2: ~2.9 nM (Ki)Varies by cell line (µM range)[9][10]
Talazoparib PARP1/2PARP1: ~0.57 nM (IC50)Varies by cell line (sub-nM to low nM range)[11][12]

Visualizing the PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and how PARP inhibitors disrupt this process.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_SSB PARP1 binds to SSB DNA_SSB->PARP1_SSB detected by PARP1_activation PARP1 Activation PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR_synthesis NAD+ -> PAR PARP1_inhibited PARP1 Catalytic Inhibition PARP1_SSB->PARP1_activation DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->DDR_recruitment BER Base Excision Repair (BER) DDR_recruitment->BER DNA_repaired DNA Repaired BER->DNA_repaired PARPi PARP Inhibitor (e.g., 3-Aminobenzamide, Olaparib) PARPi->PARP1_inhibited competes with NAD+ PARP_trapping PARP Trapping on DNA PARPi->PARP_trapping (especially newer inhibitors) BER_blocked BER Pathway Blocked PARP1_inhibited->BER_blocked SSB_to_DSB SSBs convert to Double-Strand Breaks (DSBs) during replication PARP_trapping->SSB_to_DSB BER_blocked->SSB_to_DSB Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) SSB_to_DSB->Cell_death Enzymatic_Assay_Workflow Start Start Plate_coating Coat 96-well plate with histone proteins Start->Plate_coating Inhibitor_addition Add serial dilutions of PARP inhibitor Plate_coating->Inhibitor_addition Enzyme_addition Add PARP1 enzyme and activated DNA Inhibitor_addition->Enzyme_addition Reaction_initiation Initiate reaction with biotinylated NAD+ Enzyme_addition->Reaction_initiation Incubation Incubate to allow PARylation Reaction_initiation->Incubation Detection Add Streptavidin-HRP and chemiluminescent substrate Incubation->Detection Measurement Measure luminescence Detection->Measurement End End Measurement->End

Caption: Workflow for a chemiluminescent PARP1 enzymatic assay.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Assay Setup:

    • Prepare serial dilutions of the PARP inhibitors (3-aminobenzamide, Olaparib, Veliparib, Talazoparib) in PARP assay buffer.

    • Add the diluted inhibitors to the appropriate wells of the histone-coated plate. Include a vehicle control (e.g., DMSO).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing purified PARP1 enzyme and activated DNA.

    • Add the reaction mixture to each well.

    • Initiate the PARP reaction by adding biotinylated NAD+ to each well. [13]

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a chemiluminescent HRP substrate to each well. [14]

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the PARP inhibitory activity.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP activity within a cellular context by measuring the levels of PARylation following DNA damage.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line of interest) in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the PARP inhibitors for 1-2 hours. [15]Include a vehicle control.

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) for a short period (e.g., 10-15 minutes). [15]This will activate PARP.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot. [1]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for PAR.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.

Selectivity and Off-Target Effects: A Broader Perspective

While potency against PARP1 and PARP2 is a primary consideration, the selectivity of an inhibitor across the entire PARP family and its potential off-target effects are crucial for its therapeutic window and side-effect profile.

  • Selectivity: Newer PARP inhibitors exhibit varying degrees of selectivity. For instance, some studies suggest that Veliparib and Niraparib are more selective for PARP1 and PARP2, while Olaparib and Rucaparib may inhibit other PARP family members to a lesser extent. Talazoparib is a highly potent PARP1/2 inhibitor. [11]3-aminobenzamide is generally considered a pan-PARP inhibitor with lower potency. [3]

  • Off-Target Effects: It is also important to consider potential off-target activities. For example, in vitro studies have shown that Olaparib can inhibit certain cytochrome P450 (CYP) enzymes at high concentrations, which could have implications for drug-drug interactions. [16]Some research has also identified novel off-targets for inhibitors like Rucaparib and Niraparib. [16]

Conclusion

The in vitro comparison of 3-aminobenzamide with next-generation PARP inhibitors like Olaparib, Veliparib, and Talazoparib highlights the remarkable progress in the development of this class of targeted therapies. While 3-aminobenzamide remains a valuable tool for basic research, the superior potency and, in many cases, the PARP-trapping ability of the newer compounds have established them as mainstays in the clinical setting.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and head-to-head comparison of PARP inhibitors. A thorough in vitro characterization, encompassing both enzymatic and cell-based assays, is fundamental to understanding the mechanism of action, potency, and potential liabilities of novel PARP-targeting compounds, ultimately guiding the selection and development of more effective and safer cancer therapeutics.

References

  • Konecny GE, Kristeleit RS. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Front Oncol. 2020;10:487.
  • 3-Aminobenzamide. BioHippo. Available from: [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available from: [Link]

  • Murai J, Huang SY, Das BB, et al. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Res. 2012;72(21):5588-5599.
  • Enzolution PARP1 Assay System. BellBrook Labs. Available from: [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Available from: [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. Available from: [Link]

  • Rudolph J, Jung K, Luger K. Inhibitors of PARP: Number crunching and structure gazing. Proc Natl Acad Sci U S A. 2022;119(11):e2120618119.
  • PARP - Assay-Protocol. Available from: [Link]

  • Liu X, Han L, Wang D, et al. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. J Cell Mol Med. 2020;24(1):859-869.
  • Thorsell AG, Ekblad T, Karlberg T, et al. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Elife. 2017;6:e21574.
  • PARP assay for inhibitors. BMG LABTECH. Available from: [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. National Institutes of Health. Available from: [Link]

  • PARP1 Chemiluminescent Assay Kit. West Bioscience. Available from: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available from: [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. Available from: [Link]

  • Biegala L, Gajek A, Marczak A, Rogalska A. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. Int J Mol Sci. 2022;23(19):11228.
  • Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv. Available from: [Link]

  • Muthaiah VP, Michael J, Inden M, et al.
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Available from: [Link]

  • Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... ResearchGate. Available from: [Link]

  • Langelier MF, Riccio AA, Pascal JM. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. J Med Chem. 2018;61(4):1673-1686.
  • 3-Amino-N,N-dimethylbenzamide. PubChem. Available from: [Link]

  • 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2. Chemsrc. Available from: [Link]

  • Martin SA, McCabe N, Mullarkey M, et al. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Kidney Int. 2004;66(5):1844-1851.
  • Gualdoni S, Chiarugi A. Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. J Cell Physiol. 2012;227(2):836-844.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the successful synthesis of 3-amino-N,2-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry.[1][2] We will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.

Introduction: The Imperative of Structural Integrity

This compound belongs to the broader class of benzamides, compounds of significant interest in pharmaceutical development.[1][2] The precise arrangement of the amino, methyl, and N-methylamide groups on the benzene ring is critical to its chemical properties and biological activity. A common synthetic route might involve the amidation of 3-amino-2-methylbenzoic acid.[3][4] However, the possibility of starting with an incorrect regioisomer of the benzoic acid, such as 2-amino-3-methylbenzoic acid, could lead to the formation of the isomeric impurity, 2-amino-N,3-dimethylbenzamide. This guide will therefore focus on distinguishing the target molecule from this potential isomer.

Molecular Structures:

  • Target Molecule: this compound

  • Potential Isomeric Impurity: 2-amino-N,3-dimethylbenzamide

A rigorous validation workflow is therefore not merely a procedural step but a fundamental requirement for scientific integrity.

The Analytical Workflow: A Multi-Faceted Approach

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel compound. Instead, a combination of spectroscopic methods provides orthogonal data points that, when taken together, build a comprehensive and validated structural picture. The workflow presented here employs Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural_Validation_Workflow Figure 1: Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Submission FTIR FT-IR Spectroscopy Purification->FTIR Sample Submission LCMS LC-MS Purification->LCMS Sample Submission Interpretation Comparative Data Analysis NMR->Interpretation FTIR->Interpretation LCMS->Interpretation Validation Structural Confirmation Interpretation->Validation

Caption: Figure 1: A generalized workflow for the synthesis, purification, and structural validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid obscuring proton signals of the analyte.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex spectra.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign the signals to specific protons in the molecule.

Comparative Data Analysis:

Expected ¹H NMR Data for this compound Expected ¹H NMR Data for 2-amino-N,3-dimethylbenzamide (Isomer)
Aromatic protons with distinct splitting patterns.Aromatic protons with different splitting patterns due to altered substitution.
A singlet for the C2-CH₃ group.A singlet for the C3-CH₃ group, likely at a slightly different chemical shift.
Signals for the N-CH₃ group, which may show restricted rotation.Signals for the N-CH₃ group.
A broad singlet for the -NH₂ protons.A broad singlet for the -NH₂ protons.
A signal for the amide N-H proton (if not N,N-dimethyl).A signal for the amide N-H proton.

The key differentiator will be the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing & Analysis: Process the data and analyze the chemical shifts of the carbon signals. The chemical shift values are indicative of the carbon's hybridization and electronic environment.

Comparative Data Analysis:

Expected ¹³C NMR Data for this compound Expected ¹³C NMR Data for 2-amino-N,3-dimethylbenzamide (Isomer)
A signal for the carbonyl carbon (C=O) typically in the range of 165-175 ppm.[5]A similar carbonyl carbon signal.
Signals for the aromatic carbons, with chemical shifts influenced by the substituents.Different chemical shifts for the aromatic carbons due to the different substitution pattern.
A signal for the C2-CH₃ carbon.A signal for the C3-CH₃ carbon.
A signal for the N-CH₃ carbon.A signal for the N-CH₃ carbon.

The precise chemical shifts of the aromatic carbons will be the most telling feature for distinguishing between the two isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Comparative Data Analysis:

Functional Group Expected Wavenumber (cm⁻¹) for this compound Expected Wavenumber (cm⁻¹) for 2-amino-N,3-dimethylbenzamide
N-H stretch (amine)~3400-3300 (two bands for primary amine)~3400-3300 (two bands for primary amine)
C=O stretch (amide)~1650-1630~1650-1630
N-H bend (amine)~1640-1560~1640-1560
C-N stretch~1400-1200~1400-1200
Aromatic C-H stretch>3000>3000
Aromatic C=C stretch~1600-1450~1600-1450

While the IR spectra of the two isomers are expected to be very similar, subtle differences in the "fingerprint region" (<1500 cm⁻¹) may be observable. The primary utility of IR is to confirm the presence of the key amine and amide functional groups.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Molecular Weight Confirmation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of the synthesized compound and confirming its molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto an appropriate HPLC column (e.g., a C18 column) and elute with a gradient of solvents to separate the target compound from any impurities.

  • MS Detection: The eluent from the LC is directed into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak.

Comparative Data Analysis:

Technique Expected Result for this compound Expected Result for 2-amino-N,3-dimethylbenzamide
LC A single major peak in the chromatogram, indicating high purity.A single major peak, but likely with a different retention time.
MS A molecular ion peak [M+H]⁺ at m/z = 165.10.[7][8]A molecular ion peak [M+H]⁺ at m/z = 165.10.

Since the two compounds are isomers, they will have the same molecular weight.[9][10] However, their different polarities will likely lead to different retention times on the LC column, allowing for their separation and the assessment of isomeric purity.

Analytical_Technique_Relationships Figure 2: Interplay of Analytical Techniques for Structural Validation Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR Provides C-H framework FTIR FT-IR Structure->FTIR Confirms functional groups LCMS LC-MS Structure->LCMS Confirms molecular weight NMR->Structure Defines connectivity NMR->LCMS Corroborates purity FTIR->Structure Identifies key bonds LCMS->Structure Verifies elemental formula LCMS->NMR Confirms mass of observed structure

Caption: Figure 2: The synergistic relationship between different analytical techniques in confirming the structure of a synthesized molecule.

Conclusion: A Consolidated Approach to Structural Validation

The structural validation of a synthesized compound like this compound is a process of building a coherent and self-consistent body of evidence. No single technique can provide the complete picture. It is the synergy between NMR, FT-IR, and LC-MS that allows for the unambiguous confirmation of the target structure and the confident exclusion of potential isomers. This rigorous, multi-faceted approach is fundamental to ensuring the reliability and reproducibility of chemical research.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N,N-dimethylbenzamide. PubChem. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Springer. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-N-decylbenzamide. Retrieved from [Link]

  • R Discovery. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • National Institute of Standards and Technology. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved from [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of York Research Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N,3-dimethylbenzamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. NIST WebBook. Retrieved from [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of exquisitely selective small molecules is paramount. While a compound may exhibit potent activity against its intended target, undisclosed off-target interactions can lead to unforeseen toxicities or confound experimental results. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-amino-N,2-dimethylbenzamide, a compound of interest within the benzamide class of molecules. Given that the closely related analog, 3-aminobenzamide, is a foundational inhibitor of Poly(ADP-ribose) Polymerase (PARP), this investigation will be contextualized within the PARP inhibitor class, notorious for its varied selectivity profiles.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. We will explore the design of a rational cross-reactivity study, delve into the nuances of key experimental assays, and present a comparative analysis with established PARP inhibitors, providing a clear perspective on how to interpret the resulting data.

The Imperative of Selectivity Profiling for PARP Inhibitors

The PARP family of enzymes, comprising 17 members, are critical players in DNA damage repair and other cellular processes.[3] While PARP1 and PARP2 are the primary targets for cancer therapy due to their roles in single-strand break repair, the inhibition of other PARP isoforms can lead to a range of biological effects.[4] First-generation PARP inhibitors, including analogs of 3-aminobenzamide, often exhibit limited selectivity, inhibiting both PARP1 and PARP2.[4] This lack of selectivity is believed to contribute to certain toxicities, such as myelosuppression.[5]

Furthermore, emerging evidence has revealed that some clinical PARP inhibitors possess off-target activity against various protein kinases.[6][7] These off-target kinase interactions can contribute to both the therapeutic efficacy and the adverse effect profile of these drugs.[8][9] Therefore, a thorough cross-reactivity assessment for any new potential PARP inhibitor, such as this compound, is not merely a checkbox exercise but a critical step in understanding its true pharmacological identity.

Designing a Phased Cross-Reactivity Investigation

A robust cross-reactivity study should be approached in a tiered manner, beginning with the most likely off-targets and expanding to a broader screen. The following workflow provides a logical progression for characterizing this compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Target & Isoform Selectivity cluster_1 Phase 2: Broader PARP Family & Kinase Screening cluster_2 Phase 3: Cellular & Functional Validation T0 Compound Synthesis & QC (this compound) T1 PARP1 & PARP2 Biochemical Assays (IC50 Determination) T0->T1 Initial Potency T2 PARP-DNA Trapping Assays (EC50 Determination) T1->T2 Mechanism of Action T3 Select PARP Family Panel (e.g., PARP3, TNKS1/2) T2->T3 T4 Focused Kinase Safety Panel (e.g., 44-96 kinases) T3->T4 Broaden Scope T5 Cell-Based PARP Inhibition Assay (e.g., PARylation levels) T4->T5 T6 Cell Viability Assays (in relevant cancer cell lines) T5->T6 Confirm Cellular Activity

Caption: A phased workflow for the cross-reactivity assessment of this compound.

Comparative Analysis: Benchmarking Against the Field

To contextualize the selectivity profile of this compound, it is essential to compare it against a panel of well-characterized PARP inhibitors with diverse properties.

  • 3-Aminobenzamide (3-AB): The prototypical, first-generation PARP inhibitor, known for its low potency and lack of selectivity. It serves as a crucial baseline.[1][10]

  • Olaparib: A first-in-class, clinically approved PARP inhibitor with activity against both PARP1 and PARP2.[11] It is considered relatively selective for PARP enzymes over other protein families.[7]

  • Rucaparib: Another clinically approved dual PARP1/2 inhibitor, which has been reported to have off-target activity against several kinases at micromolar concentrations.[7]

  • Talazoparib: A potent PARP1/2 inhibitor with exceptionally high PARP-trapping activity, a key mechanism of cytotoxicity for this class of drugs.[11][12]

  • AZD5305: A next-generation PARP1-selective inhibitor with significantly less activity against PARP2, designed to improve the therapeutic window by reducing PARP2-mediated toxicity.[13]

The following table presents a hypothetical but plausible dataset from a cross-reactivity study of this compound, grounded in the known properties of its analogs and comparator compounds.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity RatioRepresentative Kinase Off-Target (Kinase Name) IC50 (µM)
This compound 250035000.71DYRK1A: >25
3-Aminobenzamide~30,000[14]>50,000~0.6Not widely reported
Olaparib1.50.81.88No significant inhibition at 1µM[7]
Rucaparib2.11.21.75PIM1: 1.2[7]
Talazoparib0.61.10.55Broader PARP family inhibition[15]
AZD53050.3>150>500Highly selective for PARP1[13]

In-Depth Experimental Protocols

Key Experiment: PARP1/2 Competitive Binding Assay using Fluorescence Polarization

This assay provides a robust, high-throughput method to determine the binding affinity (and thus, the inhibitory potential) of a test compound against PARP1 and PARP2. It relies on the principle that a small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization (FP). When bound by a large protein like PARP, the complex tumbles much slower, leading to a high FP signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal.

Materials:

  • Recombinant Human PARP1 and PARP2 enzymes (BPS Bioscience or equivalent)

  • Fluorescently labeled PARP inhibitor tracer (e.g., a fluorescent analog of Olaparib)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.01% BSA, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • Test compound (this compound) and comparator compounds, serially diluted in DMSO.

  • A microplate reader capable of measuring fluorescence polarization.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare the assay buffer and create working solutions of PARP1 and PARP2 enzymes at 2x the final desired concentration.

    • Prepare a 2x working solution of the fluorescent tracer. The optimal concentration should be predetermined by titration to yield a stable and robust signal window.

    • Prepare a 10-point serial dilution of the test and comparator compounds in DMSO, followed by a further dilution in assay buffer to create a 4x stock.

  • Assay Assembly:

    • Add 5 µL of the 4x compound dilutions to the microplate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Add 10 µL of the 2x PARP enzyme solution to the appropriate wells.

    • Add 5 µL of assay buffer to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Tracer Addition and Incubation:

    • Add 5 µL of the 2x fluorescent tracer to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound against each PARP isoform.

This self-validating system includes positive controls (known inhibitors) and negative controls (no enzyme, no inhibitor) to ensure the assay is performing correctly and to define the dynamic range of the signal.

Secondary Screen: Kinase Selectivity Profiling

Given the known off-target kinase activity of some PARP inhibitors, a broad kinase screen is a critical step.[6] Commercial services (e.g., Eurofins Discovery, Reaction Biology) offer panels of hundreds of kinases.[5][17] For an initial assessment, a "safety panel" of 44 to 96 kinases is often employed.[2] This panel typically includes kinases that are frequently implicated in off-target effects and toxicity.[3] The rationale for selecting such a panel is to proactively identify potential liabilities that could derail a drug development program.

The experimental format for these screens is typically a radiometric assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™), which measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel.[18][19] The compound is usually tested at a single high concentration (e.g., 10 µM) to identify any significant inhibition. Hits are then followed up with full dose-response curves to determine IC50 values.

Visualizing the Biological Context: The Role of PARP in DNA Repair

Understanding the biological pathway in which the target operates is crucial for interpreting cross-reactivity data. The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) Chains (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment acts as scaffold for Repair DNA Repair Recruitment->Repair leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: The role of PARP1 in single-strand DNA break repair and the mechanism of PARP inhibitors.

Conclusion and Forward Look

The comprehensive cross-reactivity profiling of this compound is a critical endeavor to ascertain its therapeutic potential and safety profile. By positioning it within the well-understood, yet complex, class of PARP inhibitors, we can design a logical and informative series of experiments. The initial assessment of on-target potency against PARP1 and PARP2, followed by broader screening against other PARP family members and a rationally selected kinase panel, will generate a robust dataset.

This guide provides the strategic framework and detailed methodologies to empower researchers to move beyond simple IC50 values. By understanding the causality behind experimental choices—from the selection of comparator compounds to the design of self-validating assays—scientists can build a comprehensive and trustworthy selectivity profile for this compound, paving the way for its informed development as a potential therapeutic agent.

References

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • Antolin, A. A., & Mestres, J. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Pothuri, B. (2021). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data.
  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(11), 3549–3561.
  • BPS Bioscience. (n.d.). 3-aminobenzamide.
  • BPS Bioscience. (n.d.). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • Kikuchi, K., & Narumiya, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(4), 419-421.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Georgi, V., & Schirle, M. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Johannes, J. W., et al. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 382(3), 265-276.
  • Ventura, A. C., & McManus, K. F. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25-34.
  • Antolin, A. A., & Mestres, J. (2014). Pharmacological profile of olaparib, veliparib and rucaparib across 29 proteins, including 13 PARPs and 16 kinases.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599.
  • Yap, T. A., et al. (2022). AZD5305 Proves Favorable to First-Generation PARP Inhibitors Across Different Cancer Types. OncLive.
  • Anastas, J. N., & Sage, J. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • BenchChem. (2025). Olaparib vs. Talazoparib in Cancer Treatment: A Comparative Guide.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Musella, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1949.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • AstraZeneca. (2018). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry.
  • D'Andrea, A. D., et al. (2015). Chemical structures of veliparib (A), olaparib (B), and talazoparib (C).
  • Paquet-Durand, F., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue.
  • SignalChem Biotech. (2025). 3 Overlooked Factors About Kinases in Drug Discovery.
  • Liu, C., Li, J., & Lu, YQ. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. BIOENGINEER.ORG.
  • van der Wouden, P. E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895–1912.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • PubChem. (n.d.). 3-aminobenzamide.
  • Kumar, A., et al. (2023).
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Kumar, A., et al. (2023).
  • Steffen, J. D., et al. (2013). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...

Sources

A Researcher's Guide to the Stability of Substituted Benzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the stability of pharmacologically active scaffolds is paramount. This guide provides an in-depth comparative analysis of the stability of substituted benzamides, a prevalent structural motif in numerous pharmaceuticals. We will delve into the mechanistic underpinnings of their degradation pathways and offer practical, field-proven insights into assessing their stability profiles. This document is designed to be a self-validating resource, grounding its claims in established scientific principles and providing detailed experimental protocols.

The Significance of Benzamide Stability in Pharmaceutical Sciences

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, from antiemetics and antipsychotics to analgesics. The stability of these molecules directly impacts their shelf-life, bioavailability, and safety. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous assessment of the stability of substituted benzamides are critical milestones in the journey from a promising lead compound to a marketed drug. The nature and position of substituents on the benzamide ring play a pivotal role in dictating the molecule's susceptibility to various degradation pathways.

Key Degradation Pathways of Substituted Benzamides

The stability of a substituted benzamide is primarily challenged by three main degradation pathways: hydrolysis, thermal decomposition, and photolysis. The susceptibility to each pathway is intricately linked to the electronic and steric effects of the substituents on the aromatic ring and the amide functionality.

Hydrolytic Degradation: The Role of pH and Electronic Effects

Hydrolysis of the amide bond is one of the most common degradation routes for benzamides, proceeding under both acidic and basic conditions. The reaction mechanism and rate are highly sensitive to the electronic nature of the substituents on the phenyl ring.

Mechanism of Base-Catalyzed Hydrolysis:

Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is often the rate-determining step and is facilitated by electron-withdrawing groups (EWGs) that increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine.

Mechanism of Acid-Catalyzed Hydrolysis:

In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of an amine to yield a carboxylic acid.

Experimental Design for a Comprehensive Stability Assessment

A robust stability testing program for substituted benzamides should be designed to evaluate the impact of various environmental factors. The International Council for Harmonisation (ICH) provides a framework for such studies, which typically include forced degradation, and stability testing under defined storage conditions.[1][2][3][4]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[5][6][7][8] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the substituted benzamide in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Heat under the same conditions as the acidic hydrolysis. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a known quantity of the solid benzamide derivative in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (Solid) (105°C) prep->thermal photo Photostability (ICH Q1B) prep->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify & Quantify Degradants hplc->identify

Caption: Workflow for conducting forced degradation studies on substituted benzamides.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent drug from its degradation products.

Generalized HPLC Method Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[12][13][14][15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by PDA analysis).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Comparative Stability Analysis: The Influence of Substituents

The electronic properties of substituents on the phenyl ring significantly impact the stability of the amide bond, particularly towards hydrolysis.

Electronic Effects on Hydrolytic Stability

A classic way to quantify the electronic influence of substituents is through the Hammett equation, which relates reaction rates to substituent constants (σ). For the alkaline hydrolysis of substituted benzamides, a positive rho (ρ) value is observed, indicating that the reaction is accelerated by electron-withdrawing groups.[1][2][3][16]

Table 1: Comparative Alkaline Hydrolysis Rates of Substituted Benzamides

Substituent (meta/para)Substituent Constant (σ)Relative Rate of Hydrolysis (k/k₀)
p-OCH₃-0.270.45
p-CH₃-0.170.66
H0.001.00
p-Cl+0.231.86
m-Cl+0.372.51
m-NO₂+0.715.60
p-NO₂+0.786.76

Data compiled from studies on the alkaline hydrolysis of substituted benzamides.[1]

As the data clearly demonstrates, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) significantly increase the rate of hydrolysis compared to the unsubstituted benzamide. Conversely, electron-donating groups such as methoxy (OCH₃) and methyl (CH₃) decrease the rate. This is consistent with the mechanism where the rate-determining step involves the buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents.[1]

Hammett Plot for Alkaline Hydrolysis of Substituted Benzamides

Hammett_Plot Hammett Plot for Alkaline Hydrolysis x-axis Substituent Constant (σ) y-axis log(k/k₀) origin p_OCH3 p_NO2 p_OCH3->p_NO2 p_CH3 H p_Cl m_Cl m_NO2

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A Comparative Guide to Synthetic Strategies for Indazole Carboxamide Cores: Evaluating Alternatives to the 2-Amino-N,3-dimethylbenzamide Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Indazole Carboxamide Moiety and the Quest for Synthetic Efficiency

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the indazole carboxamide scaffold has emerged as a cornerstone pharmacophore. Its prominence is exemplified by its presence in potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a drug pivotal in the treatment of ovarian and breast cancers, especially those linked to BRCA1/2 mutations.[1][2][3] The synthesis of these complex molecules hinges on the efficient and scalable production of key intermediates.

Traditionally, a common building block for constructing this core is 2-amino-N,3-dimethylbenzamide . This reagent provides a pre-functionalized aromatic ring, primed for the critical cyclization and coupling reactions required to assemble the final drug substance. However, reliance on a single intermediate pathway can present challenges related to cost, availability, process safety, and the flexibility to create diverse analogs for drug discovery.

This guide provides an in-depth comparison of alternative synthetic strategies that circumvent the direct use of 2-amino-N,3-dimethylbenzamide. We will explore different strategic approaches, from altering the sequence of bond-forming events to employing entirely different starting materials. The objective is to equip researchers, chemists, and drug development professionals with a clear, data-driven understanding of the available options, enabling more informed decisions in process development and chemical synthesis.

The Benchmark: Synthesis via 2-Amino-N,3-dimethylbenzamide

The utility of 2-amino-N,3-dimethylbenzamide lies in its structure: an aniline poised for diazotization and an amide ready for late-stage installation. A representative synthetic approach involves the transformation of 2-amino-3-methylbenzoic acid into the required amide, which then undergoes a sequence of reactions to form the indazole ring system.

A key precursor, 2-amino-N,3-dimethylbenzamide, is an important organic intermediate for synthesizing various chemicals.[4] Its molecular structure features an intramolecular N—H⋯O hydrogen bond, and in its crystal form, molecules are linked by hydrogen bonds to form chains.[4]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} graphdot Caption: Benchmark synthetic workflow using the pre-formed aminobenzamide.

This linear approach is well-established but necessitates the prior synthesis and purification of the aminobenzamide intermediate. The efficiency of the amidation and the stability of the diazonium salt are critical control points in this pathway.

Alternative Synthetic Strategies

The search for more efficient, convergent, and cost-effective manufacturing processes has led to the development of several alternative routes. These strategies can be broadly categorized by the timing of the key C-N bond formations and the nature of the starting materials.

Alternative 1: The "Nitro-First" Approach

This widely adopted industrial strategy begins with a readily available and less expensive starting material: 3-methyl-2-nitrobenzoic acid .[5][6] In this pathway, the indazole ring is constructed first from the nitro-precursor, and the crucial amide functionality is installed in a later step. This approach avoids handling potentially unstable diazonium intermediates derived from anilines and often leads to higher overall yields.

Rationale for this Alternative:

  • Cost and Availability: 3-methyl-2-nitrobenzoic acid is a more common and economical starting material than its amino- counterpart.

  • Process Safety: Avoids the generation and in-situ use of potentially hazardous diazonium salts early in the synthesis.

  • Convergence: Allows for the late-stage introduction of the amide, which can be beneficial for analog synthesis.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} graphdot Caption: The "Nitro-First" synthetic pathway, a common industrial alternative.

This strategy rearranges the synthetic sequence to build complexity on a robust nitro-aromatic core before the sensitive functionalities are introduced.

Alternative 2: The "Functional Group Interconversion" (FGI) Approach

Another powerful strategy involves starting with a differently functionalized aromatic ring and converting the functional groups as needed. For example, a synthesis can begin with a bromo-substituted intermediate, such as 2-amino-5-bromo-N,3-dimethylbenzamide . The bromine atom serves as a versatile handle for introducing other functionalities, such as a cyano group, via metal-catalyzed cross-coupling reactions.

Rationale for this Alternative:

  • Versatility: The halogen handle allows for diverse modifications, making it ideal for creating a library of analogs for structure-activity relationship (SAR) studies.

  • Robust Coupling Chemistry: Reactions like the Rosenmund–von Braun reaction (cyanation) are well-understood and scalable.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide [7] This protocol details the conversion of a bromo-intermediate to a cyano-intermediate, showcasing the FGI approach.

  • Reaction Setup: Charge a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g). Maintain a nitrogen atmosphere.

  • Reagent Addition: While stirring at room temperature, add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).

  • Reaction: Heat the mixture to 138-140 °C for 3 hours, then increase the temperature to reflux (approx. 155 °C).

  • Workup: Cool the reaction to 23 °C and add water (20 mL). Stir for 30 minutes.

  • Isolation: Filter the resulting solid. Wash the collected solid sequentially with water (2x10 mL) and chlorobenzene (10 mL).

  • Drying: Dry the solid to a constant weight in a vacuum oven at 50 °C to yield the final product, 2-amino-5-cyano-N,3-dimethylbenzamide.

This method demonstrates how a readily available halogenated building block can be transformed into a different, valuable intermediate late in the synthetic sequence.

Comparative Performance Data

The choice of synthetic route is ultimately guided by a multi-faceted analysis of yield, cost, safety, and scalability. The following table summarizes the key differentiators between the benchmark and the primary alternative.

MetricBenchmark Pathway (via 2-Amino-N,3-dimethylbenzamide)Alternative 1 ("Nitro-First" Pathway)
Starting Material 2-Amino-3-methylbenzoic Acid3-Methyl-2-nitrobenzoic Acid[5][6]
Relative Cost HigherLower
Key Transformation Diazotization of pre-formed anilineIndazole formation from nitro precursor
Process Safety Involves potentially unstable diazonium intermediateGenerally considered safer; avoids early-stage diazonium salts
Overall Yield Variable, often moderateTypically higher and more reproducible on a large scale
Flexibility Less flexible for late-stage diversificationHigh; amidation is one of the final steps, allowing for analog synthesis
Industrial Scalability ModerateHigh; preferred for manufacturing

Conclusion and Strategic Outlook

While the synthesis of complex pharmaceutical agents via the 2-amino-N,3-dimethylbenzamide intermediate provides a direct and logical pathway, modern process chemistry has evolved to favor more robust, economical, and safer alternatives. The "Nitro-First" approach , starting from 3-methyl-2-nitrobenzoic acid, has become a dominant strategy in the industrial synthesis of Niraparib and related indazole carboxamides.[5][6] Its advantages in cost, safety, and scalability are significant drivers for its implementation.

Furthermore, Functional Group Interconversion (FGI) strategies offer unparalleled flexibility for medicinal chemists in the discovery phase, allowing for the rapid generation of analogs from a common halogenated intermediate.

The selection of an optimal synthetic route is not a one-size-fits-all decision. It requires a careful evaluation of the project's goals, whether they prioritize speed and flexibility for discovery or cost and efficiency for large-scale manufacturing. By understanding the comparative strengths and weaknesses of each approach, research and development teams can strategically navigate the synthesis of these life-saving medicines.

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents.
  • Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • European Patent Office. Patent EP3615513A1 - Methods of manufacturing of niraparib. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • CP Lab Safety. 3-Amino-N,N-dimethylbenzamide, 95% Purity, C9H12N2O, 5 grams. [Link]

  • National Center for Biotechnology Information. 2-Amino-N,3-dimethylbenzamide. [Link]

  • National Center for Biotechnology Information. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. [Link]

  • PubMed. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3-amino-N,2-dimethylbenzamide from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a molecular scaffold, often exhibit distinct pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth technical comparison of analytical methodologies to differentiate 3-amino-N,2-dimethylbenzamide from its positional isomers. We will explore the causal relationships behind experimental choices and provide validated protocols to ensure trustworthy and reproducible results.

The Challenge of Isomeric Differentiation

This compound and its positional isomers all share the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol . The subtle shifts in the positions of the amino and methyl groups on the benzamide core create a significant analytical challenge. Standard analytical techniques may not readily distinguish between these closely related structures. This guide will focus on a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques to achieve definitive identification.

The Isomers in Focus

The primary compound of interest is This compound . To provide a comprehensive guide, we will compare it against a representative set of its positional isomers. The differentiation strategy will be applicable to all possible isomers.

Table 1: Structures of this compound and its Selected Positional Isomers

Compound NameStructure
This compound
4-amino-N,2-dimethylbenzamide
5-amino-N,2-dimethylbenzamide
2-amino-N,3-dimethylbenzamide
4-amino-N,3-dimethylbenzamide

(Note: For the purpose of this guide, a selection of isomers is presented. The principles discussed are applicable to all other possible positional isomers.)

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[1][2] For differentiating positional isomers, both ¹H and ¹³C NMR are invaluable.

The Underlying Principle: Chemical Environment and Spin-Spin Coupling

The position of a proton or carbon atom within a molecule dictates its electronic environment, which in turn determines its resonance frequency (chemical shift, δ) in an NMR spectrum. The relative positions of neighboring protons lead to through-bond spin-spin coupling, resulting in characteristic splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values). These parameters provide a unique fingerprint for each isomer.[1]

¹H NMR Spectroscopy: A First Look at Isomeric Differences

The aromatic region (typically 6.0-8.5 ppm) of the ¹H NMR spectrum is particularly diagnostic for these isomers. The substitution pattern on the benzene ring dictates the number of distinct aromatic proton signals, their chemical shifts, and their coupling patterns.

  • This compound: We expect three distinct aromatic proton signals. The proton between the amino and benzamide groups will likely be the most shielded (lowest ppm), while the proton ortho to the carbonyl group will be the most deshielded (highest ppm). The coupling constants will reveal the ortho, meta, and para relationships between the protons.

  • Isomer Comparison: Other isomers will exhibit different splitting patterns and chemical shifts. For instance, a para-substituted isomer like 4-amino-N,2-dimethylbenzamide would show a more symmetrical pattern, likely two doublets in the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Key Aromatic Protons

IsomerPredicted δ (ppm) & J (Hz) for Aromatic ProtonsPredicted δ (ppm) for Methyl Protons (N-CH₃ and Ar-CH₃)
This compound H4: ~7.1 (d, J≈8), H5: ~6.7 (t, J≈8), H6: ~7.3 (d, J≈8)~2.9 (s, 3H), ~2.2 (s, 3H)
4-amino-N,2-dimethylbenzamideH3: ~7.6 (d, J≈2), H5: ~6.6 (dd, J≈8, 2), H6: ~7.1 (d, J≈8)~2.9 (s, 3H), ~2.1 (s, 3H)
5-amino-N,2-dimethylbenzamideH3: ~6.8 (d, J≈2), H4: ~7.0 (dd, J≈8, 2), H6: ~7.2 (d, J≈8)~2.9 (s, 3H), ~2.3 (s, 3H)
2-amino-N,3-dimethylbenzamideH4: ~7.0 (t, J≈8), H5: ~6.6 (d, J≈8), H6: ~7.1 (d, J≈8)~2.9 (d, J≈5), ~2.2 (s, 3H)

(Disclaimer: These are predicted values. Actual experimental values may vary slightly based on solvent and other experimental conditions.)

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

  • Symmetry: The number of signals in the aromatic region of the ¹³C NMR spectrum can quickly indicate the symmetry of the substitution pattern. Symmetrical isomers will have fewer signals than asymmetrical ones.

  • Chemical Shifts: The carbons directly attached to the nitrogen of the amino group and the carbonyl of the amide group will have characteristic chemical shifts. The positions of the methyl groups will also influence the chemical shifts of the aromatic carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts, splitting patterns, and coupling constants. Analyze the chemical shifts of the ¹³C signals.

Sources

Safety Operating Guide

Navigating the Disposal of 3-amino-N,2-dimethylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-amino-N,2-dimethylbenzamide. By elucidating the causal logic behind these protocols, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.

I. Compound Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is the critical first step in developing a safe disposal plan. Based on data from analogous compounds, this compound is anticipated to be a solid substance that presents several health hazards.[2][5][6][7]

A. Hazard Classification

The primary hazards associated with substituted benzamides and aromatic amines include:

Hazard ClassificationDescriptionGHS Hazard Statement Codes (Anticipated)Source
Acute Oral Toxicity Harmful if swallowed.H302[2][3][5]
Skin Corrosion/Irritation Causes skin irritation.H315[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[5][6][7]
Skin Sensitization May cause an allergic skin reaction.H317
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335[5][6][7]

B. Causality of Hazards

The aromatic amine and amide functional groups are the primary drivers of the toxicological profile of this class of compounds. Aromatic amines can be absorbed through the skin and may have systemic effects, while the amide linkage can be susceptible to hydrolysis under certain physiological conditions. The irritant properties are due to the chemical reactivity of these functional groups with biological tissues.

II. Personal Protective Equipment (PPE) and Handling

A multi-layered approach to PPE is essential to mitigate the risks of exposure during handling and disposal.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately if contaminated.[6]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical splash goggles.[8][9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant splashing, full-body protection may be necessary.[8]

  • Respiratory Protection: If handling the material in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][8]

III. Disposal Workflow and Decision Logic

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the key decision points.

Caption: Decision workflow for the disposal of this compound.

IV. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials such as gloves, weighing papers, and pipette tips.

  • Segregate this waste from other laboratory waste streams at the point of generation.

  • Store the waste in a designated, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[7]

2. Waste Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. The container must have a secure lid to prevent the release of dust or vapors.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.

3. Engagement of a Licensed Disposal Service:

  • The disposal of this chemical must be handled by a licensed professional waste disposal company.[9] These companies have the expertise and permits to manage and transport hazardous chemical waste in compliance with federal and state regulations.

  • Provide the disposal company with all available hazard information, including the SDS of close isomers, to ensure proper characterization and handling.

4. Recommended Disposal Method:

  • The most common and recommended disposal method for aromatic amines and amides is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This method ensures the complete destruction of the compound, preventing its release into the environment.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section II.

  • For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[9][10]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

V. Emergency Procedures

In case of exposure, immediate action is critical:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • After Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]

VI. Conclusion

The proper disposal of this compound, while lacking a specific regulatory profile, can be managed safely and effectively by leveraging the data from structurally similar compounds and adhering to established principles of chemical waste management. By following the detailed procedures in this guide, researchers and laboratory professionals can protect themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and safety.

References

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • PubChem. Benzamide. [Link]

  • Area of Sustainability. Aromatic Amine Limits. [Link]

  • Alabama Administrative Code. Rule 335-14-2-.04 Lists Of Hazardous Wastes. [Link]

  • SKC Inc. SDS - Aromatic Amine DECONtamination Solution. [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide. [Link]

  • SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.